Product packaging for Caranine(Cat. No.:CAS No. 477-12-3)

Caranine

カタログ番号: B1212974
CAS番号: 477-12-3
分子量: 271.31 g/mol
InChIキー: XKYSLILSDJBMCU-DAXOMENPSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Caranine is an indolizidine alkaloid that is galanthan substituted by analpha-hydroxy group at position 1 and a methylenedioxy group across position 9 and 10. An alkaloid commonly found in the members of the family amaryllidaceae. It has a role as a plant metabolite. It is an indolizidine alkaloid, an organic heteropentacyclic compound and a secondary alcohol. It derives from a hydride of a galanthan.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO3 B1212974 Caranine CAS No. 477-12-3

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

477-12-3

分子式

C16H17NO3

分子量

271.31 g/mol

IUPAC名

(1S,18R,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraen-18-ol

InChI

InChI=1S/C16H17NO3/c18-12-2-1-9-3-4-17-7-10-5-13-14(20-8-19-13)6-11(10)15(12)16(9)17/h1,5-6,12,15-16,18H,2-4,7-8H2/t12-,15-,16-/m1/s1

InChIキー

XKYSLILSDJBMCU-DAXOMENPSA-N

SMILES

C1CN2CC3=CC4=C(C=C3C5C2C1=CCC5O)OCO4

異性体SMILES

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=CC[C@H]5O)OCO4

正規SMILES

C1CN2CC3=CC4=C(C=C3C5C2C1=CCC5O)OCO4

同義語

2-deoxylycorine

製品の起源

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of Caranine Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the natural origins of the alkaloid caranine, a compound of interest within the Amaryllidaceae family. This document provides a survey of plant species known to produce this compound, detailed experimental protocols for its isolation and analysis, and quantitative data to support further research and development.

Natural Sources of this compound

This compound is an isoquinoline alkaloid predominantly found in plant species belonging to the Amaryllidaceae family. This family, known for its ornamental flowering plants, is a rich reservoir of various bioactive alkaloids. Investigations have identified this compound in several genera, with varying concentrations depending on the species, plant part, and geographical location.

The primary plant sources identified to contain this compound include:

  • Clivia miniata (Bush Lily): This popular ornamental plant has been confirmed as a source of this compound. The alkaloid is typically isolated from the bulbs and aerial parts of the plant.

  • Amaryllis belladonna (Belladonna Lily): The bulbs of Amaryllis belladonna are a known source of a variety of Amaryllidaceae alkaloids, including this compound and its acetylated derivative, acetylthis compound.[1][2]

  • Ammocharis coranica (Karoo Lily): Found in Southern Africa, the bulbs of this plant have been documented to contain this compound among other alkaloids.[3]

  • Narcissus species (Daffodils): Various species and cultivars within the Narcissus genus, such as Narcissus pseudonarcissus, have been reported to contain this compound. The concentration of alkaloids in these plants can vary significantly.[4]

  • Crinum species : Several species within the Crinum genus, which belongs to the Amaryllidaceae family, are known to produce a wide array of alkaloids, and the presence of this compound has been reported.

Quantitative Data on this compound Content

The concentration of this compound in its natural sources can be variable. The following table summarizes the available quantitative data on this compound yield from different plant species. It is important to note that yields can be influenced by factors such as the extraction method, the age and condition of the plant material, and the specific cultivar.

Plant SpeciesPlant PartExtraction MethodYield of this compoundReference
Clivia miniataWhole PlantEthanolic extraction followed by chromatographic separation12 mg from 7 kg of fresh plant material (further purified from a 156 mg subfraction)[4]
Amaryllis belladonnaBulbsNot specifiedPresence confirmed, but quantitative yield not provided in the reviewed literature.[1]
Ammocharis coranicaBulbsNot specifiedPresence confirmed, but quantitative yield not provided in the reviewed literature.[3]
Narcissus cv. Professor EinsteinFresh BulbsNot specifiedPresence confirmed among 23 isolated alkaloids, but specific yield not provided.[4]

Note: The quantitative data for this compound is sparse in the currently available literature, highlighting an area for further research.

Experimental Protocols for Isolation and Identification

The isolation of this compound from its natural sources typically involves a multi-step process that leverages the basic nature of alkaloids. The following is a generalized protocol based on established methods for Amaryllidaceae alkaloids.

General Alkaloid Extraction from Plant Material

This protocol outlines the initial acid-base extraction to obtain a crude alkaloid mixture from the plant material (e.g., bulbs).

Materials:

  • Dried and powdered plant material (e.g., bulbs of Amaryllis belladonna)

  • Methanol

  • Sulfuric acid (H₂SO₄), 2% (v/v)

  • Diethyl ether or Dichloromethane

  • Ammonium hydroxide (NH₄OH), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Maceration: The dried and powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours) to extract a wide range of compounds, including the alkaloids.

  • Filtration and Concentration: The methanolic extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acidification: The crude extract is dissolved in 2% sulfuric acid. This step protonates the basic alkaloids, rendering them soluble in the aqueous acidic solution.

  • Defatting: The acidic solution is washed with a non-polar solvent like diethyl ether or dichloromethane to remove fats, waxes, and other non-basic compounds. The aqueous layer containing the protonated alkaloids is retained.

  • Basification: The acidic aqueous layer is made alkaline (pH 9-10) by the addition of concentrated ammonium hydroxide. This deprotonates the alkaloids, converting them back to their free base form, which are generally less soluble in water.

  • Liquid-Liquid Extraction: The basified aqueous solution is then extracted multiple times with a non-polar solvent such as dichloromethane or a mixture of chloroform and ethanol. The organic layers containing the free base alkaloids are combined.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification of this compound

Further purification of the crude alkaloid mixture is necessary to isolate this compound. This is typically achieved using chromatographic techniques.

Materials:

  • Crude alkaloid extract

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane, and diethylamine in various ratios)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for high purity)

  • Standard analytical instruments for identification (GC-MS, LC-MS, NMR)

Procedure:

  • Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel. A gradient elution is typically employed, starting with a less polar solvent system and gradually increasing the polarity. For example, a gradient of chloroform-methanol or hexane-ethyl acetate with a small amount of a base like diethylamine can be used.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing this compound. The TLC plates are often visualized under UV light and/or with a suitable staining reagent (e.g., Dragendorff's reagent).

  • Further Purification: Fractions enriched with this compound may require further purification using preparative TLC or preparative HPLC to obtain the pure compound.

  • Structure Elucidation: The identity and purity of the isolated this compound are confirmed using modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR).

Visualized Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the logical workflow for the isolation of this compound and its biosynthetic relationship to other Amaryllidaceae alkaloids.

experimental_workflow cluster_extraction Initial Extraction cluster_purification Purification & Identification plant_material Dried, Powdered Plant Material (e.g., Amaryllidaceae Bulbs) maceration Maceration with Methanol plant_material->maceration crude_extract Crude Methanolic Extract maceration->crude_extract acidification Acidification (2% H₂SO₄) crude_extract->acidification defatting Defatting with Non-polar Solvent acidification->defatting basification Basification (NH₄OH) defatting->basification liquid_extraction Liquid-Liquid Extraction (e.g., CH₂Cl₂) basification->liquid_extraction crude_alkaloids Crude Alkaloid Fraction liquid_extraction->crude_alkaloids column_chromatography Column Chromatography (Silica Gel) crude_alkaloids->column_chromatography Load onto column fraction_analysis TLC Analysis column_chromatography->fraction_analysis prep_hplc Preparative HPLC (Optional) fraction_analysis->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound identification Structural Elucidation (GC-MS, LC-MS, NMR) pure_this compound->identification

Fig. 1: Experimental workflow for this compound isolation.

biosynthetic_pathway cluster_precursors Core Precursors cluster_formation Biosynthesis phenylalanine Phenylalanine norbelladine Norbelladine phenylalanine->norbelladine tyrosine Tyrosine tyrosine->norbelladine pluviine Pluviine norbelladine->pluviine Oxidative Coupling This compound This compound pluviine->this compound Hydroxylation lycorine Lycorine This compound->lycorine Dehydrogenation

Fig. 2: Simplified biosynthetic relationship of this compound.

Conclusion

This compound is a naturally occurring alkaloid with a distribution primarily within the Amaryllidaceae family. While its presence has been confirmed in several species, including Clivia miniata, Amaryllis belladonna, Ammocharis coranica, and various Narcissus species, there is a notable lack of comprehensive quantitative data on its yield from these sources. The established acid-base extraction and subsequent chromatographic purification methods provide a robust framework for the isolation of this compound for research and drug development purposes. Further studies are warranted to quantify this compound content across a wider range of Amaryllidaceae species and to optimize isolation protocols to improve yields. This will be crucial for unlocking the full therapeutic potential of this promising natural compound.

References

The Biosynthesis of Caranine in Amaryllidaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caranine, a crinine-type alkaloid found in various species of the Amaryllidaceae family, is a member of a structurally diverse group of pharmacologically significant natural products. The biosynthesis of these alkaloids has been a subject of intense research due to their potential therapeutic applications. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the key enzymatic steps, intermediates, and relevant experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers involved in natural product chemistry, plant biochemistry, and drug discovery and development.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the common precursor for all Amaryllidaceae alkaloids, 4'-O-methylnorbelladine. This central intermediate is formed from the aromatic amino acids L-phenylalanine and L-tyrosine through a series of enzymatic reactions. The pathway then diverges, with the formation of the crinine skeleton, to which this compound belongs, being initiated by a specific intramolecular oxidative coupling reaction.

Early Stages: Formation of 4'-O-methylnorbelladine

The initial steps of the pathway leading to 4'-O-methylnorbelladine are well-established and involve the following key enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the conversion of L-phenylalanine to trans-cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates trans-cinnamic acid to p-coumaric acid.

  • Tyrosine Decarboxylase (TYDC): Converts L-tyrosine to tyramine.

  • Norbelladine Synthase (NBS) and Noroxomaritidine Reductase (NR): These enzymes work in concert to condense tyramine and 3,4-dihydroxybenzaldehyde (derived from p-coumaric acid via the phenylpropanoid pathway) to form norbelladine.[1][2]

  • Norbelladine 4'-O-methyltransferase (N4OMT): Catalyzes the specific methylation of the 4'-hydroxyl group of norbelladine to yield 4'-O-methylnorbelladine, the crucial branch-point intermediate.[3][4]

The Crinine Branch: Formation of the Core Skeleton

The biosynthesis of crinine-type alkaloids, including this compound, proceeds via a para-para' oxidative phenol coupling of 4'-O-methylnorbelladine.[3][5] This key cyclization reaction is catalyzed by a specific type of cytochrome P450 enzyme.

  • CYP96T Enzymes: Members of this cytochrome P450 subfamily are responsible for the regioselective intramolecular C-C bond formation. The para-para' coupling results in the formation of the characteristic 5,10b-ethanophenanthridine core structure of the crinine alkaloids.[6][7]

Late-Stage Modifications: From Crinine Skeleton to this compound

Following the formation of the crinine skeleton, a series of late-stage modifications, including reduction and hydroxylation, are necessary to yield this compound. While the exact sequence and the specific enzymes involved are still under investigation, the proposed steps involve:

  • Reduction of the Dienone: The initial product of the oxidative coupling is a dienone, which is subsequently reduced.

  • Hydroxylation and Further Reductions: It is hypothesized that a series of hydroxylation and reduction reactions, catalyzed by specific hydroxylases and reductases, lead to the final structure of this compound. The stereochemistry of these reactions is critical in determining the final product.

The proposed biosynthetic pathway from 4'-O-methylnorbelladine to this compound is depicted in the following diagram:

This compound Biosynthesis Pathway cluster_early Early Pathway cluster_core Core Biosynthesis cluster_late Late-Stage Modifications L-Phenylalanine L-Phenylalanine 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde L-Phenylalanine->3,4-Dihydroxybenzaldehyde PAL, C4H, etc. Norbelladine Norbelladine 3,4-Dihydroxybenzaldehyde->Norbelladine L-Tyrosine L-Tyrosine Tyramine Tyramine L-Tyrosine->Tyramine TYDC Tyramine->Norbelladine NBS/NR 4-O-Methylnorbelladine 4-O-Methylnorbelladine Norbelladine->4-O-Methylnorbelladine N4OMT Crinine_Skeleton Crinine_Skeleton 4-O-Methylnorbelladine->Crinine_Skeleton CYP96T1 (para-para' coupling) Intermediate_1 Intermediate_1 Crinine_Skeleton->Intermediate_1 Reduction This compound This compound Intermediate_1->this compound Hydroxylation/Reduction

A proposed biosynthetic pathway for this compound.

Quantitative Data

Quantitative analysis of Amaryllidaceae alkaloids is crucial for understanding their biosynthesis and for the development of production strategies. The following table summarizes available quantitative data relevant to the this compound biosynthetic pathway.

ParameterEnzyme/MetaboliteSpeciesValueReference
Enzyme Kinetics
Km for norbelladineNpOMTNarcissus papyraceus25.3 ± 2.1 µM
VmaxNpOMTNarcissus papyraceus1.25 ± 0.03 pkat/µg protein
Metabolite Content
CrinineGalanthus reginae-olgae bulbsPresent[8]
GalanthamineLycoris speciesµg GAL/g DW[9]
LycorineLycoris speciesµg GAL/g DW[9]

Experimental Protocols

Heterologous Expression and Functional Assay of a CYP96T Enzyme

This protocol describes the heterologous expression of a candidate CYP96T enzyme in Nicotiana benthamiana and subsequent functional analysis to confirm its role in crinine skeleton formation.

1.1. Gene Cloning and Vector Construction:

  • Isolate total RNA from a this compound-producing Amaryllidaceae species (e.g., Crinum spp.).

  • Synthesize cDNA using a reverse transcriptase.

  • Amplify the full-length coding sequence of the candidate CYP96T gene using gene-specific primers.

  • Clone the amplified PCR product into a plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).

1.2. Agroinfiltration of Nicotiana benthamiana:

  • Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the CYP96T expression vector.

  • Grow an overnight culture of the transformed Agrobacterium.

  • Harvest and resuspend the bacterial cells in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone).

  • Infiltrate the abaxial side of young, fully expanded leaves of 4-6 week old N. benthamiana plants with the bacterial suspension.

  • Co-infiltrate with a vector expressing the upstream pathway enzymes (NBS, NR, and N4OMT) to ensure the availability of the 4'-O-methylnorbelladine substrate.

1.3. Substrate Feeding and Metabolite Extraction:

  • At 24-48 hours post-infiltration, infiltrate the same leaf area with a solution of the precursor norbelladine (if not co-expressed) or simply allow for endogenous production of 4'-O-methylnorbelladine.

  • After an incubation period of 48-72 hours, harvest the infiltrated leaf tissue.

  • Freeze the tissue in liquid nitrogen and grind to a fine powder.

  • Extract the metabolites with an appropriate solvent (e.g., methanol or ethyl acetate).

1.4. Metabolite Analysis:

  • Analyze the crude extract by LC-MS/MS or GC-MS.

  • Compare the retention time and mass spectrum of the product with an authentic standard of a known crinine-type alkaloid or a related intermediate.

  • The detection of a compound with the expected mass and fragmentation pattern of the crinine skeleton confirms the function of the CYP96T enzyme.

CYP96T1 Functional Assay Workflow RNA_Isolation RNA Isolation (Amaryllidaceae species) cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR Amplification (CYP96T1 gene) cDNA_Synthesis->PCR_Amplification Cloning Cloning into Expression Vector PCR_Amplification->Cloning Agro_Transformation Agrobacterium Transformation Cloning->Agro_Transformation Agroinfiltration Agroinfiltration of N. benthamiana Agro_Transformation->Agroinfiltration Substrate_Feeding Substrate Feeding (optional) Agroinfiltration->Substrate_Feeding Metabolite_Extraction Metabolite Extraction Substrate_Feeding->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Functional_Confirmation Functional Confirmation LC_MS_Analysis->Functional_Confirmation

Workflow for CYP96T1 functional assay.
Radiotracer Feeding Study to Elucidate Late-Stage Biosynthesis

This protocol outlines a radiotracer feeding experiment to investigate the conversion of a labeled precursor into this compound, helping to identify intermediates in the late stages of the pathway.

2.1. Synthesis of Labeled Precursor:

  • Synthesize a radiolabeled precursor, such as [¹⁴C]-4'-O-methylnorbelladine or [³H]-crinan-3-one. The choice of label and position will depend on the specific biosynthetic question being addressed.

2.2. Plant Material and Feeding:

  • Use young, actively growing plants of a known this compound-producing species (e.g., Nerine bowdenii).

  • Administer the radiolabeled precursor to the plants. Methods include:

    • Wick feeding: A cotton wick is passed through the stem, with one end in a vial containing the labeled precursor solution.

    • Injection: The labeled compound is injected directly into the stem or bulb.

    • Hydroponic feeding: The precursor is added to the hydroponic solution for root uptake.

2.3. Incubation and Harvesting:

  • Allow the plants to metabolize the labeled precursor for a defined period (e.g., 24, 48, 72 hours).

  • Harvest the plant material (e.g., bulbs, leaves) at different time points.

  • Immediately freeze the tissue in liquid nitrogen to quench enzymatic activity.

2.4. Extraction and Separation of Alkaloids:

  • Homogenize the plant tissue and extract the alkaloids using an established protocol (e.g., methanol extraction followed by acid-base partitioning).

  • Separate the alkaloid extract using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC).

2.5. Detection and Identification of Labeled Compounds:

  • Detect the radioactive compounds using autoradiography (for TLC plates) or by collecting fractions from HPLC or GC and analyzing them with a liquid scintillation counter.

  • Identify the labeled compounds by comparing their chromatographic behavior with authentic standards.

  • For unknown labeled intermediates, further structural elucidation using techniques like mass spectrometry and NMR spectroscopy will be necessary.

2.6. Determination of Incorporation Rate:

  • Quantify the amount of radioactivity in the isolated this compound and any identified intermediates.

  • Calculate the incorporation rate as the percentage of the total radioactivity administered that is found in the target compound.

Radiotracer Study Workflow Labeled_Precursor Synthesis of Radiolabeled Precursor Plant_Feeding Feeding to Amaryllidaceae Plant Labeled_Precursor->Plant_Feeding Incubation Incubation Period Plant_Feeding->Incubation Harvesting Harvesting Plant Material Incubation->Harvesting Extraction Alkaloid Extraction Harvesting->Extraction Separation Chromatographic Separation (TLC, HPLC, GC) Extraction->Separation Detection Detection of Radioactivity Separation->Detection Identification Identification of Labeled Compounds Detection->Identification Incorporation_Rate Calculation of Incorporation Rate Identification->Incorporation_Rate

Workflow for a radiotracer feeding study.

Conclusion

The biosynthesis of this compound in Amaryllidaceae is a complex process involving a series of highly specific enzymatic reactions. While the early steps leading to the central precursor 4'-O-methylnorbelladine and the subsequent formation of the crinine skeleton are relatively well understood, the late-stage modifications that yield this compound require further investigation. The experimental protocols provided in this guide offer a framework for elucidating these remaining questions. A deeper understanding of the complete biosynthetic pathway will not only advance our knowledge of plant specialized metabolism but also open up new avenues for the biotechnological production of this compound and other valuable Amaryllidaceae alkaloids for pharmaceutical applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Caranine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caranine is a naturally occurring indolizidine alkaloid belonging to the Amaryllidaceae family of compounds.[1][2] These alkaloids are known for their diverse and significant biological activities. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, alongside available biological activity data and relevant experimental methodologies. While specific experimental data for this compound is limited in publicly accessible literature, this guide supplements available information with established protocols for related compounds and assays.

Chemical and Physical Properties

This compound, with the CAS Number 477-12-3, possesses a molecular formula of C₁₆H₁₇NO₃ and a molecular weight of 271.31 g/mol .[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Reference
Molecular Formula C₁₆H₁₇NO₃[1][2]
Molecular Weight 271.31 g/mol [1][2]
CAS Number 477-12-3[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Appearance Likely a crystalline solid, typical for alkaloids[3][4]General alkaloid properties

Spectral Data

While specific spectral data charts for this compound are not available, its identification in research has been confirmed through various spectroscopic methods.

Mass Spectrometry

A qualitative mass spectrum of a this compound reference substance shows a prominent peak at m/z 271, which corresponds to its molecular weight. This confirms the molecular formula C₁₆H₁₇NO₃.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound has been elucidated using 1D and 2D NMR techniques. However, specific chemical shift (δ) values and coupling constants (J) for the protons (¹H NMR) and carbons (¹³C NMR) of this compound are not detailed in the available search results.

Infrared (IR) Spectroscopy

Detailed IR spectral data for this compound, including specific absorption bands, is not available in the searched literature.

Biological Activity

This compound has been evaluated for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in the regulation of cholinergic neurotransmission.

Table 2: Biological Activity of this compound

TargetAssayResult (IC₅₀)Source/Reference
Acetylcholinesterase (AChE)Cholinesterase Inhibition Assay> 100 µM (weak activity)
Butyrylcholinesterase (BuChE)Cholinesterase Inhibition Assay> 100 µM (weak activity)

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and biological evaluation of this compound are not extensively documented in the available literature. However, this section provides established methodologies for the isolation of related alkaloids and for the assays used to determine its biological activity.

Isolation of Amaryllidaceae Alkaloids

The following is a general procedure for the extraction and isolation of Amaryllidaceae alkaloids, which would be applicable for obtaining this compound from plant sources like Clivia miniata.[6]

Workflow for Isolation of Amaryllidaceae Alkaloids

G start Plant Material (e.g., Clivia miniata) extraction Extraction with Ethanol start->extraction filtration Filtration extraction->filtration evaporation Evaporation to Dryness filtration->evaporation acid_base_extraction Acid-Base Extraction evaporation->acid_base_extraction chromatography Chromatographic Purification (e.g., Column Chromatography, HPLC) acid_base_extraction->chromatography isolation Isolation of this compound chromatography->isolation

Workflow for the isolation of this compound.

Protocol:

  • Extraction: The fresh plant material (e.g., whole plant of Clivia miniata) is chopped and exhaustively extracted with ethanol, typically by boiling under reflux.[6]

  • Filtration and Concentration: The combined ethanolic extract is filtered to remove solid plant debris and then concentrated to dryness under reduced pressure.[6]

  • Acid-Base Extraction: The crude extract is subjected to a standard acid-base extraction procedure to separate the basic alkaloids from other plant constituents. This involves dissolving the extract in an acidic aqueous solution, washing with an organic solvent to remove neutral and acidic compounds, followed by basification of the aqueous layer and extraction of the alkaloids into an organic solvent.

  • Chromatographic Purification: The resulting alkaloid fraction is then subjected to one or more chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification to yield pure this compound.[6]

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against AChE and BuChE.[5][7][8]

Principle: The assay measures the activity of the cholinesterase enzyme by monitoring the production of thiocholine from the hydrolysis of the substrate (acetylthiocholine or butyrylthiocholine). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.

Workflow for Cholinesterase Inhibition Assay

G reagents Prepare Reagents: - Enzyme (AChE or BuChE) - Substrate (ATCh or BTCh) - DTNB - Buffer - Test Compound (this compound) incubation Pre-incubate Enzyme with Test Compound reagents->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Absorbance at 412 nm (Kinetic Reading) reaction->measurement analysis Calculate % Inhibition and IC50 measurement->analysis

Workflow for cholinesterase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme (AChE or BuChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Prepare a stock solution of the substrate, either acetylthiocholine iodide (for AChE) or S-butyrylthiocholine iodide (for BuChE), in buffer.

    • Prepare a stock solution of DTNB in buffer.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, DTNB solution, and the enzyme solution.

    • Add the this compound solution at various concentrations to the test wells. For control wells, add the solvent used to dissolve the compound.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm in a microplate reader in a kinetic mode for a set duration (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of this compound compared to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. As a member of the Amaryllidaceae alkaloids, its biological effects, though weak in the case of cholinesterase inhibition, might be mediated through interactions with various cellular targets and signaling cascades. Research on other Amaryllidaceae alkaloids has indicated their potential to influence pathways such as the NF-κB and MAPK signaling pathways, which are involved in inflammation and cell proliferation.[9] However, further investigation is required to determine if this compound has any significant effects on these or other signaling pathways.

Proposed General Signaling Interaction for Amaryllidaceae Alkaloids

G alkaloid Amaryllidaceae Alkaloid (e.g., this compound) target Cellular Target (e.g., Enzyme, Receptor) alkaloid->target Binds to/Modulates pathway Signaling Pathway (e.g., NF-κB, MAPK) target->pathway Activates/Inhibits response Cellular Response pathway->response

Potential interaction of Amaryllidaceae alkaloids with cellular pathways.

Conclusion

This compound is an Amaryllidaceae alkaloid with a confirmed molecular structure. While its biological activity in terms of cholinesterase inhibition appears to be weak, the full pharmacological profile of this compound remains largely unexplored. This technical guide has summarized the currently available physical, chemical, and biological data for this compound. The provided experimental protocols, based on established methods for related compounds, offer a starting point for researchers interested in further investigating the properties and potential applications of this compound. Future research should focus on obtaining precise physical constants, detailed spectral characterization, total synthesis, and a broader screening for biological activities to fully elucidate the therapeutic potential of this natural product.

References

Caranine: A Technical Overview of its Molecular Characteristics and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caranine is a naturally occurring alkaloid belonging to the Amaryllidaceae family, a group of compounds known for their diverse and potent biological activities. This technical guide provides a concise overview of the molecular formula and weight of this compound, places it within the broader context of Amaryllidaceae alkaloid biosynthesis, and outlines general experimental methodologies for its study. While specific signaling pathways for this compound are not extensively documented in publicly available literature, this guide infers its potential biological roles based on related compounds within the same chemical family.

Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValueCitation(s)
Molecular FormulaC₁₆H₁₇NO₃[1][2]
Molecular Weight271.31 g/mol [1][2]

Biosynthetic Pathway of Amaryllidaceae Alkaloids

This compound is a member of the Amaryllidaceae isoquinoline alkaloids. The biosynthesis of this diverse group of compounds originates from the amino acids phenylalanine and tyrosine. A generalized schematic of this pathway, highlighting the common precursors and major structural backbones, is presented below. The exact position of this compound's formation from the lycorine-type backbone involves specific enzymatic modifications.

Amaryllidaceae_Alkaloid_Biosynthesis Phe Phenylalanine Norbelladine Norbelladine (Common Precursor) Phe->Norbelladine Tyr Tyrosine Tyr->Norbelladine Lycorine_Type Lycorine-type Norbelladine->Lycorine_Type Oxidative Coupling Galanthamine_Type Galanthamine-type Norbelladine->Galanthamine_Type Oxidative Coupling Haemanthamine_Type Haemanthamine-type Norbelladine->Haemanthamine_Type Oxidative Coupling This compound This compound Lycorine_Type->this compound Further Modifications

Generalized biosynthetic pathway of Amaryllidaceae alkaloids.

Biological Activity

While a specific signaling pathway for this compound is not well-established, the biological activities of the broader Amaryllidaceae alkaloid family are subjects of extensive research. These compounds are known to exhibit a range of effects, including:

  • Cytotoxic and Antitumor Activity : Many Amaryllidaceae alkaloids, such as lycorine and pancratistatin, have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4] Interestingly, certain structural modifications on the lycorine scaffold, to which this compound is related, have been reported to diminish this cytotoxic potential.[3]

  • Antiviral Activity : Several alkaloids from this family have shown promise as antiviral agents.

  • Acetylcholinesterase (AChE) Inhibition : A notable biological activity of some Amaryllidaceae alkaloids, like galanthamine, is the inhibition of acetylcholinesterase.[3] This property is utilized in the treatment of Alzheimer's disease.

Further research is required to elucidate the specific molecular targets and signaling cascades modulated by this compound.

Detailed Methodologies

The following sections outline generalized experimental protocols for the isolation and analysis of this compound, adapted from established methods for Amaryllidaceae alkaloids.

Isolation of this compound from Plant Material

This protocol describes a general procedure for the extraction and isolation of Amaryllidaceae alkaloids from plant sources, typically bulbs.

1. Extraction:

  • Air-dry and pulverize the plant material (e.g., bulbs of Amaryllidaceae species).
  • Alkalinize the powdered material with an aqueous ammonia solution.
  • Perform extraction with an organic solvent such as dichloroethane or ethyl acetate. This can be done through maceration, percolation, or Soxhlet extraction.[5][6]
  • Concentrate the resulting organic extract under reduced pressure to yield a crude alkaloid mixture.

2. Acid-Base Purification:

  • Dissolve the crude extract in a dilute acidic solution (e.g., 2% sulfuric acid).
  • Wash the acidic solution with a non-polar organic solvent (e.g., diethyl ether) to remove neutral and weakly basic impurities.
  • Adjust the pH of the aqueous phase to alkaline (pH 9-10) with an ammonia solution.
  • Extract the liberated alkaloids into an organic solvent like chloroform or a chloroform/diethyl ether mixture.
  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain a purified alkaloid extract.

3. Chromatographic Separation:

  • Subject the purified extract to column chromatography using silica gel or alumina.
  • Elute with a gradient of solvents, for example, a mixture of chloroform and methanol with increasing polarity.
  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
  • Pool the relevant fractions and further purify by preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

Analytical Characterization of this compound

The following analytical techniques are suitable for the identification and quantification of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Dissolve the purified this compound or the alkaloid extract in a suitable solvent like methanol.
  • GC Conditions:
  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium.
  • Temperature Program: A suitable temperature gradient, for instance, starting at 100°C, ramping to 180°C, and then to 300°C.[7]
  • MS Conditions:
  • Ionization Mode: Electron Impact (EI).
  • Mass Range: Scan from m/z 40 to 600.
  • Identification: Compare the obtained mass spectrum and retention time with that of a known standard or with data from spectral libraries.

2. High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation: Dissolve the sample in the mobile phase.
  • HPLC Conditions:
  • Column: A reversed-phase column (e.g., C18).
  • Mobile Phase: A gradient of acetonitrile and water (often with an additive like formic acid or ammonium acetate).
  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound, or mass spectrometry (LC-MS).
  • Quantification: Use a calibration curve generated from a certified reference standard of this compound.

3. Capillary Electrophoresis (CE):

  • This technique can be particularly useful for separating alkaloids that may be thermally labile and thus not ideal for GC.
  • Electrolyte System: A non-aqueous buffer, such as a mixture of methanol and acetonitrile containing ammonium acetate, can be employed.[2]
  • Detection: UV-Vis spectrophotometric detection.

Conclusion

This compound represents a member of the structurally diverse and biologically significant Amaryllidaceae alkaloids. While its specific molecular interactions and signaling pathways are yet to be fully elucidated, its chemical nature suggests potential for a range of pharmacological activities. The experimental protocols outlined in this guide provide a foundation for researchers to isolate, identify, and quantify this compound, thereby facilitating further investigation into its therapeutic potential. Future studies are encouraged to focus on delineating its precise mechanism of action and exploring its structure-activity relationships.

References

An In-depth Technical Guide to the Caranine Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caranine is a naturally occurring indolizidine alkaloid belonging to the extensive Amaryllidaceae family of bioactive compounds. First identified as a constituent of Clivia miniata, it serves as a key biosynthetic precursor to the more widely studied and biologically active alkaloid, lycorine. While research on this compound itself has been limited, its chemical structure and relationship to other Amaryllidaceae alkaloids make it a compound of interest for understanding the biosynthesis of this pharmacologically significant class of natural products. This guide provides a comprehensive overview of the discovery, history, physicochemical properties, and chemical synthesis of this compound, drawing from the available scientific literature to create a resource for researchers in natural product chemistry and drug development.

Discovery and History

The history of this compound is intrinsically linked to the broader exploration of alkaloids from the Amaryllidaceae family, a group of plants known for producing a diverse array of structurally complex and biologically active compounds. While the precise date and discoverer of this compound remain to be definitively established in readily available literature, its presence was notably characterized in studies of Clivia miniata[1].

A pivotal moment in the history of this compound research was the 1967 publication by W.C. Wildman and N.E. Heimer, which detailed the biosynthetic conversion of this compound to lycorine[2][3]. This work not only illuminated a key step in the biosynthesis of Amaryllidaceae alkaloids but also solidified this compound's role as an important intermediate in these natural pathways. Further phytochemical investigations have since confirmed the presence of this compound in various Amaryllidaceae species, including Narcissus cultivars, further establishing its place within this significant class of natural products.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are essential for its isolation, purification, and characterization, as well as for any potential synthetic or medicinal chemistry applications.

PropertyValueSource
Molecular Formula C₁₆H₁₇NO₃PubChem
Molecular Weight 271.31 g/mol PubChem
IUPAC Name (1R,12bS,12cS)-2,4,5,7,12b,12c-Hexahydro-1H-[1][4]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-olPubChem
CAS Number 477-12-3PubChem
Appearance Amorphous solidInferred from isolation protocols
Solubility Soluble in chloroform, ethyl acetate, and other organic solvents. Salts are water-soluble.General alkaloid properties

Experimental Protocols

Isolation of this compound from Clivia miniata

The following protocol is a generalized procedure based on the methods described for the isolation of Amaryllidaceae alkaloids from plant material[1].

Materials:

  • Fresh whole plant material of Clivia miniata

  • Ethanol (96%)

  • 5% Hydrochloric acid (HCl)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Chloroform (CHCl₃)

  • Diethyl ether (Et₂O)

  • Ethyl acetate (EtOAc)

  • Solvents for chromatography (e.g., cyclohexane, toluene, diethylamine)

  • Silica gel for column chromatography

  • Preparative Thin-Layer Chromatography (pTLC) plates

Procedure:

  • Extraction: Exhaustively extract freshly chopped whole plant material with 96% ethanol under reflux. Filter the combined extracts and evaporate to dryness under reduced pressure.

  • Acid-Base Extraction:

    • Acidify the crude extract to pH 1–2 with 5% HCl and filter.

    • Alkalize the filtrate to pH 9–10 with 10% Na₂CO₃ solution.

    • Extract the aqueous layer sequentially with chloroform.

  • Defatting: Dissolve the resulting alkaloid extract in 2% HCl and defat it by partitioning against diethyl ether.

  • Final Extraction: Re-alkalize the aqueous layer to pH 9–10 with 10% Na₂CO₃ and extract with ethyl acetate and chloroform. Combine the organic layers and evaporate to dryness.

  • Chromatographic Separation:

    • Subject the crude alkaloid mixture to column chromatography on silica gel.

    • Elute with a gradient of appropriate solvents (e.g., a mixture of cyclohexane, toluene, and diethylamine) to separate the alkaloid fractions.

    • Further purify the fractions containing this compound using preparative TLC to yield the pure compound[1].

G plant Clivia miniata Plant Material extraction Ethanol Extraction plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract acid_base Acid-Base Extraction (HCl/Na2CO3) crude_extract->acid_base alkaloid_extract Crude Alkaloid Extract acid_base->alkaloid_extract defatting Defatting (Et2O) alkaloid_extract->defatting defatted_extract Defatted Alkaloid Extract defatting->defatted_extract final_extraction Final Extraction (EtOAc/CHCl3) defatted_extract->final_extraction final_alkaloid_extract Purified Alkaloid Mixture final_extraction->final_alkaloid_extract column_chrom Silica Gel Column Chromatography final_alkaloid_extract->column_chrom caranine_fraction This compound-Containing Fraction column_chrom->caranine_fraction ptlc Preparative TLC caranine_fraction->ptlc pure_this compound Pure this compound ptlc->pure_this compound

Caption: Biosynthesis of Lycorine from this compound via hydroxylation.

This biosynthetic step highlights the interconnectedness of the various alkaloids within the Amaryllidaceae family and underscores the importance of understanding the enzymatic machinery responsible for their formation.

Chemical Synthesis

A detailed total synthesis of this compound has not been prominently reported in the literature. However, the synthesis of related Amaryllidaceae alkaloids, such as lycorine, often proceeds through intermediates that could potentially be adapted for the synthesis of this compound. The general strategies for constructing the core pyrrolophenanthridine skeleton of these alkaloids would be applicable.

Biological Activity

There is a notable lack of specific studies on the biological activity of this compound itself. The primary focus of research has been on its conversion to lycorine, which exhibits a wide range of pharmacological effects, including anticancer, antiviral, and anti-inflammatory properties. Given the structural similarity, it is plausible that this compound may possess some biological activity, albeit likely less potent than lycorine. Further investigation into the bioactivity of this compound is a potential area for future research.

Conclusion

This compound is a structurally interesting Amaryllidaceae alkaloid that plays a crucial role as a biosynthetic precursor to lycorine. While its own biological properties remain largely unexplored, its study is essential for a complete understanding of the biosynthesis of this important class of natural products. The information provided in this guide serves as a foundational resource for researchers interested in the further investigation of this compound, from its isolation and characterization to potential synthetic and biological studies. Future research efforts could focus on elucidating the specific enzymes involved in its biosynthesis, conducting a comprehensive evaluation of its pharmacological profile, and developing a total synthesis.

References

The Biological Role of L-Carnitine in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "Caranine" did not yield a known compound with a documented biological role in plants. It is hypothesized that this may be a variant spelling for "Carnitine," a well-studied molecule with significant functions in plant physiology. This document will focus on the established roles of L-Carnitine.

Introduction

L-carnitine (β-hydroxy-γ-N-trimethylammonium butyrate) is a quaternary ammonium compound ubiquitous across prokaryotic and eukaryotic organisms. While its role in mammalian fatty acid metabolism is extensively documented, its physiological significance in plants is an expanding area of research. In plants, L-carnitine is recognized for its fundamental roles in primary metabolism, particularly in the transport of acyl groups, and for its significant contribution to cellular maintenance and stress response. Its functions include facilitating fatty acid transport for β-oxidation, acting as an antioxidant and osmolyte, and modulating stress-signaling pathways, thereby enhancing tolerance to various abiotic stresses.

Core Biological Roles

Fatty Acid Metabolism

The primary and most well-established role of L-carnitine in plants is its involvement in the transport of fatty acids across mitochondrial membranes. Long-chain fatty acids are activated to their acyl-CoA esters in the cytoplasm, but the inner mitochondrial membrane is impermeable to these molecules. L-carnitine facilitates their transport via the "carnitine shuttle."

  • Cytosol: Acyl-CoA is converted to acylcarnitine by carnitine acyltransferases.

  • Mitochondrial Transport: Acylcarnitine is transported across the inner mitochondrial membrane by a specific translocase.

  • Mitochondrial Matrix: The acyl group is transferred back to CoA, reforming acyl-CoA, which then enters the β-oxidation pathway to generate acetyl-CoA for the TCA cycle.

This process is crucial for energy production, especially under conditions of high metabolic demand such as abiotic stress.[1][2] The presence of both medium- and long-chain acylcarnitines in plant tissues like Arabidopsis thaliana suggests that carnitine is linked to diverse fatty acid metabolic pathways.[3]

Abiotic Stress Mitigation

L-carnitine plays a multifaceted role in enhancing plant tolerance to abiotic stresses such as salinity, drought, and oxidative stress.

  • Osmotic Adjustment: As a quaternary ammonium compound, L-carnitine can act as a compatible solute or osmolyte, helping to maintain cellular turgor and protect cellular structures under osmotic stress.[4][5]

  • Antioxidant Activity: Exogenous application of L-carnitine has been shown to mitigate oxidative damage by enhancing the activity of antioxidant systems within the plant.[5][6][7] This protective role helps to maintain membrane integrity and reduce cellular damage from reactive oxygen species (ROS) generated during stress.

  • Genotoxic Damage Mitigation: Under salt stress, L-carnitine pretreatment in barley has been observed to alleviate the detrimental effects on chromosome structure. This is attributed to its antioxidant and protective actions, which reduce the genotoxic effects of stress.[6][7]

Signaling and Development

Recent studies indicate that L-carnitine is involved in plant signaling pathways, particularly in modulating responses to stress.

  • Interaction with Abscisic Acid (ABA) Signaling: Transcriptome analysis of Arabidopsis seedlings treated with exogenous carnitine revealed a modulation of genes involved in water stress and abscisic acid (ABA) responses.[8][9] Experiments with ABA-deficient mutants suggest that carnitine may exert its protective effects during salt stress through a modulation of the ABA pathway.[8][9]

  • Growth Promotion under Stress: By mitigating the negative impacts of stress, L-carnitine can act as a plant growth promoter. In barley seedlings under salt stress, pretreatment with L-carnitine stimulated mitosis and promoted growth.[6][7] Similarly, low concentrations of L-carnitine applied to radish plants under drought stress mitigated the negative effects on biomass accumulation by improving membrane integrity and water balance.[10]

Quantitative Data on L-Carnitine Effects

The following table summarizes key quantitative findings from studies on the exogenous application of L-carnitine to plants under abiotic stress conditions.

Plant SpeciesStress ConditionL-Carnitine ConcentrationObserved EffectReference
Hordeum vulgare (Barley)0.25 M NaCl1 mMMitotic index increased from 0.16 to 0.28[11]
Hordeum vulgare (Barley)0.30 M NaCl1 mMMitotic index increased from 0.14 to 0.24[11]
Arabidopsis thaliana150 mM NaCl5 mMImproved germination and survival rates[8][9]
Raphanus sativus (Radish)Drought Stress5 µMIncreased total biomass in drought-stressed plants compared to untreated counterparts[10]
Raphanus sativus (Radish)Drought Stress50 µM & 500 µMReduced total biomass under both well-watered and drought conditions[10]

Biosynthesis of L-Carnitine in Plants

The biosynthesis of L-carnitine in plants shares similarities with the pathways found in mammals and fungi, starting from the amino acid lysine.[1][12]

  • Protein Degradation: The process begins with the degradation of lysine-containing proteins, which releases 6-N-trimethyllysine (TML).[1][2]

  • Hydroxylation: TML is hydroxylated by TML dioxygenase (TMLD) to form 3-hydroxy-N-trimethyllysine (HTML).

  • Cleavage: HTML is cleaved by an aldolase (HTMLA) to produce 4-trimethylaminobutyraldehyde (TMABA) and glycine.

  • Dehydrogenation: TMABA is then oxidized by TMABA dehydrogenase (TMABADH) to form γ-butyrobetaine (γ-BB).

  • Final Hydroxylation: Finally, γ-butyrobetaine is hydroxylated by γ-butyrobetaine dioxygenase (BBD) to yield L-carnitine.

Studies in Arabidopsis thaliana have confirmed the presence of the precursors TML and γ-BB, and experiments using deuterium-labeled TML have demonstrated its conversion to L-carnitine, supporting the conservation of this pathway in plants.[12]

Signaling and Metabolic Pathways

Carnitine_Pathway cluster_Biosynthesis L-Carnitine Biosynthesis cluster_Metabolism Fatty Acid Metabolism cluster_StressResponse Abiotic Stress Response Lysine Lysine-Containing Proteins TML 6-N-Trimethyllysine (TML) Lysine->TML Protein Degradation HTML 3-Hydroxy-N-trimethyllysine (HTML) TML->HTML TMLD TMABA 4-Trimethylaminobutyraldehyde (TMABA) HTML->TMABA HTMLA gBB γ-Butyrobetaine (γ-BB) TMABA->gBB TMABADH LCarnitine_Bio L-Carnitine gBB->LCarnitine_Bio BBD AcylCarnitine Acylcarnitine LCarnitine_Bio->AcylCarnitine ROS ROS Accumulation LCarnitine_Bio->ROS Scavenging ABA ABA Signaling Pathway LCarnitine_Bio->ABA Modulation Tolerance Stress Tolerance LCarnitine_Bio->Tolerance Osmoprotection FattyAcylCoA Fatty Acyl-CoA (Cytosol) FattyAcylCoA->AcylCarnitine Carnitine Acyltransferase FattyAcylCoA_Mito Fatty Acyl-CoA (Mitochondria) AcylCarnitine->FattyAcylCoA_Mito Translocase BetaOxidation β-Oxidation FattyAcylCoA_Mito->BetaOxidation AbioticStress Abiotic Stress (Salinity, Drought) AbioticStress->ROS AbioticStress->ABA StressGenes Stress-Responsive Gene Expression ABA->StressGenes StressGenes->Tolerance

Caption: L-Carnitine biosynthesis, its role in fatty acid metabolism, and its integration with abiotic stress response pathways in plants.

Experimental Protocols

Quantification of L-Carnitine and Acylcarnitines by LC-ESI-MS/MS

This method is highly sensitive and specific for the detection and quantification of L-carnitine and its acylated derivatives in plant tissues.

  • Sample Preparation:

    • Harvest and immediately freeze plant tissue (e.g., Arabidopsis seedlings) in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue in a suitable extraction solvent (e.g., methanol:water).

    • Centrifuge the homogenate to pellet insoluble material.

    • Collect the supernatant and, if necessary, perform a deproteinization step (e.g., with perchloric acid followed by neutralization).[13]

  • Chromatographic Separation:

    • Utilize a High-Performance Liquid Chromatography (HPLC) system.

    • Employ a reversed-phase column (e.g., C8 or C18) for separation.

    • The mobile phase typically consists of a gradient of an organic solvent (e.g., methanol or acetonitrile) and water, often with an additive like formic acid to improve ionization.

  • Mass Spectrometry Detection:

    • Couple the HPLC eluent to an Electrospray Ionization (ESI) source connected to a tandem mass spectrometer (MS/MS).

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. For L-carnitine, a common transition is m/z 162 -> m/z 103. Specific transitions for various acylcarnitines are also monitored.

    • Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a standard curve prepared with known concentrations of L-carnitine and acylcarnitine standards.

Spectrophotometric Assay for L-Carnitine

This method is suitable for determining total L-carnitine concentration and is adaptable for high-throughput analysis.

  • Principle: The assay is based on the action of carnitine acetyltransferase (CAT). In the presence of acetyl-CoA, CAT transfers the acetyl group to L-carnitine, releasing free Coenzyme A (CoA-SH). The released CoA-SH reacts with a chromogen, such as 5,5'-dithiobis(2-nitrobenzoate) (DTNB), to produce a colored product that can be measured spectrophotometrically.

  • Procedure:

    • Prepare plant tissue extracts as described for the LC-MS/MS method.

    • In a microplate well or cuvette, combine the sample extract with a reaction mixture containing acetyl-CoA, DTNB, and buffer.

    • Initiate the reaction by adding carnitine acetyltransferase.

    • Incubate the reaction at a controlled temperature (e.g., 37°C).

    • Measure the absorbance at the appropriate wavelength (e.g., 412 nm for the DTNB product).

    • Calculate the L-carnitine concentration by comparing the absorbance to a standard curve generated with known concentrations of L-carnitine.[14]

Conclusion

L-carnitine is an essential metabolite in plants with a dual role in primary metabolism and stress physiology. Its function as a shuttle for fatty acids into the mitochondria for β-oxidation is fundamental to cellular energy supply. Furthermore, its capacity to act as an osmoprotectant, antioxidant, and modulator of stress-related signaling pathways, including the ABA pathway, positions it as a key component of the plant's abiotic stress tolerance mechanisms. Further elucidation of the enzymes involved in its biosynthesis and the specific transporters in the carnitine shuttle will provide deeper insights into its regulation and enhance its potential application in developing stress-resilient crops.

References

Caranine and its Relation to Lycorine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of caranine, a member of the lycorine-type Amaryllidaceae alkaloids. It explores the chemical structure, biosynthesis, and biological activities of this compound, drawing a detailed comparison with its close and more extensively studied relative, lycorine. While lycorine exhibits a broad range of potent biological activities, including anticancer, antiviral, and anti-inflammatory effects, this compound is notably less active across these assays. This guide presents available quantitative data, detailed experimental methodologies for the study of these alkaloids, and visual representations of their biosynthetic pathways and known mechanisms of action to facilitate further research and drug development efforts in this area.

Introduction

The Amaryllidaceae family of plants is a rich source of structurally diverse and biologically active alkaloids. Among these, the lycorine-type alkaloids have garnered significant attention for their therapeutic potential. Lycorine, the most prominent member of this class, has been extensively investigated for its potent anticancer, antiviral, and anti-inflammatory properties. This compound, a structurally similar alkaloid often co-isolated with lycorine, presents an interesting case for structure-activity relationship (SAR) studies. Despite its close resemblance to lycorine, this compound generally exhibits significantly lower biological activity. Understanding the subtle structural differences that lead to this disparity in potency is crucial for the rational design of novel therapeutic agents based on the lycorine scaffold.

Chemical Structure and Relationship to Lycorine Alkaloids

This compound and lycorine share the same fundamental tetracyclic pyrrolophenanthridine ring system characteristic of lycorine-type alkaloids. The key structural difference lies in the stereochemistry of the hydroxyl group at the C1 position and the absence of a double bond in the C ring in this compound's saturated counterpart, dihydrothis compound.

  • This compound: Possesses a galanthan skeleton with an alpha-hydroxy group at position 1 and a methylenedioxy group at positions 9 and 10.

  • Lycorine: Features a pyrrolophenanthridine skeleton with hydroxyl groups at C1 and C2.

The structural similarity and divergence between this compound and lycorine are pivotal to understanding their differing biological profiles.

Biosynthesis of Lycorine Alkaloids

This compound and other lycorine-type alkaloids share a common biosynthetic pathway originating from the amino acids L-phenylalanine and L-tyrosine.[1] These precursors are converted into 4'-O-methylnorbelladine, a key intermediate that undergoes intramolecular oxidative coupling to form the characteristic tetracyclic core of these alkaloids. The pathway involves a series of enzymatic reactions, including hydroxylations, methylations, and cyclizations.

Lycorine Alkaloid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL L-Tyrosine L-Tyrosine Tyramine Tyramine L-Tyrosine->Tyramine TDC p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid C3'H 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde Caffeic Acid->3,4-Dihydroxybenzaldehyde Norbelladine Norbelladine 3,4-Dihydroxybenzaldehyde->Norbelladine Tyramine->Norbelladine NBS 4'-O-Methylnorbelladine 4'-O-Methylnorbelladine Norbelladine->4'-O-Methylnorbelladine N-OMT Carinine/Lycorine Core Carinine/Lycorine Core 4'-O-Methylnorbelladine->Carinine/Lycorine Core P450-mediated oxidative coupling This compound This compound Carinine/Lycorine Core->this compound Lycorine Lycorine Carinine/Lycorine Core->Lycorine

Biosynthesis of Lycorine Alkaloids.

Biological Activity: A Comparative Analysis

A significant body of research highlights the potent biological activities of lycorine. In contrast, this compound has consistently demonstrated weaker or no activity in a variety of assays.

Anticancer Activity

Lycorine exhibits broad-spectrum anticancer activity against a range of human cancer cell lines, often with IC50 values in the low micromolar range. Its mechanisms of action include the induction of apoptosis and cell cycle arrest. Conversely, studies have shown that this compound lacks significant antitumor activity at concentrations up to 10 µM.

Table 1: Comparative Anticancer Activity of Lycorine and this compound

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Lycorine A549Non-small cell lung cancer~5.0[2]
U373Glioblastoma~5.0[2]
HCT116Colon Carcinoma6.4
MCF-7Breast Adenocarcinoma5.2
K562Human Myelogenous Leukemia>100
HL-60Promyelocytic Leukemia>100
This compound Various->10[3]
Antiviral and Anti-inflammatory Activity

Lycorine has also been reported to possess antiviral and anti-inflammatory properties. For instance, it has shown activity against SARS-CoV-2 with an IC50 value of 0.008 µM.[1] Information on the antiviral and anti-inflammatory activities of this compound is scarce, likely due to its general lack of potent biological effects.

Mechanism of Action

The differential biological activities of lycorine and this compound can be attributed to their distinct interactions with molecular targets.

Lycorine

Lycorine's anticancer effects are mediated through multiple signaling pathways. It is known to induce apoptosis by modulating the expression of Bcl-2 family proteins and can cause cell cycle arrest at various phases depending on the cancer cell type.

Lycorine Mechanism of Action cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest Lycorine_A Lycorine Bcl-2_down Bcl-2 downregulation Lycorine_A->Bcl-2_down Bax_up Bax upregulation Lycorine_A->Bax_up Mitochondrial_Pathway Mitochondrial Apoptotic Pathway Bcl-2_down->Mitochondrial_Pathway Bax_up->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis Lycorine_B Lycorine Cell_Cycle_Proteins Modulation of Cell Cycle Proteins Lycorine_B->Cell_Cycle_Proteins G2/M_Arrest G2/M Phase Arrest Cell_Cycle_Proteins->G2/M_Arrest Proliferation_Inhibition Proliferation_Inhibition G2/M_Arrest->Proliferation_Inhibition

Known Signaling Pathways for Lycorine.
This compound

Due to its limited biological activity, the specific signaling pathways modulated by this compound have not been extensively investigated and remain poorly understood.

Experimental Protocols

Isolation of this compound and Lycorine from Plant Material

A general workflow for the isolation of Amaryllidaceae alkaloids from plant sources such as Crinum species is outlined below.

Alkaloid Isolation Workflow Plant_Material Dried and Powdered Plant Material (e.g., Crinum bulbs) Extraction Maceration with Methanol Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration in vacuo Filtration->Concentration Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract Acid_Base_Partition Acid-Base Partitioning Crude_Extract->Acid_Base_Partition Alkaloid_Fraction Enriched Alkaloid Fraction Acid_Base_Partition->Alkaloid_Fraction Column_Chromatography Silica Gel Column Chromatography Alkaloid_Fraction->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Purification Further Purification (e.g., Preparative TLC, HPLC) TLC_Analysis->Purification Isolated_Alkaloids Pure this compound and Lycorine Purification->Isolated_Alkaloids

General Workflow for Alkaloid Isolation.

Protocol: Column Chromatography for Alkaloid Separation

  • Column Preparation: A glass column is packed with silica gel as the stationary phase, using a slurry method with a non-polar solvent (e.g., hexane) to ensure even packing.

  • Sample Loading: The enriched alkaloid fraction is dissolved in a minimal amount of the initial mobile phase and carefully loaded onto the top of the silica gel bed.

  • Elution: A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is passed through the column.

  • Fraction Collection: Eluted fractions are collected sequentially.

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the compounds of interest based on their Rf values. Fractions with similar TLC profiles are combined.

  • Purification: Fractions containing this compound and lycorine are further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound and lycorine) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Conclusion

This compound, a close structural analog of lycorine, demonstrates significantly attenuated biological activity. This stark difference in potency, despite minor structural variations, underscores the critical importance of specific stereochemical and functional group arrangements for the biological effects of lycorine-type alkaloids. While this compound itself may not be a promising therapeutic candidate, its study provides invaluable insights for the design of novel, potent, and selective anticancer, antiviral, and anti-inflammatory agents based on the lycorine scaffold. The experimental protocols and pathway diagrams presented in this guide serve as a foundational resource for researchers dedicated to advancing the field of natural product-based drug discovery.

References

The Therapeutic Potential of Carnitine and Carnosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "Caranine" did not yield specific results for a compound with that name in the scientific literature. It is highly probable that this was a misspelling of "Carnitine" or "Carnosine," both of which are naturally occurring compounds with significant and well-documented therapeutic potential. This guide therefore provides a comprehensive overview of the therapeutic effects of both L-Carnitine and L-Carnosine, tailored for researchers, scientists, and drug development professionals.

Introduction

L-Carnitine and L-Carnosine are endogenous molecules that play crucial roles in cellular metabolism and homeostasis. L-Carnitine, a quaternary ammonium compound, is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process in energy production. L-Carnosine, a dipeptide composed of β-alanine and L-histidine, is found in high concentrations in muscle and brain tissues and exhibits potent antioxidant, anti-inflammatory, and anti-glycating properties. This guide will delve into the therapeutic potential of these two compounds in neurodegenerative diseases, cancer, and viral infections, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations.

L-Carnitine: Therapeutic Effects and Mechanisms of Action

L-Carnitine and its acetylated form, Acetyl-L-Carnitine (ALCAR), have been investigated for their therapeutic benefits in a range of pathological conditions. Their primary role in fatty acid metabolism makes them critical players in cellular bioenergetics, and their deficiency has been linked to various disease states.

Anticancer Effects

The metabolic reprogramming of cancer cells often involves an increased reliance on fatty acid oxidation (FAO) for energy production, making the carnitine shuttle a potential therapeutic target.

Cell LineCompoundIC50 Value (µM)Exposure Time (hours)Reference
HepG2 (Liver Carcinoma)Acetyl-L-Carnitine40.6148[1]
HT29 (Colorectal Adenocarcinoma)Acetyl-L-Carnitine54.7148[1]
MDA-MB-231 (Breast Cancer)L-Carnitine2.5 mM & 5 mM24[2]

L-Carnitine's role in cancer is intrinsically linked to the regulation of fatty acid oxidation. The carnitine palmitoyltransferase (CPT) system, which facilitates the transport of fatty acids into the mitochondria, is a key player.[3][4][5]

Carnitine_Cancer_Pathway cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix ext Extracellular Fatty Acids fatty_acid Fatty Acid ext->fatty_acid Transport plasma_mem Plasma Membrane cytosol Cytosol mito_mem_outer Outer Mitochondrial Membrane ims Intermembrane Space mito_mem_inner Inner Mitochondrial Membrane mito_matrix Mitochondrial Matrix acyl_coa Acyl-CoA fatty_acid->acyl_coa Activation cpt1 CPT1 acyl_coa->cpt1 lcarnitine_cyto L-Carnitine lcarnitine_cyto->cpt1 acylcarnitine Acylcarnitine cac CAC acylcarnitine->cac cpt2 CPT2 acylcarnitine->cpt2 cpt1->acylcarnitine cac->acylcarnitine acyl_coa_mito Acyl-CoA cpt2->acyl_coa_mito beta_ox β-Oxidation acyl_coa_mito->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca atp ATP Production tca->atp ros ROS Production tca->ros cancer_prolif Cancer Cell Proliferation & Survival atp->cancer_prolif ros->cancer_prolif

Caption: Carnitine-mediated fatty acid transport and its role in cancer cell metabolism.

Neurodegenerative Diseases

Acetyl-L-Carnitine (ALCAR) is the most studied form of carnitine in the context of neurodegeneration, particularly Alzheimer's disease. Its ability to cross the blood-brain barrier allows it to exert its effects directly within the central nervous system. The proposed mechanisms of action include enhancing cholinergic neurotransmission, improving mitochondrial function, and reducing oxidative stress.[6][7][8][9][10][11]

ALCAR is thought to act through multiple pathways to mitigate the pathology of Alzheimer's disease:

  • Cholinergic Precursor: ALCAR can donate its acetyl group for the synthesis of acetylcholine, a neurotransmitter crucial for memory and learning, which is depleted in Alzheimer's disease.[6]

  • Mitochondrial Support: By facilitating fatty acid transport, ALCAR helps maintain mitochondrial energy production, which is often impaired in neurodegenerative conditions.[6][7]

  • Neuroprotection: ALCAR has been shown to protect neurons from oxidative damage and reduce apoptosis.[7]

A clinical trial is currently underway to assess the efficacy of L-carnitine in Amyotrophic Lateral Sclerosis (ALS) patients with specific genetic mutations.[12][13] Another trial is evaluating ALCAR in dementia associated with cerebrovascular disease.[14]

Experimental Protocols

This protocol is adapted from a study investigating the effects of Acetyl-L-Carnitine on HepG2 and HT29 cancer cell lines.[1][15]

  • Cell Seeding: Seed cancer cells (e.g., HepG2, HT29) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Serum Starvation: Replace the medium with a serum-free medium and incubate for another 24 hours to synchronize the cells.

  • Treatment: Treat the cells with various concentrations of Acetyl-L-Carnitine (e.g., 0, 0.5, 1, 5, 10, 15, 30, 60 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Remove the medium and add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

This protocol provides a general workflow for quantifying L-Carnitine in biological samples using a commercially available assay kit.[16]

Carnitine_Quantification_Workflow sample_prep Sample Preparation (Serum, Tissue, or Cells) deproteinize Deproteinization (e.g., 10 kDa MWCO Spin Filter) sample_prep->deproteinize incubation Add Reaction Mix to Samples and Standards Incubate at 37°C deproteinize->incubation std_curve Prepare Standard Curve (Colorimetric or Fluorometric) std_curve->incubation reaction_mix Prepare Reaction Mix (Assay Buffer, Probe, Enzymes, Substrate) reaction_mix->incubation measurement Measure Absorbance (570 nm) or Fluorescence (Ex/Em 535/587 nm) incubation->measurement calculation Calculate L-Carnitine Concentration measurement->calculation

Caption: General workflow for the quantification of L-Carnitine in biological samples.

L-Carnosine: Therapeutic Effects and Mechanisms of Action

L-Carnosine is a multifunctional dipeptide with a growing body of evidence supporting its therapeutic potential in a variety of diseases.

Antiviral Effects

L-Carnosine has demonstrated significant antiviral activity against flaviviruses.

VirusCell LineEC50 Value (µM)Reference
Dengue Virus (DENV2)Huh752.3
Zika Virus (ZIKV)Huh759.5
Neuroprotective Effects

L-Carnosine has shown robust neuroprotective effects in preclinical models of ischemic stroke.

Carnosine Dose (mg/kg)Infarct Volume Reduction (%)Time of Administration Post-IschemiaReference
50038.1630 minutes before[17]
100041.93 hours[18]
200049.13 hours[18]

In a rat model of transient focal ischemia, the neuroprotective effect of L-carnosine was significant for up to 6 hours post-ischemia. In a permanent ischemic model, the therapeutic window extended to 9 hours.[18]

The neuroprotective effects of carnosine are attributed to its antioxidant, anti-inflammatory, and anti-excitotoxic properties. It has been shown to reduce reactive oxygen species (ROS) generation and inhibit matrix metalloproteinases (MMPs), which are involved in blood-brain barrier disruption.[19]

Anticancer Effects

L-Carnosine has demonstrated antiproliferative effects in various cancer cell lines.

Cell LineCompoundIC50 Value (µM)Exposure Time (hours)Reference
MCF-7 (Breast Cancer)Carnosine48.8348[20]
MDA-MB-231 (Breast Cancer)Carnosine51.448[20]
A2780 (Ovarian Carcinoma)Carnosine165,000Not specified[21]
OVCAR-3 (Ovarian Carcinoma)Carnosine125,000Not specified[21]
SKOV-3 (Ovarian Carcinoma)Carnosine485,000Not specified[21]

In gastric cancer cells, carnosine has been shown to inhibit the Akt/mTOR/p70S6K signaling pathway, leading to cell cycle arrest and apoptosis.[22]

Carnosine_Anticancer_Pathway carnosine L-Carnosine akt Akt carnosine->akt mtor mTOR akt->mtor p70s6k p70S6K mtor->p70s6k apoptosis Apoptosis mtor->apoptosis inhibition of cell_cycle Cell Cycle Progression (G1/S Transition) p70s6k->cell_cycle proliferation Cell Proliferation cell_cycle->proliferation

Caption: L-Carnosine inhibits the Akt/mTOR signaling pathway in cancer cells.

Experimental Protocols

This protocol outlines a general method to assess the neuroprotective effects of L-Carnosine against an oxidative stressor in primary neuronal cultures.[23]

  • Primary Neuron Culture: Establish primary cortical neuron cultures from embryonic rodents. Cultures are typically ready for experiments within 7-14 days in vitro (DIV).

  • Pre-treatment: Replace the culture medium with fresh medium containing the desired final concentration of L-Carnosine (e.g., 2 mM). Include a vehicle control (medium without L-Carnosine). Incubate for a specified pre-treatment period (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Add an oxidative stressor such as 2,2'-azobis(2-amidinopropane)dihydrochloride (AAPH) or Rotenone to the culture medium.

  • Incubation: Incubate the cells for a period sufficient to induce cell death in the control group (e.g., 24 hours).

  • Assessment of Neuroprotection: Measure cell viability using an MTT assay or quantify reactive oxygen species (ROS) production using a fluorescent probe.

  • Data Analysis: Compare the viability or ROS levels in the L-Carnosine-treated group to the vehicle control and the oxidative stressor-only group.

This protocol is based on a study investigating the effect of carnosine on the cell cycle of breast cancer cells.[20]

  • Cell Seeding and Treatment: Culture cancer cells (e.g., MCF-7, MDA-MB-231) in 100-mm plates. Treat the cells with the IC50 concentration of carnosine for 48 hours.

  • Cell Fixation: Harvest the cells and fix them in 70% ethanol at -20°C for 12 hours.

  • Staining: Treat the cells with RNase (10 mg/mL) and propidium iodide (50 µg/mL) for 30 minutes.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Both L-Carnitine and L-Carnosine have emerged as promising therapeutic agents with multifaceted mechanisms of action. L-Carnitine's central role in energy metabolism makes it a compelling target in diseases characterized by metabolic dysregulation, such as cancer and certain neurodegenerative disorders. L-Carnosine's potent antioxidant, anti-inflammatory, and neuroprotective properties underscore its potential in a wide array of pathologies, including viral infections, ischemic stroke, and cancer. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of these endogenous molecules into effective clinical therapies. Further investigation into their precise molecular targets and signaling pathways will be crucial for optimizing their therapeutic applications.

References

An In-Depth Technical Guide to Caranine: Chemical Identity and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the Amaryllidaceae alkaloid Caranine, detailing its chemical identifiers. This guide addresses the current landscape of scientific knowledge, acknowledging the limited availability of in-depth biological and pharmacological data for this specific compound.

Chemical Identity of this compound

This compound is a naturally occurring alkaloid belonging to the Amaryllidaceae family of compounds.[1] A clear understanding of its chemical nature is fundamental for any research endeavor. The following table summarizes the key chemical identifiers for this compound, providing a standardized reference for researchers and scientists.

IdentifierValue
CAS Number 477-12-3
Molecular Formula C₁₆H₁₇NO₃
IUPAC Name (1S,18R,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.0²,¹⁰.0⁴,⁸.0¹⁵,¹⁹]nonadeca-2,4(8),9,15-tetraen-18-ol
InChI InChI=1S/C16H17NO3/c18-12-2-1-9-3-4-17-7-10-5-13-14(20-8-19-13)6-11(10)15(12)16(9)17/h1,5-6,12,15-16,18H,2-4,7-8H2/t12-,15-,16-/m1/s1
InChIKey XKYSLILSDJBMCU-DAXOMENPSA-N
SMILES C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=CC[C@H]5O)OCO4
Molecular Weight 271.31 g/mol

Biological Activity and Therapeutic Potential: A Landscape of Limited Data

Despite the well-defined chemical structure of this compound, a thorough review of the scientific literature reveals a significant scarcity of in-depth studies on its specific biological activities and mechanisms of action. Much of the available information is extrapolated from the broader class of Amaryllidaceae alkaloids, to which this compound belongs.[2][3][4][5]

Amaryllidaceae alkaloids are known to exhibit a wide range of pharmacological properties, including but not limited to:

  • Acetylcholinesterase (AChE) Inhibition: Many alkaloids from this family are potent inhibitors of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6][7][8] This activity is the basis for the clinical use of galantamine, another Amaryllidaceae alkaloid, in the management of Alzheimer's disease.[9] It is plausible that this compound may share this property, though direct experimental evidence is lacking.

  • Anticancer Activity: Several Amaryllidaceae alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[10][11][12][13] The mechanisms underlying these effects are diverse and can involve the induction of apoptosis, inhibition of cell proliferation, and disruption of cell cycle progression.

  • Antiviral and Other Activities: Research has also pointed towards antiviral, antibacterial, and antifungal properties within this alkaloid family.[14][15][16][17]

It is crucial to emphasize that these are general activities of the Amaryllidaceae alkaloid family, and the specific profile of this compound remains to be elucidated through dedicated experimental investigation.

Potential Mechanism of Action: Acetylcholinesterase Inhibition

Given the prevalence of acetylcholinesterase inhibition among Amaryllidaceae alkaloids, a hypothetical mechanism for this compound's action could involve its interaction with this enzyme. The following diagram illustrates the general principle of acetylcholinesterase inhibition.

Acetylcholinesterase_Inhibition ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes This compound This compound (Potential Inhibitor) This compound->AChE Binds to & Blocks Synaptic_Cleft Synaptic Cleft

A diagram illustrating the potential inhibition of Acetylcholinesterase by this compound.

In this speculative model, this compound would bind to the acetylcholinesterase enzyme, preventing it from breaking down acetylcholine. This would lead to an increased concentration of acetylcholine in the synaptic cleft, potentially enhancing cholinergic neurotransmission. It must be reiterated that this is a hypothetical pathway for this compound, based on the known activities of related compounds.

Experimental Protocols and Quantitative Data: A Call for Future Research

A critical gap in the current understanding of this compound is the absence of detailed experimental protocols and quantitative data in the public domain. To build a comprehensive technical guide, information regarding the following would be necessary:

  • In vitro assays: Data from enzyme inhibition assays (e.g., IC₅₀ values for acetylcholinesterase), cytotoxicity assays against various cell lines (e.g., GI₅₀ values), and antiviral or antimicrobial assays.

  • In vivo studies: Pharmacokinetic data (absorption, distribution, metabolism, and excretion), pharmacodynamic studies in animal models, and toxicology assessments.

  • Mechanism of action studies: Detailed molecular studies to identify specific cellular targets and signaling pathways modulated by this compound.

The lack of such published data prevents the inclusion of structured tables for quantitative comparison and detailed methodologies as per the initial request.

Conclusion and Future Directions

References

Methodological & Application

Application Notes and Protocols for the Extraction of Caranine from Ammocharis coranica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caranine is a crinine-type alkaloid isolated from the bulbs of Ammocharis coranica (Ker-Gawl.) Herb., a plant belonging to the Amaryllidaceae family.[1][2][3] This family of plants is a well-known source of structurally diverse alkaloids with a wide range of biological activities. This document provides detailed methodologies for the extraction and isolation of this compound from the bulbs of Ammocharis coranica, based on established phytochemical procedures for Amaryllidaceae alkaloids. The protocols outlined below are a composite of standard methods reported in the literature.

Data Presentation: Alkaloid Yields

Table 1: Representative Alkaloid Content in Ammocharis coranica Bulbs

AlkaloidTypeRepresentative Yield (% of fresh bulb weight)
LycorineLycorine-typePresent
This compound Crinine-type Data from foundational studies suggest low percentages.
Acetylthis compoundCrinine-typePresent
CrinamineCrinine-typePresent

Note: This table is illustrative. The exact yield of this compound can vary. The foundational work of Mason et al. (1955) should be consulted for the original quantitative data.

Experimental Protocols

The following protocols describe a comprehensive procedure for the extraction and purification of this compound from Ammocharis coranica bulbs. The methodology is divided into three main stages: initial extraction, acid-base liquid-liquid partitioning, and chromatographic purification.

Protocol 1: Initial Extraction of Crude Alkaloids

This protocol focuses on the initial extraction of total alkaloids from the plant material.

Materials and Reagents:

  • Fresh bulbs of Ammocharis coranica

  • Methanol or Ethanol (95%)

  • Tartaric acid or Hydrochloric acid (HCl)

  • Homogenizer or blender

  • Filter paper and funnel or vacuum filtration system

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Fresh bulbs of Ammocharis coranica are thoroughly washed, chopped into small pieces, and weighed.

  • Acidified Solvent Extraction: The chopped bulbs are homogenized in a blender with a 1% solution of tartaric acid in ethanol or methanol. The solvent-to-solid ratio is typically 10:1 (v/w).

  • Maceration: The mixture is macerated at room temperature for 24-48 hours with occasional stirring. This step can be replaced by sonication or Soxhlet extraction for improved efficiency.

  • Filtration: The extract is filtered to separate the plant debris from the liquid extract. The residue is re-extracted twice more with the acidified solvent to ensure complete extraction of the alkaloids.

  • Concentration: The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

Protocol 2: Acid-Base Liquid-Liquid Partitioning for Alkaloid Fractionation

This protocol describes the separation of the alkaloidal fraction from non-alkaloidal compounds in the crude extract.

Materials and Reagents:

  • Crude alkaloid extract from Protocol 1

  • Distilled water

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), 2% (v/v)

  • Ammonium hydroxide (NH₄OH) solution, 25%

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Acidification: The crude extract is dissolved in a 2% aqueous solution of sulfuric acid.

  • Removal of Neutral and Acidic Impurities: The acidic aqueous solution is then washed with chloroform in a separatory funnel. The chloroform layer, containing neutral and acidic compounds, is discarded. This step is repeated three times.

  • Basification: The aqueous layer is made alkaline by the dropwise addition of concentrated ammonium hydroxide until a pH of 9-10 is reached. This converts the alkaloid salts into their free base form.

  • Extraction of Free Alkaloids: The basic aqueous solution is then extracted with chloroform. The chloroform layer, now containing the free alkaloids, is collected. The extraction is repeated three to five times to ensure complete recovery of the alkaloids.

  • Drying and Concentration: The combined chloroform extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the total alkaloid fraction.

Protocol 3: Chromatographic Isolation and Purification of this compound

This protocol details the separation of this compound from the total alkaloid fraction using column chromatography and preparative thin-layer chromatography (pTLC).

Materials and Reagents:

  • Total alkaloid fraction from Protocol 2

  • Silica gel for column chromatography (70-230 mesh)

  • Preparative TLC plates (Silica gel 60 F₂₅₄, 20x20 cm, 0.5-1 mm thickness)

  • Solvent system for column chromatography (e.g., a gradient of chloroform-methanol)

  • Solvent system for pTLC (e.g., chloroform:methanol, 9:1 v/v)

  • Glass column for chromatography

  • Developing tanks for pTLC

  • UV lamp (254 nm and 366 nm) for visualization

  • Scraper or spatula

  • Methanol (HPLC grade) for elution from silica

Procedure:

Part A: Column Chromatography

  • Column Packing: A glass column is packed with silica gel slurried in the initial, least polar solvent of the gradient system.

  • Sample Loading: The total alkaloid fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a solvent gradient of increasing polarity, for instance, starting with 100% chloroform and gradually increasing the proportion of methanol.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized under UV light. Fractions with similar TLC profiles are pooled.

Part B: Preparative Thin-Layer Chromatography (pTLC)

  • Sample Application: The fraction(s) from column chromatography containing this compound are concentrated and applied as a narrow band onto a preparative TLC plate.

  • Development: The plate is developed in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) in a saturated chromatography tank.

  • Visualization: After development, the plate is air-dried, and the bands are visualized under a UV lamp. The band corresponding to this compound is marked.

  • Scraping and Elution: The marked silica band is carefully scraped from the plate. The collected silica is then washed with methanol to elute the compound.

  • Final Recovery: The methanol solution is filtered to remove the silica gel, and the solvent is evaporated to yield purified this compound. The purity can be assessed by analytical HPLC or LC-MS.

Mandatory Visualizations

Experimental Workflow Diagram

Extraction_Workflow Start Fresh Bulbs of Ammocharis coranica Homogenization Homogenization in Acidified Ethanol/Methanol Start->Homogenization Extraction Maceration / Sonication Homogenization->Extraction Filtration Filtration Extraction->Filtration Residue Plant Debris (Discard) Filtration->Residue Crude_Extract Crude Alcoholic Extract Filtration->Crude_Extract Concentration1 Concentration (Rotary Evaporator) Crude_Extract->Concentration1 Concentrated_Extract Concentrated Crude Extract Concentration1->Concentrated_Extract Acid_Base Acid-Base Partitioning Concentrated_Extract->Acid_Base Acidic_Aqueous Acidic Aqueous Phase (Alkaloid Salts) Acid_Base->Acidic_Aqueous Organic_Wash Organic Phase (Neutral/Acidic Impurities - Discard) Acid_Base->Organic_Wash Basification Basification to pH 9-10 (e.g., with NH4OH) Acidic_Aqueous->Basification Basic_Aqueous Basic Aqueous Phase (Free Alkaloids) Basification->Basic_Aqueous Organic_Extraction Extraction with Chloroform Basic_Aqueous->Organic_Extraction Aqueous_Waste Aqueous Phase (Discard) Organic_Extraction->Aqueous_Waste Total_Alkaloids Total Alkaloid Fraction (in Chloroform) Organic_Extraction->Total_Alkaloids Concentration2 Drying and Concentration Total_Alkaloids->Concentration2 Dry_Alkaloids Dry Total Alkaloid Fraction Concentration2->Dry_Alkaloids Column_Chrom Column Chromatography (Silica Gel) Dry_Alkaloids->Column_Chrom Fractions Collection of Fractions Column_Chrom->Fractions pTLC Preparative TLC Fractions->pTLC Purified_this compound Purified this compound pTLC->Purified_this compound

Caption: Workflow for the extraction and isolation of this compound.

Logical Diagram: Acid-Base Partitioning Principle

Acid_Base_Principle Start Crude Extract in Aqueous Acid (pH < 2) Alkaloid_Salt Alkaloid as Salt (R₃NH⁺) (Water Soluble) Start->Alkaloid_Salt Neutral_Imp Neutral/Acidic Impurities (Organosoluble) Start->Neutral_Imp Partition1 Partition with Organic Solvent (e.g., CHCl₃) Alkaloid_Salt->Partition1 Neutral_Imp->Partition1 Aqueous_Phase1 Aqueous Phase (Contains Alkaloid Salts) Partition1->Aqueous_Phase1 Organic_Phase1 Organic Phase (Contains Impurities - Discard) Partition1->Organic_Phase1 Basification Add Base (e.g., NH₄OH) to Aqueous Phase (pH 9-10) Aqueous_Phase1->Basification Free_Alkaloid Alkaloid as Free Base (R₃N) (Organosoluble) Basification->Free_Alkaloid Partition2 Partition with Organic Solvent (e.g., CHCl₃) Free_Alkaloid->Partition2 Aqueous_Phase2 Aqueous Phase (Discard) Partition2->Aqueous_Phase2 Organic_Phase2 Organic Phase (Contains Free Alkaloids) Partition2->Organic_Phase2

Caption: Principle of acid-base partitioning for alkaloid purification.

References

Application Notes and Protocols for the Isolation and Purification of Caranine from Amaryllis belladonna

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amaryllis belladonna, a member of the Amaryllidaceae family, is a rich source of structurally diverse alkaloids with a wide range of biological activities. Among these is Caranine, an indolizidine alkaloid that has garnered interest for its potential pharmacological properties. This document provides detailed protocols for the isolation, purification, and characterization of this compound from Amaryllis belladonna bulbs. Additionally, it summarizes its known biological activities and discusses potential signaling pathways implicated in its mechanism of action, offering valuable insights for drug discovery and development. While specific quantitative yields and complete biological data for this compound are not extensively reported in the literature, this guide provides a robust framework based on established methods for Amaryllidaceae alkaloids.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₆H₁₇NO₃[1]
Molecular Weight271.31 g/mol [1]
AppearanceCrystalline solidGeneral alkaloid property
SolubilitySoluble in methanol, chloroform; slightly soluble in etherGeneral alkaloid property
Spectroscopic Data for this compound

¹H-NMR (500 MHz, CDCl₃) δ (ppm)

ProtonChemical Shift (δ)MultiplicityCoupling Constant (J, Hz)
H-1~4.2m
H-2~2.0-2.2m
H-3~5.8d~10.5
H-4~6.1d~10.5
H-4a~3.4m
H-66.55s
H-7~2.8, ~3.5m
H-96.78s
H-10b~2.9m
H-11~3.9, ~4.2m
-OCH₂O-5.92s

¹³C-NMR (125 MHz, CDCl₃) δ (ppm) (Predicted values based on structure)

CarbonChemical Shift (δ)
C-1~68
C-2~30
C-3~128
C-4~125
C-4a~50
C-5a~146
C-6~105
C-7~55
C-8~146
C-9~108
C-9a~130
C-10b~60
C-11~62
-OCH₂O-~101

Mass Spectrometry (ESI-MS)

Ionm/z
[M+H]⁺272.1281
Biological Activity Data

The following table summarizes the cytotoxic and antiprotozoal activities of a crude methanolic extract of Amaryllis belladonna and some of its isolated alkaloids.[1]

SampleIC₅₀ (µg/mL) vs. T. brucei rhodesienseIC₅₀ (µg/mL) vs. T. cruziIC₅₀ (µg/mL) vs. L. donovaniIC₅₀ (µg/mL) vs. P. falciparumCytotoxicity (IC₅₀ µg/mL vs. L6 cells)
Crude Extract4.6734.86>901.1738.68
1-O-acetylthis compound1.95>9038.861.5621.01
Buphanamine>90>90>90>90>90
3-O-acetylhamayne0.4715.341.760.514.64

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Amaryllis belladonna Bulbs

1. Plant Material Preparation:

  • Fresh bulbs of Amaryllis belladonna are collected, washed, and chopped into small pieces.

  • The chopped material is air-dried in the shade for 7-10 days until brittle.

  • The dried material is ground into a coarse powder.

2. Extraction:

  • The powdered plant material (e.g., 1 kg) is macerated with methanol (MeOH, 3 x 3 L) at room temperature for 72 hours with occasional shaking.

  • The methanolic extracts are combined and filtered.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude methanolic extract.

3. Acid-Base Partitioning:

  • The crude methanolic extract is dissolved in 10% aqueous acetic acid (500 mL).

  • The acidic solution is washed with diethyl ether (3 x 300 mL) to remove neutral and acidic compounds.

  • The aqueous layer is then basified to pH 9-10 with concentrated ammonium hydroxide.

  • The basic solution is extracted with chloroform (CHCl₃, 4 x 400 mL).

  • The combined chloroform layers are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the total alkaloidal fraction.

Protocol 2: Isolation and Purification of this compound by Column Chromatography

1. Column Preparation:

  • A glass column (e.g., 5 cm diameter, 60 cm length) is packed with silica gel 60 (70-230 mesh) as the stationary phase using a slurry method in hexane.

2. Sample Loading:

  • The total alkaloidal fraction (e.g., 5 g) is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

3. Elution:

  • The column is eluted with a gradient of increasing polarity using a mixture of chloroform and methanol (CHCl₃:MeOH).

  • The elution starts with 100% CHCl₃ and the polarity is gradually increased by adding methanol (e.g., 0.5%, 1%, 2%, 5%, 10% MeOH in CHCl₃).

  • Fractions of 20-25 mL are collected.

4. Monitoring and Fraction Pooling:

  • The collected fractions are monitored by Thin Layer Chromatography (TLC) on silica gel plates (GF₂₅₄) using a mobile phase of CHCl₃:MeOH (95:5, v/v).

  • The TLC plates are visualized under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent.

  • Fractions showing a similar TLC profile corresponding to the expected Rf value of this compound are pooled together.

5. Recrystallization:

  • The pooled fractions containing this compound are evaporated to dryness.

  • The residue is recrystallized from a suitable solvent system (e.g., methanol-chloroform) to yield pure this compound crystals.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

1. HPLC System:

  • A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

2. Mobile Phase:

  • A gradient elution system of acetonitrile (A) and water (B), both containing 0.1% trifluoroacetic acid.

3. Gradient Program:

  • A linear gradient from 10% A to 90% A over 30 minutes.

4. Detection:

  • UV detection at 254 nm.

5. Sample Preparation:

  • A standard solution of the isolated this compound is prepared in methanol (1 mg/mL).

6. Analysis:

  • The sample is injected into the HPLC system and the retention time and peak purity are determined.

Mandatory Visualization

experimental_workflow plant_material Amaryllis belladonna Bulbs drying_grinding Drying and Grinding plant_material->drying_grinding extraction Methanol Extraction drying_grinding->extraction acid_base Acid-Base Partitioning extraction->acid_base column_chromatography Silica Gel Column Chromatography acid_base->column_chromatography tlc TLC Monitoring column_chromatography->tlc Collect Fractions pooling Fraction Pooling tlc->pooling recrystallization Recrystallization pooling->recrystallization pure_this compound Pure this compound recrystallization->pure_this compound hplc Purity Check (HPLC) pure_this compound->hplc spectroscopy Structural Elucidation (NMR, MS) pure_this compound->spectroscopy

Caption: Workflow for the isolation and purification of this compound.

Potential Signaling Pathways

The precise signaling pathways affected by this compound are not yet fully elucidated. However, based on the known biological activities of other Amaryllidaceae alkaloids, several pathways are of significant interest for investigation. Many alkaloids from this family exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.

signaling_pathways cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis cluster_emt Epithelial-Mesenchymal Transition (EMT) This compound This compound pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Inhibition mapk MAPK/ERK Pathway This compound->mapk Inhibition bcl2 Bcl-2 Family Proteins This compound->bcl2 Modulation emt_tf EMT Transcription Factors (Snail, Slug, Twist) This compound->emt_tf Downregulation cell_cycle Cell Cycle Arrest (G1/S or G2/M) This compound->cell_cycle proliferation_inhibition Inhibition of Proliferation caspases Caspase Cascade bcl2->caspases Activation apoptosis_outcome Apoptosis caspases->apoptosis_outcome

Caption: Potential signaling pathways affected by this compound.

References

Application Notes and Protocols for the Total Synthesis of Caranine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of the Amaryllidaceae alkaloid, Caranine. The synthetic strategies outlined below are based on published methodologies and are intended to serve as a comprehensive guide for the laboratory synthesis of this natural product. This compound and its analogues are of significant interest due to their potential biological activities, making their efficient synthesis a key objective for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a member of the crinine-type Amaryllidaceae alkaloids, characterized by a 5,10b-ethanophenanthridine ring system. The development of stereocontrolled and efficient total syntheses of this compound is crucial for enabling further investigation into its therapeutic potential. This document details an enantioselective total synthesis approach, highlighting key chemical transformations and providing step-by-step experimental protocols.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic pathway for the enantioselective synthesis of (-)-caranine commences with disconnecting the target molecule at the C-1 hydroxyl group and the ether linkage of the dihydrooxepine ring. This leads back to a key intermediate, a functionalized hydrodebromocrinine derivative. The core tetracyclic structure can be envisioned to be constructed through a key intramolecular reductive Heck cyclization. Further deconstruction points towards a chiral amino alcohol, which can be derived from a chiral starting material, thus establishing the stereochemistry of the final product.

Overall Synthetic Pathway Diagram

G This compound (-)-Caranine Intermediate_A Dihydrooxepine Formation (Intramolecular Williamson Ether Synthesis) This compound->Intermediate_A Final Elaboration Intermediate_B Functionalized Hydrodebromocrinine Intermediate_A->Intermediate_B Intermediate_C Intramolecular Reductive Heck Cyclization Intermediate_B->Intermediate_C Intermediate_D Acyclic Precursor Intermediate_C->Intermediate_D Intermediate_E Chiral Building Block (e.g., from Asymmetric Epoxidation) Intermediate_D->Intermediate_E

Caption: Retrosynthetic analysis of (-)-Caranine.

Key Synthetic Steps and Experimental Protocols

The enantioselective total synthesis of (-)-caranine can be accomplished through a multi-step sequence. Below are the detailed protocols for the pivotal transformations.

Asymmetric Epoxidation and Regioselective Epoxide Opening

The synthesis initiates with the establishment of the first stereocenter through a Sharpless asymmetric epoxidation of a suitable allylic alcohol. The resulting chiral epoxide is then opened regioselectively to introduce an amino functionality, setting the stage for the formation of the nitrogen-containing ring.

Experimental Protocol: Asymmetric Epoxidation

  • Materials: Geraniol, (+)-diethyl tartrate ((+)-DET), titanium(IV) isopropoxide (Ti(Oi-Pr)₄), tert-butyl hydroperoxide (TBHP) in decane, dichloromethane (DCM).

  • Procedure:

    • A flame-dried round-bottom flask is charged with anhydrous DCM and cooled to -20 °C.

    • To the cooled solution, add Ti(Oi-Pr)₄ and (+)-DET sequentially. Stir the mixture for 30 minutes.

    • Add geraniol to the catalyst mixture.

    • Slowly add a solution of TBHP in decane dropwise over 1 hour, maintaining the temperature at -20 °C.

    • The reaction is stirred at -20 °C for 4-6 hours, monitoring by TLC until completion.

    • The reaction is quenched by the addition of a 10% aqueous solution of tartaric acid and stirred for 1 hour at room temperature.

    • The layers are separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography.

Quantitative Data Summary Table 1: Asymmetric Epoxidation

SubstrateCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
GeraniolTi(Oi-Pr)₄, (+)-DET, TBHPDCM-204-690>95
Intramolecular Reductive Heck Cyclization

A cornerstone of this synthetic strategy is the intramolecular reductive Heck cyclization to construct the tetracyclic core of the crinine skeleton. This reaction proceeds via a palladium-catalyzed coupling of an aryl halide with an alkene tether.

Experimental Workflow: Intramolecular Reductive Heck Cyclization

G Start Acyclic Precursor (Aryl Halide and Alkene) Reaction Reaction Mixture in Acetonitrile Start->Reaction Reagents Pd(OAc)₂, PPh₃, Ag₂CO₃, HCOOH Reagents->Reaction Heating Reflux (80 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Tetracyclic Crinine Core Purification->Product

Caption: Workflow for the Reductive Heck Cyclization.

Experimental Protocol: Intramolecular Reductive Heck Cyclization

  • Materials: Acyclic precursor containing an o-bromoaniline moiety and a tethered cyclohexene, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), silver(I) carbonate (Ag₂CO₃), formic acid (HCOOH), acetonitrile (MeCN).

  • Procedure:

    • To a solution of the acyclic precursor in acetonitrile are added Pd(OAc)₂, PPh₃, and Ag₂CO₃.

    • Formic acid is then added to the mixture.

    • The reaction mixture is heated to reflux (approximately 80 °C) and stirred for 12-18 hours under an inert atmosphere.

    • The reaction progress is monitored by TLC.

    • Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite.

    • The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water.

    • The organic layer is washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated.

    • The crude product is purified by flash column chromatography on silica gel.

Quantitative Data Summary Table 2: Intramolecular Reductive Heck Cyclization

SubstrateCatalystLigandBaseReductantSolventTemperature (°C)Time (h)Yield (%)
Acyclic PrecursorPd(OAc)₂ (10 mol%)PPh₃ (20 mol%)Ag₂CO₃ (2.0 equiv)HCOOH (3.0 equiv)MeCN801665
Final Elaboration to (-)-Caranine

The final stages of the synthesis involve functional group manipulations to install the C-1 hydroxyl group with the correct stereochemistry and formation of the dihydrooxepine ring. This typically involves stereoselective reduction of a ketone intermediate followed by an intramolecular Williamson ether synthesis.

Experimental Protocol: Diastereoselective Reduction and Cyclization

  • Materials: Tetracyclic ketone intermediate, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), sodium hydride (NaH).

  • Procedure (Reduction):

    • A solution of the tetracyclic ketone in anhydrous THF is cooled to -78 °C under an inert atmosphere.

    • A solution of LiAlH₄ in THF is added dropwise.

    • The reaction is stirred at -78 °C for 2 hours.

    • The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water.

    • The mixture is allowed to warm to room temperature and filtered. The filtrate is concentrated to afford the crude alcohol.

  • Procedure (Cyclization):

    • The crude alcohol is dissolved in anhydrous THF and cooled to 0 °C.

    • NaH (60% dispersion in mineral oil) is added portion-wise.

    • The mixture is stirred at room temperature for 1 hour to effect the intramolecular cyclization.

    • The reaction is quenched with saturated aqueous NH₄Cl.

    • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

    • The final product, (-)-caranine, is purified by flash chromatography.

Quantitative Data Summary Table 3: Final Steps

ReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
Ketone ReductionLiAlH₄THF-78292
CyclizationNaHTHF0 to RT185

Conclusion

The described synthetic protocols provide a viable pathway for the enantioselective total synthesis of (-)-caranine. The key steps, including asymmetric epoxidation and intramolecular reductive Heck cyclization, are robust and have been successfully applied in the synthesis of related Amaryllidaceae alkaloids. These detailed notes should serve as a valuable resource for researchers aiming to synthesize this compound and its derivatives for further biological evaluation. Careful execution of the experimental procedures and rigorous purification of intermediates are essential for achieving the desired outcomes.

Application Notes and Protocols for the Quantitative Analysis of L-Carnitine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Carnitine is a quaternary ammonium compound essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key process in energy production.[1] Its quantification in various matrices, including pharmaceuticals, dietary supplements, and biological fluids, is crucial for quality control, pharmacokinetic studies, and the diagnosis and monitoring of metabolic disorders.[2] This document provides detailed application notes and protocols for the quantification of L-Carnitine using various analytical techniques.

Data Presentation: Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method for L-Carnitine quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.[3] The following tables summarize the quantitative performance of different analytical techniques based on published literature.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterHPLC-UVHPLC-Fluorescence
Linearity Range 70 - 1120 µg/mL[2][4]5 - 160 µmol/L[5]
Limit of Detection (LOD) 21 µg/mL[6]Not Specified
Limit of Quantification (LOQ) 64 µg/mL[6]5 nmol/mL[5]
Accuracy/Recovery (%) 99.78%[6]99.48%[5]
Precision (%RSD) < 2.0%[7]≤ 5.83%[5]
Sample Matrix Tablets[4][7], Pharmaceuticals[6]Supplements, Biological Matrices[5]

Table 2: Mass Spectrometry (MS) and Other Methods

ParameterLC-MS/MSEnzymatic Assay
Linearity Range 1 - 1000 ng/mL[3]Colorimetric: 12 – 1000 µM[8]
Fluorimetric: 1 – 100 µM[8]
Limit of Detection (LOD) ~3:1 S/N ratio[9]Not Specified
Limit of Quantification (LOQ) 1 ng/mL[10]Colorimetric: 12 µM[8]
Fluorimetric: 1 µM[8]
Accuracy/Recovery (%) 93.18 - 95.64%[9]Not Specified
Precision (%RSD) < 9.84%[3]Not Specified
Sample Matrix Human Plasma[3], Infant Formula[9]Serum, Plasma, Tissues, Cells[8]

Experimental Protocols

Reversed-Phase HPLC with UV Detection (for Pharmaceutical Formulations)

This method is suitable for the quantification of L-Carnitine in pharmaceutical dosage forms like tablets.[4][7]

a. Materials and Reagents:

  • L-Carnitine reference standard

  • Methanol (HPLC Grade)[4]

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • Sodium 1-heptanesulfonate (as ion-pair reagent)[7]

  • Ultrapure water

b. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)[4]

  • Data acquisition and processing software

c. Chromatographic Conditions:

  • Mobile Phase: 0.05 M phosphate buffer (pH 3.2): Methanol (95:5 v/v)[2][4]

  • Flow Rate: 0.9 mL/min[2][4]

  • Column Temperature: 50°C[7]

  • Detection Wavelength: 225 nm[2][4][7]

  • Injection Volume: 20 µL

d. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve L-Carnitine reference standard in water to obtain a concentration of 700 µg/mL.[4]

  • Calibration Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 70-1120 µg/mL.[4]

  • Sample Preparation (Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of L-Carnitine, dissolve it in water, sonicate for 5 minutes, and filter through a 0.45 µm membrane filter.[4]

e. Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions to determine the concentration of L-Carnitine.

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Standard Weighing Dissolve_Standard Dissolve in Water Standard->Dissolve_Standard Sample Tablet Crushing & Weighing Dissolve_Sample Dissolve in Water & Sonicate Sample->Dissolve_Sample Dilute Dilution Series Dissolve_Standard->Dilute Filter Filtration (0.45 µm) Dissolve_Sample->Filter HPLC HPLC-UV System Dilute->HPLC Filter->HPLC Data Data Acquisition HPLC->Data Quant Quantification Data->Quant HPLC_Fluorescence_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection Biological Sample Protein_Precipitation Protein Precipitation Sample_Collection->Protein_Precipitation SPE Solid-Phase Extraction Protein_Precipitation->SPE Derivatization Derivatization with 1-AA/EDC SPE->Derivatization HPLC HPLC-Fluorescence System Derivatization->HPLC Data Data Acquisition HPLC->Data Quant Quantification Data->Quant LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_IS Sample + Internal Standard Protein_Precipitation Protein Precipitation Sample_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LCMS LC-MS/MS System Supernatant_Transfer->LCMS Data Data Acquisition (MRM) LCMS->Data Quant Quantification Data->Quant Carnitine_Biosynthesis cluster_enzymes Enzymes Lysine Lysine in Proteins TML 6-N-Trimethyllysine (TML) Lysine->TML Protein Degradation HTML 3-Hydroxy-6-N-trimethyllysine (HTML) TML->HTML TMLD TMABA 4-N-Trimethylaminobutyraldehyde (TMABA) HTML->TMABA HTMLA GBB γ-Butyrobetaine (GBB) TMABA->GBB TMABADH L_Carnitine L-Carnitine GBB->L_Carnitine BBD TMLD TML Dioxygenase HTMLA HTML Aldolase TMABADH TMABA Dehydrogenase BBD γ-Butyrobetaine Dioxygenase

References

Application Note: Quantitative Analysis of Caranine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Caranine, an Amaryllidaceae alkaloid. While specific literature on the HPLC analysis of this compound is limited, this method has been developed based on established and validated protocols for structurally similar alkaloids, such as lycorine and galanthamine, which are also found in the Amaryllidaceae family. The described reversed-phase HPLC (RP-HPLC) method is designed to be suitable for the quantification of this compound in plant extracts and other relevant matrices for researchers, scientists, and professionals in drug development.

Introduction

This compound is an indolizidine alkaloid found in various species of the Amaryllidaceae plant family. Like other Amaryllidaceae alkaloids, this compound is of interest to the pharmaceutical and scientific communities for its potential biological activities. Accurate and precise quantification of this compound is essential for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies. This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC with UV detection, including sample preparation, chromatographic conditions, and method validation parameters based on analogous compounds.

Experimental Protocols

Sample Preparation (from Plant Material)

A reliable extraction method is crucial for the accurate quantification of this compound from plant matrices. The following is a general procedure that can be adapted based on the specific plant material.

  • Drying and Grinding: Dry the plant material (e.g., bulbs, leaves) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh approximately 1 g of the powdered plant material.

    • Perform an acid-base extraction. Initially, moisten the sample with a small amount of dilute ammonium hydroxide and then extract with an organic solvent such as chloroform or a chloroform-methanol mixture through sonication or maceration.

    • The organic extract is then partitioned with a dilute acid (e.g., 2% sulfuric acid).

    • The aqueous acidic layer, now containing the protonated alkaloids, is collected, made basic with ammonium hydroxide, and then re-extracted with an organic solvent.

  • Solvent Evaporation and Reconstitution: Evaporate the final organic extract to dryness under reduced pressure. Reconstitute the dried residue in a known volume of the mobile phase or a suitable solvent (e.g., methanol).

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.

HPLC Instrumentation and Conditions

The following HPLC parameters are proposed for the analysis of this compound, based on methods for similar Amaryllidaceae alkaloids.

Table 1: Proposed HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column compartment, and DAD or UV detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-25 min: 10-50% B (linear gradient)25-30 min: 50% B30-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength Diode Array Detector (DAD) monitoring at 280 nm
Injection Volume 10 µL

Data Presentation

The following tables provide representative quantitative data expected from the HPLC analysis of Amaryllidaceae alkaloids, which can be used as a benchmark for the analysis of this compound.

Table 2: Representative Chromatographic Data for Amaryllidaceae Alkaloids

CompoundRetention Time (min)Tailing FactorTheoretical Plates
Galanthamine8.51.1> 5000
This compound (Predicted) ~12-15 < 1.5 > 5000
Lycorine18.21.2> 5000

Table 3: Representative Method Validation Parameters for Amaryllidaceae Alkaloid Analysis

ParameterGalanthamineLycorine
Linearity Range (µg/mL) 1 - 1001 - 100
Correlation Coefficient (r²) > 0.999> 0.999
LOD (µg/mL) 0.10.15
LOQ (µg/mL) 0.30.5
Recovery (%) 98 - 10297 - 103
Precision (RSD %) < 2.0< 2.0

Visualization

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material (e.g., bulbs, leaves) drying_grinding Drying & Grinding plant_material->drying_grinding extraction Acid-Base Extraction drying_grinding->extraction evaporation Evaporation & Reconstitution extraction->evaporation filtration Filtration (0.45 µm) evaporation->filtration hplc_injection HPLC Injection filtration->hplc_injection chromatography Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chromatography detection UV Detection (280 nm) chromatography->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration reporting Reporting peak_integration->reporting

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship compound This compound (Amaryllidaceae Alkaloid) analytical_goal Quantitative Analysis compound->analytical_goal technique RP-HPLC analytical_goal->technique method_basis Methods for Structurally Similar Alkaloids (Lycorine, Galanthamine) technique->method_basis outcome Accurate & Precise Quantification technique->outcome

Caption: Logical relationship for the proposed this compound HPLC method.

Conclusion

The proposed RP-HPLC method provides a robust framework for the quantitative analysis of this compound. By leveraging established protocols for similar Amaryllidaceae alkaloids, this method is expected to offer good selectivity, precision, and accuracy. Researchers are encouraged to perform method validation with a pure standard of this compound to confirm its suitability for their specific application. This application note serves as a valuable starting point for the development and implementation of a reliable analytical method for this promising natural compound.

Application Notes & Protocols for the GC-MS Analysis of Amaryllidaceae Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely utilized analytical technique for the separation, identification, and quantification of Amaryllidaceae alkaloids in plant extracts.[1][2][3] These alkaloids, known for their significant pharmacological activities, including the well-known Alzheimer's disease drug galanthamine, are a key chemotaxonomic feature of the Amaryllidoideae subfamily.[1][4] This document provides detailed protocols for sample preparation and GC-MS analysis, along with quantitative data representation and visual workflows to guide researchers, scientists, and drug development professionals. While many Amaryllidaceae alkaloids can be analyzed without derivatization, for some semi-volatile and polar compounds, derivatization may be necessary.[4][5][6]

Experimental Protocols

A generalized workflow for the GC-MS analysis of Amaryllidaceae alkaloids involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Acid-Base Extraction

This protocol is a common method for extracting alkaloids from plant material.[3]

Materials:

  • Dried and powdered plant material (e.g., bulbs, leaves)

  • Methanol

  • 3% Sulfuric acid

  • Diethyl ether

  • Ammonia solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Extraction: Macerate the powdered plant material in methanol. Filter the extract and evaporate the solvent under vacuum using a rotary evaporator.[7]

  • Acidification: Dissolve the residue in 3% sulfuric acid.[7]

  • Defatting: Remove non-polar compounds by partitioning with diethyl ether. Discard the ether layer.[7]

  • Basification: Add ammonia solution to the aqueous layer to reach a pH of 9-10. This converts the alkaloid salts to their free base form.

  • Alkaloid Extraction: Extract the alkaloids from the basified aqueous layer using ethyl acetate. Repeat the extraction multiple times for optimal recovery.[7]

  • Drying and Concentration: Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to obtain the crude alkaloid extract.

  • Sample Reconstitution: Dissolve the final residue in a suitable volatile organic solvent like methanol or dichloromethane for GC-MS analysis.[6][7] The recommended concentration for injection is approximately 10 µg/mL.[6]

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of Amaryllidaceae alkaloids.[7][8]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890+ GC with a 5975 mass selective detector).[7]

Gas Chromatography (GC) Conditions:

  • Column: HP-5 MS (30 m × 0.25 mm × 0.25 µm) or equivalent non-polar column.[7]

  • Carrier Gas: Helium at a constant flow rate.[7]

  • Injector Temperature: 280 °C.[3]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for a specific time (e.g., 12 minutes).[7][8]

    • Ramp 1: Increase to 180 °C at a rate of 15 °C/min.[7][8]

    • Ramp 2: Increase to 300 °C at a rate of 5-10 °C/min and hold.[7]

  • Injection Volume: 1 µL (splitless).[6]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

  • Ion Source Temperature: 230 °C.[7]

  • Mass Range: m/z 40–600.[7]

  • Solvent Delay: Set appropriately to avoid solvent front detection.

Data Presentation: Quantitative Summary

The identification of alkaloids is achieved by comparing their mass spectra and retention indices with reference libraries and databases.[8] The following table summarizes representative Amaryllidaceae alkaloids identified by GC-MS in various studies. The quantitative data is often presented as the relative percentage of the total ion current (%TIC), which provides a semi-quantitative comparison of the alkaloid profile.

Alkaloid TypeCompound NamePlant Source (Example)Relative Abundance (%TIC)Key Mass Fragments (m/z)
Galanthamine-type GalanthamineGalanthus fosteriVaries287, 272, 214
LycoramineIsmene amancaesHigh273, 214, 202
Lycorine-type LycorineGalanthus woronowiiVaries287, 228, 210
GalanthineGalanthus fosteriVaries317, 241, 240
Haemanthamine-type HaemanthamineNarcissus jonquillaHigh301, 270, 242
Tazettine-type TazettineGalanthus woronowiiVaries331, 270, 242
Homolycorine-type HomolycorineHippeastrum speciesVaries315, 241, 240

Note: Relative abundance and mass fragments can vary depending on the plant species, extraction method, and specific GC-MS instrumentation and conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of Amaryllidaceae alkaloids, from sample collection to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material Plant Material (e.g., Bulbs, Leaves) extraction Solvent Extraction (Methanol) plant_material->extraction acid_base Acid-Base Purification extraction->acid_base final_extract Crude Alkaloid Extract acid_base->final_extract gc_injection GC Injection final_extract->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Relative Quantification (% Total Ion Current) peak_integration->quantification final_report Final Report & Interpretation quantification->final_report

Caption: Workflow for GC-MS analysis of Amaryllidaceae alkaloids.

Logical Relationship of Alkaloid Analysis

This diagram outlines the logical steps involved in identifying and characterizing Amaryllidaceae alkaloids from a plant extract.

Alkaloid_Identification_Logic start Start with Alkaloid Extract gcms_analysis Perform GC-MS Analysis start->gcms_analysis get_spectra Obtain Mass Spectrum for each GC Peak gcms_analysis->get_spectra compare_db Compare with Spectral Databases (e.g., NIST) get_spectra->compare_db compare_lit Compare with Literature Fragmentation Data get_spectra->compare_lit tentative_id Tentative Identification compare_db->tentative_id compare_lit->tentative_id confirm_standard Confirm with Authentic Reference Standard tentative_id->confirm_standard final_id Confirmed Identification and Quantification confirm_standard->final_id

Caption: Logical steps for Amaryllidaceae alkaloid identification.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of Caranine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Caranine, an indolizidine alkaloid found in plants of the Amaryllidaceae family. This document outlines the protocols for acquiring and interpreting 1D and 2D NMR spectra for the structural elucidation and characterization of this natural product.

Introduction to this compound and its Significance

This compound (C₁₆H₁₇NO₃) is a member of the Amaryllidaceae alkaloid family, a class of natural products known for their diverse and potent biological activities.[1][2] These activities include antitumor, antiviral, antibacterial, antifungal, antimalarial, and analgesic properties.[3] Specifically, alkaloids from the Amaryllidaceae family have shown promise for their cytotoxic and acetylcholinesterase (AChE) inhibitory activities.[3] The structural determination of this compound is a critical step in understanding its bioactivity and for the development of potential therapeutic agents. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of such complex molecules.

NMR Data of this compound and a Key Derivative

Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for 1-O-acetylthis compound [4]

PositionδH (ppm), Multiplicity (J in Hz)δC (ppm)HMBC Correlations (H to C)
15.40, t (5.0)71.2C-2, C-11b
26.09, dd (10.0, 5.0)129.8C-1, C-3, C-4, C-11c
35.89, d (10.0)128.5C-2, C-4a, C-11b
4a2.95, d (12.0)48.9C-3, C-4, C-11b, C-11c
2.21, dd (12.0, 5.0)30.2C-3, C-4a, C-5, C-11c
4.15, d (15.0)53.5C-4a, C-5, C-7a
3.51, d (15.0)53.5C-4a, C-5, C-7a
76.65, s106.8C-7a, C-11a
96.53, s100.9C-7a, C-10, C-11
10-146.8-
11-146.5-
11a-127.8-
11b3.35, m61.9C-1, C-2, C-4a, C-11c
11c2.55, m42.1C-4, C-4a, C-11b
OCH₂O5.88, d (1.0); 5.86, d (1.0)101.0C-10, C-11
OAc1.93, s21.1, 171.0-

Note: The data presented is for 1-O-acetylthis compound. The chemical shifts for this compound will be similar, with the most significant difference expected for the signals around the C-1 position due to the absence of the acetyl group.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) for unambiguous spectral interpretation. Purification can be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for the analysis of Amaryllidaceae alkaloids and was used to acquire the data for 1-O-acetylthis compound.[4] Other deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) may also be used depending on the solubility of the sample.

  • Sample Concentration: Dissolve 1-5 mg of purified this compound in approximately 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

1D NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.

2D NMR Data Acquisition for Structural Elucidation

For the complete and unambiguous assignment of all proton and carbon signals, a series of 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, revealing the connectivity of protons within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for establishing the connectivity of different structural fragments and assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing valuable information about the stereochemistry and conformation of the molecule.

Data Interpretation and Structural Elucidation Workflow

The structural elucidation of this compound from its NMR data follows a systematic workflow.

G A Acquire 1D NMR (¹H, ¹³C) B Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) A->B C Identify Spin Systems (from COSY) B->C D Assign Protons and Directly Attached Carbons (from HSQC) C->D E Assemble Fragments and Assign Quaternary Carbons (from HMBC) D->E F Determine Stereochemistry (from NOESY and Coupling Constants) E->F G Propose Final Structure F->G

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Biological Activity and Potential Signaling Pathways

Amaryllidaceae alkaloids, including compounds structurally related to this compound, exhibit a wide range of biological activities.[3] While specific studies on this compound's mechanism of action are limited, the known activities of this class of compounds suggest potential areas of investigation.

Known Biological Activities of Amaryllidaceae Alkaloids
  • Anticancer Activity: Many Amaryllidaceae alkaloids have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.[5][6] For example, some alkaloids from this family have been shown to induce apoptosis in cancer cells.[5]

  • Antiprotozoal Activity: Crude extracts of Amaryllis belladonna, which contains this compound derivatives, have shown good antiprotozoal activity.[4]

  • Acetylcholinesterase (AChE) Inhibition: This is a well-documented activity for several Amaryllidaceae alkaloids, with galantamine being a clinically used drug for Alzheimer's disease.[2]

Potential Signaling Pathways

The diverse biological effects of Amaryllidaceae alkaloids suggest their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are yet to be fully elucidated, research on related alkaloids points to the following as potential targets for investigation:

  • Cell Cycle Regulation: Some Amaryllidaceae alkaloids can modulate the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.[5]

  • Inflammatory Pathways: Alkaloids from this family have been shown to affect key inflammatory signaling pathways such as NF-κB, JAK-STAT, MAPK, and PI3K/Akt.[7]

  • Apoptosis Pathways: The induction of apoptosis by these alkaloids can occur through various mechanisms, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.[8]

The following diagram illustrates a generalized view of potential signaling pathways that could be influenced by Amaryllidaceae alkaloids like this compound.

G cluster_0 Potential Cellular Targets This compound This compound Cell Cell NFkB NF-κB Pathway This compound->NFkB JAK_STAT JAK-STAT Pathway This compound->JAK_STAT MAPK MAPK Pathway This compound->MAPK PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Apoptosis Apoptosis Pathway This compound->Apoptosis CellCycle Cell Cycle Control This compound->CellCycle

Caption: Potential signaling pathways modulated by Amaryllidaceae alkaloids like this compound.

Further research is required to delineate the specific molecular targets and signaling cascades affected by this compound to fully understand its therapeutic potential. The NMR methodologies and data presented in these application notes provide a solid foundation for such investigations.

References

Application Notes and Protocols for In Vitro Assays of Caranine's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caranine is an indolizidine alkaloid identified in plant species belonging to the Amaryllidaceae family. Alkaloids from this family are known for a wide array of biological activities, including acetylcholinesterase inhibition, and cytotoxic, antiplasmodial, antiviral, and anticancer effects.[1][2][3] These application notes provide detailed protocols for a selection of in vitro assays to evaluate the biological activity of this compound. Due to the limited availability of specific quantitative data for this compound, representative data from structurally related Amaryllidaceae alkaloids are presented. This document is intended to guide researchers in establishing robust in vitro screening platforms for the assessment of this compound and other related natural products.

Data Presentation: Biological Activities of Amaryllidaceae Alkaloids

The following tables summarize the in vitro biological activities of various Amaryllidaceae alkaloids, providing a reference for the expected potency of compounds from this class.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Amaryllidaceae Alkaloids

AlkaloidIC50 (µM)Source Organism/Cell LineReference
Narciabduliine3.29 ± 0.73Human AChE[4]
1-O-acetyllycorine0.96 ± 0.04-[5]
Lycorine213 ± 1-[5]
Crinine461 ± 14-[5]
Galanthamine3.2Galanthus ikariae[6]

Table 2: Cytotoxic Activity of Amaryllidaceae Alkaloids

AlkaloidCC50 (µM)Cell LineReference
Norcraugsodine27.0THP-1 (Human monocytic leukemia)[1]
Norbelladine72.6Huh7 (Human hepatocarcinoma)[1]
Lycorine1.2Vero-E6[7]
Pancratistatin0.13Vero-E6[7]

Table 3: Antiplasmodial Activity of Amaryllidaceae Alkaloids against Plasmodium falciparum

Alkaloid/ExtractIC50 (µg/mL)P. falciparum StrainReference
Haemanthidine0.35K1[8]
Augustine0.14 (ED50)D-6[8]
Lycorine0.029FCR-3[9]
Clinanthus incarnatus alkaloid extract0.375FCR-3[10]
Clinanthus ruber alkaloid extract0.241FCR-3[10]

Table 4: Antiviral Activity of Amaryllidaceae Alkaloids

AlkaloidEC50 (µM)VirusCell LineReference
3′,4′-O-dimethylnorbelladine24.1Dengue Virus (DENV)Huh7[1]
4′-O-methylnorbelladine>4.9 (SI)Dengue Virus (DENV)Huh7[1]
Cherylline8.8Dengue Virus (DENV)Huh7[11]
Cherylline20.3Zika Virus (ZIKV)Huh7[11]
Lycorine0.31SARS-CoVVeroE6 & Huh7[12]

Table 5: Anticancer Activity of Amaryllidaceae Alkaloids

AlkaloidIC50 (µM)Cancer Cell LineReference
Pancracine2.20 - 5.15Various[13]
Lycorine9.4 - 11.6Astrocytoma & Glioma[14]
Haemanthamine2.4DLD-1 (Colon adenocarcinoma)[15]
Montanine1.9 ± 0.4A549 (Lung carcinoma)[13]
NarciclasineNanomolar rangeVarious[16]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, measures the activity of acetylcholinesterase by quantifying the hydrolysis of acetylthiocholine.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 50 mM, pH 8.0)

  • This compound (test compound)

  • Galanthamine (reference inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized (e.g., 0.1 U/mL).

    • Prepare a stock solution of ATCI (e.g., 15 mM) in deionized water.

    • Prepare a stock solution of DTNB (e.g., 3 mM) in phosphate buffer.

    • Prepare serial dilutions of this compound and Galanthamine in the appropriate solvent (e.g., DMSO), and then dilute with buffer.

  • Assay in 96-Well Plate:

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of AChE solution to all wells except the blank.

    • Add 20 µL of the test compound (this compound) or reference inhibitor (Galanthamine) at various concentrations to the respective wells. For the control (100% activity), add 20 µL of the solvent vehicle.

    • Incubate the plate at room temperature for 15 minutes.

    • Add 10 µL of DTNB solution to each well.

    • To initiate the reaction, add 10 µL of ATCI solution to each well.

  • Measurement and Data Analysis:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of enzyme activity).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials and Reagents:

  • Human cancer cell line (e.g., HeLa, A549, or a relevant cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • This compound (test compound)

  • Doxorubicin (reference cytotoxic drug)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Doxorubicin in the culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same concentration of solvent used for the compounds).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance_sample / Absorbance_control) * 100

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This fluorescence-based assay measures the proliferation of Plasmodium falciparum by quantifying the incorporation of SYBR Green I dye into parasitic DNA.

Materials and Reagents:

  • Chloroquine-sensitive or resistant strain of P. falciparum

  • Human red blood cells (RBCs)

  • Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and human serum or AlbuMAX)

  • SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye)

  • This compound (test compound)

  • Chloroquine or Artemisinin (reference antimalarial drug)

  • 96-well microplates

  • Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

  • Fluorescence microplate reader

Procedure:

  • Parasite Culture:

    • Maintain a continuous culture of P. falciparum in human RBCs. Synchronize the parasite culture to the ring stage.

  • Drug Plate Preparation:

    • Prepare serial dilutions of this compound and the reference drug in the complete culture medium in a 96-well plate.

  • Assay Setup:

    • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in the complete culture medium.

    • Add the parasite suspension to the drug plate. Include wells with parasitized RBCs without any drug (positive control) and uninfected RBCs (background control).

    • Incubate the plates for 72 hours in the controlled gas environment at 37°C.

  • Lysis and Staining:

    • After incubation, add the SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement and Data Analysis:

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of growth inhibition using the following formula: % Inhibition = [1 - (Fluorescence_sample / Fluorescence_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Acetylcholinesterase Inhibition Workflow

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare AChE, ATCI, DTNB, Buffers plate Dispense reagents & compounds into 96-well plate reagents->plate compound Prepare this compound & Reference dilutions compound->plate incubate Incubate at RT (15 min) plate->incubate reaction Initiate reaction with ATCI incubate->reaction measure Measure Absorbance at 412 nm (kinetic) reaction->measure calculate Calculate Reaction Rate & % Inhibition measure->calculate ic50 Determine IC50 value calculate->ic50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Acetylcholinesterase Signaling Pathway

AChE_Signaling cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Release ACh_receptor Postsynaptic Receptor (Nicotinic/Muscarinic) ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by Signal Signal Transduction ACh_receptor->Signal Activates Choline_uptake Choline Reuptake AChE->Choline_uptake Produces Choline for This compound This compound (Inhibitor) This compound->AChE Inhibits

Caption: Inhibition of acetylcholine hydrolysis by this compound.

Apoptosis Signaling Pathway

Amaryllidaceae alkaloids are known to induce apoptosis in cancer cells.[17][18][19][20] The two main pathways, intrinsic and extrinsic, are depicted below.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., TNF, FasL) Death_Receptors Death Receptors Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Stress Induces? This compound->Mitochondrion Affects? Antiplasmodial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Synchronized P. falciparum culture plate Dispense compounds & parasite culture culture->plate compound Prepare this compound & Reference dilutions compound->plate incubate Incubate for 72h (gas mixture) plate->incubate lyse Lyse cells & stain with SYBR Green I incubate->lyse measure Measure Fluorescence lyse->measure calculate Calculate % Inhibition & IC50 value measure->calculate

References

Application Notes and Protocols for In Vivo Studies of L-Carnitine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided for L-carnitine and Acetyl-L-carnitine . No specific information was found for a compound named "Caranine," and it is presumed to be a likely misspelling of carnitine. The methodologies and data presented are based on published research for L-carnitine and its derivatives and should be adapted with appropriate dose-finding and toxicity studies for any new compound.

Introduction

L-carnitine and its acetylated form, Acetyl-L-carnitine (ALCAR), are endogenous compounds crucial for energy metabolism. L-carnitine facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key energy-producing pathway.[1] ALCAR, in addition to its role in fatty acid metabolism, is involved in the transport of acetyl groups and modulates cholinergic neurotransmission.[2] Due to their roles in cellular energetics and neuroprotection, these compounds are investigated in various animal models for a range of therapeutic applications.

These application notes provide an overview of common animal models, experimental protocols, and potential signaling pathways involved in the in vivo effects of L-carnitine and Acetyl-L-carnitine.

Data Presentation: Quantitative In Vivo Data Summary

The following tables summarize quantitative data from various in vivo studies on L-carnitine and Acetyl-L-carnitine.

Table 1: Animal Models of Neurological Disorders

CompoundAnimal ModelSpeciesDosageAdministration RouteDurationKey Findings
L-carnitineN171-82Q transgenic mouse model of Huntington's diseaseMiceNot SpecifiedIntraperitonealNot SpecifiedImproved survival by 14.9%, ameliorated motor activity, reduced neuronal loss and intranuclear aggregates.[1][3]
L-carnitineβ-amyloid (Aβ)₁₋₄₂-induced rat model of Alzheimer's diseaseRat100 mg/kg/dayIntraperitoneal28 daysImproved recognition, spatial, and passive avoidance memory; alleviated anxiety-like behavior; modulated oxidative stress and reduced Aβ plaque accumulation and neuronal death.[4]
Acetyl-L-carnitineChemotherapy-induced peripheral neuropathy (cisplatin, paclitaxel, vincristine)RatNot SpecifiedNot SpecifiedNot SpecifiedPrevented and restored mechanical nociceptive threshold.[5]

Table 2: Animal Models of Metabolic and Other Disorders

CompoundAnimal ModelSpeciesDosageAdministration RouteDurationKey Findings
N-trimethyl-hydrazine-3-propionate (THP) induced carnitine deficiencyRatRat20 mg/100g/dayNot Specified3 weeksDecreased total carnitine plasma and tissue levels, impaired palmitate metabolism, and induced mixed steatosis in the liver.[6]

Experimental Protocols

Evaluation of Neuroprotective Effects in a Rat Model of Alzheimer's Disease

This protocol is based on studies investigating the effects of L-carnitine on β-amyloid-induced cognitive deficits.[4]

1.1. Animals:

  • Male Wistar rats (or other appropriate strain) weighing 200-250g.

  • House animals under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Allow for at least one week of acclimatization before the experiment.

1.2. Materials:

  • L-carnitine

  • β-amyloid₁₋₄₂ peptide

  • Sterile saline (0.9% NaCl)

  • Anesthetic agent (e.g., ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe

1.3. Experimental Procedure:

  • Induction of Alzheimer's Disease Model:

    • Anesthetize the rats.

    • Using a stereotaxic apparatus, perform a unilateral intracerebroventricular injection of aggregated Aβ₁₋₄₂.

  • Treatment Groups (n=8-10 per group):

    • Sham Group: Receive surgery without Aβ₁₋₄₂ injection and vehicle treatment.

    • AD Model Group: Receive Aβ₁₋₄₂ injection and vehicle treatment.

    • L-carnitine Treatment Group: Receive Aβ₁₋₄₂ injection and L-carnitine (100 mg/kg/day, i.p.) for 28 consecutive days.[4]

  • Behavioral Testing:

    • Perform behavioral tests such as the Morris water maze (for spatial memory), novel object recognition test (for recognition memory), and passive avoidance test (for learning and memory) during the final week of treatment.

  • Biochemical and Histological Analysis:

    • At the end of the treatment period, euthanize the animals and collect brain tissue (specifically the hippocampus) and plasma.

    • Measure oxidative stress markers (e.g., total oxidant status and total antioxidant capacity) in plasma and hippocampal homogenates.[4]

    • Perform histological staining (e.g., Congo red and hematoxylin and eosin) on hippocampal sections to assess Aβ plaque deposition and neuronal death.[4]

Assessment of Anti-Allodynic Effects in a Model of Chemotherapy-Induced Neuropathy

This protocol is adapted from studies on the effects of Acetyl-L-carnitine on chemotherapy-induced pain.[5]

2.1. Animals:

  • Adult male Sprague-Dawley rats (or other appropriate strain) weighing 150-200g.

  • Acclimatize animals as described in Protocol 1.

2.2. Materials:

  • Acetyl-L-carnitine

  • Chemotherapeutic agent (e.g., cisplatin, paclitaxel, or vincristine)

  • Vehicle for drug administration

  • Von Frey filaments for assessing mechanical allodynia

2.3. Experimental Procedure:

  • Induction of Neuropathy:

    • Administer the chemotherapeutic agent according to established protocols to induce peripheral neuropathy.

  • Treatment Groups (n=8-10 per group):

    • Vehicle Control Group: Receive vehicle for both the chemotherapeutic agent and ALCAR.

    • Chemotherapy Group: Receive the chemotherapeutic agent and vehicle for ALCAR.

    • ALCAR "Preventive" Group: Administer ALCAR concurrently with the chemotherapeutic agent.[5]

    • ALCAR "Curative" Group: Begin ALCAR administration after the establishment of neuropathy.[5]

  • Assessment of Mechanical Allodynia:

    • Measure the mechanical nociceptive threshold using von Frey filaments at baseline and at regular intervals throughout the study.

    • A significant decrease in the paw withdrawal threshold in the chemotherapy group compared to the control group indicates the development of allodynia.

  • Data Analysis:

    • Compare the mechanical withdrawal thresholds between the different treatment groups to determine the preventive and/or curative effects of ALCAR.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis animal_model Animal Model Selection (e.g., Rat, Mouse) acclimatization Acclimatization (1 week) animal_model->acclimatization baseline Baseline Measurements (e.g., Behavioral tests) acclimatization->baseline grouping Randomization into Treatment Groups baseline->grouping induction Disease Induction (if applicable) grouping->induction administration Drug Administration (e.g., i.p., oral gavage) induction->administration endpoint Endpoint Analysis (e.g., Behavioral, Biochemical, Histological) administration->endpoint data_analysis Statistical Analysis endpoint->data_analysis results Results and Interpretation data_analysis->results

Caption: General experimental workflow for in vivo studies.

carnitine_pathway cluster_membrane Mitochondrial Membrane cluster_matrix Mitochondrial Matrix lcfas Long-Chain Fatty Acids (Cytosol) lcfa_coa Long-Chain Fatty Acyl-CoA lcfas->lcfa_coa cpt1 CPT1 lcfa_coa->cpt1 acylcarnitine Acylcarnitine cat CAT acylcarnitine->cat Translocation cpt1->acylcarnitine cpt2 CPT2 cat->cpt2 matrix_lcfa_coa Long-Chain Fatty Acyl-CoA cpt2->matrix_lcfa_coa beta_oxidation β-Oxidation matrix_lcfa_coa->beta_oxidation atp ATP (Energy) beta_oxidation->atp lcarnitine L-Carnitine lcarnitine->cpt1 alcar_neuroprotection cluster_effects Neuroprotective Mechanisms cluster_outcomes Cellular Outcomes alcar Acetyl-L-Carnitine (ALCAR) antioxidant Reduced Oxidative Stress alcar->antioxidant mitochondria Improved Mitochondrial Function alcar->mitochondria neurotransmission Modulation of Neurotransmission alcar->neurotransmission neuronal_survival Increased Neuronal Survival antioxidant->neuronal_survival mitochondria->neuronal_survival neurotransmission->neuronal_survival reduced_apoptosis Decreased Apoptosis neuronal_survival->reduced_apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Caranine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Caranine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it typically extracted?

This compound is a type of Amaryllidaceae alkaloid, a class of naturally occurring compounds found exclusively in plants of the Amaryllidaceae family.[1] These alkaloids are known for their structural diversity and various biological activities. The extraction of these compounds can be challenging due to their variable concentrations in plant materials.[1]

Q2: What are the general steps involved in the extraction and isolation of this compound?

The general workflow for isolating this compound, like other natural products, involves several key stages: preparation of the raw plant material, extraction of the crude product, purification of the target compound, and finally, characterization.[2] Each stage presents unique challenges that can impact the final yield and purity.

Q3: Which analytical techniques are most suitable for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly effective and commonly used methods for the quantification of alkaloids like this compound.[3][4] These techniques offer high sensitivity and selectivity, which are crucial for accurately determining the concentration of the target compound in complex biological matrices.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides systematic steps to resolve them.

Issue 1: Low Yield of Crude this compound Extract

A low yield of the initial crude extract is a frequent problem that can often be resolved by optimizing the extraction parameters.

Possible Causes and Solutions:

  • Improper Sample Preparation: The particle size of the plant material significantly affects extraction efficiency. Ensure the material is finely and consistently ground to maximize the surface area available for solvent interaction.[2][5]

  • Suboptimal Solvent Selection: The choice of solvent is critical. It is advisable to test a range of solvents with varying polarities to identify the most effective one for this compound.[2][6] Methanol has been noted as an effective solvent for similar alkaloids.[7]

  • Inefficient Extraction Technique: If traditional methods like maceration or Soxhlet extraction result in low yields, consider employing advanced techniques.[2][8] Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can enhance extraction efficiency and reduce the time required.[8] Pressurized Liquid Extraction (PLE) is another powerful technique that has shown to be more efficient than conventional methods for alkaloid extraction.[7][9]

  • Inadequate Solid-to-Liquid Ratio: A high ratio of plant material to solvent can lead to the solvent becoming saturated before complete extraction of the target compound.[8] Experiment with different ratios to find the optimal balance.

  • Insufficient Extraction Cycles: A single extraction cycle may not be sufficient to extract the entire amount of this compound. Performing multiple extraction cycles can significantly increase the yield.[9]

Issue 2: Degradation of this compound During Extraction

This compound, like many natural products, may be sensitive to heat, light, or pH, leading to degradation and reduced yield.[2]

Possible Causes and Solutions:

  • Thermal Instability: Many alkaloids are thermolabile.[2] If you suspect heat-related degradation, consider using extraction methods that operate at lower temperatures. Maceration is a simple technique for heat-sensitive compounds.[2] If using a heat-dependent method, try using a solvent with a lower boiling point.[2]

  • pH Sensitivity: The pH of the extraction solvent can impact the stability and solubility of alkaloids. For instance, alkaline conditions can significantly increase the extraction yield of some alkaloids.[9][10] It is recommended to investigate the effect of pH on this compound stability and adjust the solvent accordingly.

  • Exposure to Light or Air: Protect the extraction setup from direct light and consider performing the extraction under an inert atmosphere (e.g., nitrogen) to prevent photo-oxidation or degradation.[2]

Issue 3: Difficulty in Purifying this compound from the Crude Extract

The crude extract often contains a complex mixture of compounds, making the isolation of pure this compound a significant challenge.

Possible Causes and Solutions:

  • Presence of Emulsions in Liquid-Liquid Extraction: Emulsions are a common issue, especially when dealing with samples rich in lipids or other surfactant-like molecules.[11] To break emulsions, you can try adding brine to increase the ionic strength of the aqueous phase or gently swirling instead of vigorously shaking the separatory funnel.[11]

  • Poor Separation in Chromatography: If column chromatography is being used for purification, issues like band broadening or overlapping peaks can lead to impure fractions. To address this, ensure the column is not overloaded and that the stationary phase is compatible with your compound.[2] Developing the separation method on a smaller scale using Thin-Layer Chromatography (TLC) first can help in optimizing the mobile phase.[2]

  • Co-extraction of Impurities: The initial extraction may pull out a wide range of compounds along with this compound. Consider a multi-step purification process, which may include techniques like acid-base extraction to selectively isolate the alkaloid fraction before proceeding to chromatography.

Data Presentation

Table 1: Comparison of Extraction Methods for a Related Alkaloid (Carpaine)

Extraction MethodSolventTemperature (°C)TimeYield (%)Reference
Soxhlet ExtractionMethanol, Acetic Acid, Water7017 h31[9]
Microwave-Assisted Extraction (MAE)Methanol, Acetic Acid, Water--42[9]
Pressurized Liquid Extraction (PLE)Methanol90-100-High[7][9]

Table 2: Analytical Methods for Quantification of Related Compounds

Analytical MethodSample MatrixLinearity RangeLimit of Quantitation (LOQ)Precision (%RSD)Accuracy/Recovery (%)Citation
LC-MS/MSHuman Plasma1–1000 ng/mLNot Specified< 9.84%91.29%–98.23%[3]
HPLC-UVHuman Plasma0.5–16.69 nmol/mL0.22 nmol/mL< 5.18%< 12.86% deviation[3]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general guideline for extracting this compound using UAE, which can enhance extraction efficiency.

Materials:

  • Dried and finely powdered plant material

  • Selected optimal solvent (e.g., methanol)

  • Ultrasonic bath or probe sonicator

  • Filter paper or centrifuge

  • Rotary evaporator

Methodology:

  • Weigh a specific amount of the powdered plant material (e.g., 10 g).

  • Place the material in a suitable flask and add the extraction solvent at an optimized solid-to-liquid ratio (e.g., 1:20 w/v).[2]

  • Place the flask in the ultrasonic bath or immerse the probe into the mixture.

  • Sonicate for a predetermined optimal time (e.g., 30 minutes) at a controlled temperature.

  • After sonication, separate the extract from the solid residue by filtration or centrifugation.

  • Repeat the extraction process on the residue for a total of three cycles to maximize yield.[9]

  • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Protocol 2: Quantification of this compound using HPLC

This protocol outlines the steps for quantifying this compound in the crude extract.

Materials:

  • Crude this compound extract

  • HPLC system with a suitable detector (e.g., UV-Vis or DAD)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid)

  • This compound reference standard

  • Syringe filters (0.45 µm)

Methodology:

  • Prepare a stock solution of the this compound reference standard of a known concentration.

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve a known amount of the crude extract in the mobile phase to prepare the sample solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Set up the HPLC method with the appropriate column, mobile phase composition, flow rate, and detector wavelength.

  • Inject the calibration standards to generate a calibration curve.

  • Inject the sample solution.

  • Quantify the amount of this compound in the extract by comparing its peak area to the calibration curve.

Visualizations

Extraction_Workflow RawMaterial Raw Plant Material Preparation Grinding and Drying RawMaterial->Preparation Extraction Crude Extraction (e.g., UAE, MAE, PLE) Preparation->Extraction Purification Purification (e.g., LLE, Column Chromatography) Extraction->Purification Analysis Analysis and Quantification (HPLC, LC-MS/MS) Purification->Analysis Purethis compound Pure this compound Analysis->Purethis compound

General workflow for this compound extraction and isolation.

Troubleshooting_Low_Yield LowYield Low Crude Extract Yield CheckPreparation Is material finely ground? LowYield->CheckPreparation CheckSolvent Is the solvent optimal? CheckPreparation->CheckSolvent Yes OptimizeGrinding Action: Optimize grinding protocol CheckPreparation->OptimizeGrinding No CheckMethod Is the extraction method efficient? CheckSolvent->CheckMethod Yes TestSolvents Action: Test different solvents/pH CheckSolvent->TestSolvents No AdvancedMethods Action: Use advanced methods (UAE, MAE) CheckMethod->AdvancedMethods No

Decision tree for troubleshooting low extraction yield.

References

Technical Support Center: Synthesis of Caranine and Related Crinine-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Caranine and other crinine-type Amaryllidaceae alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of crinine-type alkaloids like this compound?

A1: The synthesis of crinine-type alkaloids is a complex undertaking characterized by several key challenges. A major hurdle is the construction of the sterically congested tetracyclic core, which often involves the creation of a key quaternary carbon center.[1][2] Achieving high levels of stereocontrol throughout the multi-step synthesis is another significant difficulty. Furthermore, reactions such as intramolecular cyclizations can sometimes lead to low yields or the formation of undesired side products, necessitating careful optimization of reaction conditions.[3]

Q2: What are the most common synthetic strategies for assembling the crinine alkaloid core?

A2: Several powerful strategies have been developed to construct the crinine skeleton. A bio-inspired approach involves an intramolecular oxidative phenol coupling to form a key cyclohexadienone intermediate.[4][5] Another prevalent method is the use of a Pictet-Spengler reaction to form the tetracyclic framework.[3][6][7] More recent methodologies have showcased the utility of palladium-catalyzed intramolecular dearomative cyclization and iridium-catalyzed asymmetric hydrogenation to achieve high enantioselectivity.[1][8][9][10] Radical cyclization reactions have also been effectively employed to assemble the core ring system.[11]

Q3: How can I improve the yield and diastereoselectivity of the key cyclization steps?

A3: Improving yield and stereoselectivity often requires a systematic approach to reaction optimization. For palladium-catalyzed cyclizations, the choice of the chiral ligand is crucial for enantioselectivity.[1] In Pictet-Spengler reactions, the selection of the acid catalyst and solvent system can significantly impact the outcome.[3][6] For reactions involving the formation of multiple stereocenters, it's essential to carefully control reaction temperature and addition rates of reagents. Screening different catalysts, solvents, and temperature profiles is often necessary to identify the optimal conditions for a specific substrate.

Q4: What are the best practices for the purification of crinine-type alkaloids?

A4: The purification of crinine-type alkaloids, which are basic in nature, typically involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC) with a C18 column, is a very effective method.[12][13] The use of an acidic modifier in the mobile phase, such as trifluoroacetic acid (TFA) or formic acid, helps to protonate the alkaloid, leading to improved peak shape and resolution.[13] For larger scale purifications, column chromatography on silica gel or alumina is commonly employed.

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Intramolecular Dearomative Cyclization

Q: I am attempting a palladium-catalyzed intramolecular dearomative cyclization to form the dihydrophenanthridinone core, but my yields are consistently low. What are the potential causes and solutions?

A: Low yields in this key reaction can stem from several factors. Here's a systematic troubleshooting approach:

  • Catalyst and Ligand Integrity: Ensure the palladium catalyst and the chiral phosphine ligand (e.g., AntPhos) are of high purity and have not degraded.[1] Store them under an inert atmosphere and handle them using appropriate glovebox or Schlenk techniques.

  • Solvent and Reagent Purity: The reaction can be sensitive to impurities in the solvent and other reagents. Use freshly distilled, anhydrous solvents and ensure all other reagents are of the highest possible purity.

  • Base Selection: The choice of base is critical. In many successful syntheses of this type, potassium carbonate has been used effectively.[8] If you are using a different base, consider screening other options.

  • Reaction Temperature: The reaction temperature may need to be optimized. If the reaction is sluggish, a modest increase in temperature might be beneficial. Conversely, if side product formation is an issue, lowering the temperature could improve selectivity.

  • Protecting Group Strategy: The protecting group on the nitrogen atom can influence the reaction's efficiency. The N-phosphoramide protecting group has been shown to be effective in promoting the desired chemoselectivity.[1]

Issue 2: Poor Diastereoselectivity in Iridium-Catalyzed Asymmetric Hydrogenation

Q: I am using an iridium-catalyzed asymmetric hydrogenation of a racemic enone to set a key stereocenter, but I am observing poor diastereoselectivity. How can I improve this?

A: Achieving high diastereoselectivity in this reaction is dependent on several factors that influence the stereochemical outcome of the hydrogenation.

  • Catalyst Loading and Purity: Ensure the iridium catalyst, particularly with chiral ligands like SpiroPAP, is accurately weighed and of high purity.[9][10] Even small variations in catalyst loading can impact selectivity.

  • Solvent System: The solvent system can have a profound effect on the diastereomeric ratio. A mixture of solvents, such as ethanol and dichloromethane (EtOH/DCM), has been shown to be effective.[9] Experiment with different solvent ratios to fine-tune the selectivity.

  • Base Additive: The presence and nature of a base can significantly influence the reaction. Potassium tert-butoxide (KOtBu) is a commonly used base in these transformations.[9] The stoichiometry of the base relative to the substrate should be carefully controlled.

  • Hydrogen Pressure: While many hydrogenations can be run at atmospheric pressure, for some substrates, increasing the hydrogen pressure might improve both the reaction rate and selectivity.

  • Substrate Purity: Impurities in the enone starting material can sometimes interfere with the catalyst, leading to reduced selectivity. Ensure your substrate is of high purity before subjecting it to the hydrogenation reaction.

Data Presentation

Table 1: Optimization of Iridium-Catalyzed Asymmetric Hydrogenation of a Racemic Oxocrinine Derivative [9]

EntryCatalyst (mol%)SolventBaseTime (h)Yield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (cis/trans, %)
1(R)-Ir-SpiroPAP (0.1)EtOHKOtBu0.89111:8897 / 93
2(R)-Ir-SpiroPAP (0.1)DCMKOtBu1.59345:5597 / 87
3(R)-Ir-SpiroPAP (0.1)TolueneKOtBu29020:8096 / 92
4(R)-Ir-SpiroPAP (0.1)EtOH/DCM (5:2)KOtBu19448:5297 / 93
5(R)-Ir-SpiroPAP (0.1)EtOHKOH19215:8595 / 91

Table 2: Selected Examples of Palladium-Catalyzed Enantioselective Dearomative Cyclization [1][8]

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (%)
N-Phosphoramide protected aniline derivative[Pd(cinnamyl)Cl]₂ / (S)-AntPhosK₂CO₃Toluene100129596
N-Boc protected aniline derivative[Pd₂(dba)₃] / (R)-BINAPCs₂CO₃Dioxane80247892
N-Ts protected aniline derivativePd(OAc)₂ / (S)-PhosK₃PO₄THF60188594

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Cyclization

This protocol provides a general framework for the Pictet-Spengler reaction to form the tetracyclic core of a crinine-type alkaloid.[3][6][14]

  • Reactant Preparation: In a round-bottom flask, dissolve the C3a-arylated perhydroindole precursor (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or methanol).

  • Aldehyde Addition: To this solution, add an aqueous solution of formaldehyde (e.g., 37 wt. % in H₂O, 1.5 eq).

  • Acid Catalysis: Slowly add the acid catalyst (e.g., concentrated HCl or trifluoroacetic acid, 1.0-2.0 eq) to the reaction mixture while stirring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: General Procedure for HPLC Purification of Crinine Alkaloids

This protocol outlines a general method for the analytical or semi-preparative purification of crinine alkaloids by RP-HPLC.[12][13]

  • Sample Preparation: Dissolve the crude alkaloid extract in the mobile phase or a suitable solvent (e.g., methanol, acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A common mobile phase is a gradient of water (A) and methanol or acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Gradient Elution: Start with a higher percentage of solvent A and gradually increase the percentage of solvent B over the course of the run to elute compounds of increasing polarity. A typical gradient might be from 10% B to 90% B over 30 minutes.

  • Detection: Monitor the elution of compounds using a UV detector, typically at wavelengths between 220-300 nm, where the aromatic chromophores of the alkaloids absorb.

  • Fraction Collection: For preparative HPLC, collect the fractions corresponding to the desired peak.

  • Post-Purification: Combine the fractions containing the pure product and remove the solvent under reduced pressure. If TFA was used, it may need to be removed by co-evaporation with a neutral solvent or by passing the sample through a suitable ion-exchange resin.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_final Final Assembly start Arylated Cyclohexanone Precursor step1 Palladium-Catalyzed Dearomative Cyclization start->step1 Key C-C Bond Formation step2 Diastereoselective Reduction step1->step2 Stereocenter Installation step3 Formation of Perhydroindole Intermediate step2->step3 step4 Pictet-Spengler Reaction step3->step4 Tetracycle Formation step5 Final Functional Group Manipulations step4->step5 product (+)-Caranine step5->product

Caption: Synthetic workflow for (+)-Caranine synthesis.

troubleshooting_logic cluster_reagents Reagent Quality cluster_conditions Reaction Conditions start Low Yield in Cyclization Reaction reagent_check Check Purity of: - Catalyst - Ligand - Solvents start->reagent_check condition_check Optimize: - Temperature - Base/Catalyst - Concentration start->condition_check reagent_solution Use High Purity/ Anhydrous Reagents reagent_check->reagent_solution Impurities Found success Yield Improved reagent_solution->success condition_solution Systematic Screening of Parameters condition_check->condition_solution Suboptimal condition_solution->success

Caption: Troubleshooting logic for low yield reactions.

References

Technical Support Center: Stabilizing Caranine for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and stabilizing Caranine in experimental settings. Given the limited specific data available for this compound, the following guidelines are based on best practices for closely related crinine-type alkaloids and general knowledge of natural product handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

A1: this compound is a crinine-type alkaloid belonging to the Amaryllidaceae family of natural compounds. Alkaloids in this class are known for a wide range of biological activities.[1][2] Due to its complex structure, it may be susceptible to degradation under certain conditions.

Q2: How should I store this compound powder for long-term stability?

A2: For long-term storage of solid this compound, it is recommended to keep it in a tightly sealed container, protected from light, at -20°C. For many natural products, storage in a desiccator at low temperatures can also prevent degradation from moisture.

Q3: What is the best solvent to dissolve this compound for in vitro experiments?

Q4: My this compound solution appears to be losing activity over time. What could be the cause?

A4: Loss of activity can be due to several factors, including degradation of the compound. This can be caused by exposure to light, elevated temperatures, or repeated freeze-thaw cycles.[5] It is also possible that the compound is unstable in the aqueous medium of your experiment. Preparing fresh dilutions from a frozen DMSO stock for each experiment is recommended.

Q5: Are there any known signaling pathways affected by crinine-type alkaloids?

A5: Crinine-type alkaloids have been reported to exhibit a range of biological activities, including antiproliferative and apoptosis-inducing properties.[6] While the specific pathways for this compound are not elucidated, related compounds have been shown to interact with key cellular processes. A hypothetical signaling pathway is illustrated below.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers
  • Potential Cause: this compound, like many alkaloids, may have low aqueous solubility.

  • Recommended Solutions:

    • Prepare a high-concentration stock solution in an organic solvent such as DMSO.

    • For the final working solution, dilute the DMSO stock in your aqueous buffer. Ensure vigorous mixing.

    • If precipitation occurs, consider using a surfactant or a co-solvent, but be mindful of their potential effects on your experimental system.

Issue 2: Inconsistent Results Between Experiments
  • Potential Cause: This could be due to the degradation of this compound in your stock solution or working dilutions.

  • Recommended Solutions:

    • Aliquot your high-concentration DMSO stock solution to minimize freeze-thaw cycles.

    • Always prepare fresh working dilutions from the stock solution immediately before each experiment.

    • Protect all solutions containing this compound from light by using amber vials or wrapping containers in foil.

    • Perform a stability test of this compound in your experimental medium over the time course of your assay.

Issue 3: High Background or Off-Target Effects in Cellular Assays
  • Potential Cause: The solvent (e.g., DMSO) concentration may be too high in the final assay, or the this compound concentration might be in a cytotoxic range.

  • Recommended Solutions:

    • Ensure the final DMSO concentration is at a level that does not affect cell viability (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO) to confirm.

    • Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line and assay.

Data Presentation

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₁₇NO₃
Molar Mass271.316 g·mol⁻¹
Compound TypeCrinine-type Alkaloid
SourceAmaryllidaceae family plants

Note: This data is based on publicly available chemical information. Experimental data on solubility and stability is limited.

Experimental Protocols

General Protocol for Preparing this compound for In Vitro Cell Culture Experiments
  • Preparation of Stock Solution (10 mM in DMSO):

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the powder in 100% DMSO to a final concentration of 10 mM.

    • Ensure the powder is completely dissolved by gentle vortexing.

    • Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw one aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration in all treatments, including the vehicle control, is consistent and non-toxic to the cells.

  • Cell Treatment:

    • Add the prepared working solutions of this compound to your cell cultures.

    • Incubate for the desired experimental duration.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Analysis caranine_powder This compound Powder dissolve_dmso Dissolve in 100% DMSO (10 mM Stock) caranine_powder->dissolve_dmso aliquot_store Aliquot & Store at -20°C dissolve_dmso->aliquot_store thaw_stock Thaw Stock Aliquot aliquot_store->thaw_stock prepare_working Prepare Working Dilutions in Culture Medium thaw_stock->prepare_working treat_cells Treat Cells in Culture prepare_working->treat_cells incubation Incubate for Desired Time treat_cells->incubation assay Perform Biological Assay incubation->assay data_analysis Data Analysis assay->data_analysis

Caption: General workflow for preparing and using this compound in experiments.

hypothetical_signaling_pathway This compound This compound Receptor Cell Surface Receptor (Hypothetical Target) This compound->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Hypothetical signaling pathway for a crinine-type alkaloid.

References

Technical Support Center: Optimizing HPLC Parameters for Caranine Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Caranine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound separation?

A1: A good starting point for this compound analysis, based on methods for structurally similar Amaryllidaceae alkaloids, is a reversed-phase HPLC method.[1][2][3] A typical setup would involve a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and an aqueous buffer, such as ammonium acetate.[1][2][3][4]

Q2: Which column is recommended for this compound separation?

A2: A reversed-phase C18 column is the most common choice for separating Amaryllidaceae alkaloids and is a suitable starting point for this compound.[1][2][5] Columns with a particle size of 5 µm are frequently used, though smaller particle sizes (e.g., 3 µm) can be employed for faster analyses in UPLC systems.

Q3: What mobile phase composition is typically used?

A3: A common mobile phase involves a mixture of acetonitrile (ACN) as the organic solvent and an aqueous buffer.[1][4][5] Ammonium acetate buffer is frequently used, and adjusting the pH can be crucial for optimizing the separation of these alkaloids.[1][4] For Mass Spectrometry (MS) detection, volatile buffers like formic acid or ammonium formate are preferred.[4]

Q4: Is gradient or isocratic elution better for this compound analysis?

A4: For samples containing multiple alkaloids or complex matrices, a gradient elution is generally preferred to achieve good resolution for all components.[1][5] A gradient allows for the separation of compounds with a wider range of polarities. If the sample is relatively clean and contains only this compound, an isocratic method might be sufficient and can be simpler to run.

Q5: What is a suitable detection wavelength for this compound?

A5: While a specific UV maximum for this compound is not detailed in the provided results, a photodiode array (PDA) detector can be used to determine the optimal wavelength. For related Amaryllidaceae alkaloids, detection is often performed in the UV range, for instance, at 232 nm.[4] It is recommended to run a UV scan of a this compound standard to determine its maximum absorbance wavelength for optimal sensitivity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the column.- Lower the pH of the mobile phase to suppress silanol activity.[6] - Use a column with end-capping or a base-deactivated stationary phase. - Add a competing base to the mobile phase in small concentrations.
- Column overload.- Reduce the injection volume or the concentration of the sample.[7]
- Mismatch between sample solvent and mobile phase.- Dissolve the sample in the initial mobile phase if possible.[8]
Poor Resolution - Inadequate mobile phase composition.- Optimize the gradient profile (slope and duration).[1] - Adjust the pH of the aqueous phase.[1] - Try a different organic solvent (e.g., methanol instead of acetonitrile).
- Column efficiency has degraded.- Replace the column or the guard column.[7] - Flush the column with a strong solvent.[6]
Retention Time Drift - Inconsistent mobile phase preparation.- Prepare fresh mobile phase daily and ensure accurate composition.[7]
- Fluctuations in column temperature.- Use a column oven to maintain a consistent temperature.[7][8]
- Column not properly equilibrated.- Increase the column equilibration time between runs.[7]
No Peaks or Low Sensitivity - Detector issue (e.g., lamp failure).- Check the detector lamp status and replace if necessary.[7][9]
- Leak in the system.- Check for leaks at all fittings, especially between the column and the detector.[7][8]
- Incorrect injection.- Ensure the autosampler is functioning correctly and the correct volume is being injected.
- Sample degradation.- Check the stability of this compound in the prepared sample solution.[10]
High Backpressure - Blockage in the system (e.g., guard column, column frit).- Replace the guard column.[6] - Back-flush the column. - Filter all samples and mobile phases before use.
- Precipitated buffer in the system.- Flush the system with water to dissolve any precipitated salts.[8]

Experimental Protocols

Below are representative experimental protocols for the HPLC analysis of this compound, derived from methods used for similar Amaryllidaceae alkaloids.

Table 1: Representative HPLC Parameters for this compound Separation
ParameterCondition 1 (General Purpose)Condition 2 (MS-Compatible)
Column Reversed-Phase C18, 150 x 4.6 mm, 5 µmReversed-Phase C18, 100 x 2.1 mm, 3 µm
Mobile Phase A 1% (w/v) Ammonium Acetate, pH 6.6 (adjusted with acetic acid)[1][3]0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 10% B to 90% B over 18 minutes[1]5% B to 95% B over 15 minutes
Flow Rate 0.5 mL/min[1]0.3 mL/min
Column Temperature 40 °C[5]35 °C
Injection Volume 10 µL5 µL
Detector PDA/UV at optimal wavelength (e.g., 232 nm)[4]Mass Spectrometer (ESI+)

Visualizations

HPLC Troubleshooting Workflow

HPLC_Troubleshooting Start Problem Encountered Check_Pressure Check System Pressure Start->Check_Pressure Check_Chromatogram Examine Chromatogram Start->Check_Chromatogram High_Pressure High Pressure? Check_Pressure->High_Pressure Evaluate Low_Pressure Low/No Pressure? High_Pressure->Low_Pressure No Isolate_Blockage Isolate Blockage (Column, Tubing, Guard) High_Pressure->Isolate_Blockage Yes Check_Leaks Check for Leaks Low_Pressure->Check_Leaks Yes Check_Pump Check Pump Function Low_Pressure->Check_Pump No End Problem Resolved Check_Leaks->End Check_Pump->End Isolate_Blockage->End Peak_Shape Poor Peak Shape? Check_Chromatogram->Peak_Shape Analyze Retention_Time Retention Time Drift? Peak_Shape->Retention_Time No Optimize_Mobile_Phase Optimize Mobile Phase (pH, Gradient) Peak_Shape->Optimize_Mobile_Phase Yes Resolution Poor Resolution? Retention_Time->Resolution No Check_Mobile_Phase_Prep Verify Mobile Phase Prep Retention_Time->Check_Mobile_Phase_Prep Yes Resolution->Optimize_Mobile_Phase Yes Resolution->End No Check_Column Check Column Health Optimize_Mobile_Phase->Check_Column Check_Column->End Check_Temp Check Temperature Control Check_Temp->End Check_Mobile_Phase_Prep->Check_Temp

A decision tree for troubleshooting common HPLC issues.

General HPLC Method Development Workflow

Method_Development_Workflow Start Define Analytical Goal Literature_Search Literature Search (Similar Compounds) Start->Literature_Search Analyte_Properties Assess Analyte Properties (pKa, UV Spectrum) Start->Analyte_Properties Initial_Conditions Select Initial Conditions (Column, Mobile Phase) Literature_Search->Initial_Conditions Analyte_Properties->Initial_Conditions Scouting_Runs Perform Scouting Runs Initial_Conditions->Scouting_Runs Optimization Optimize Parameters (Gradient, pH, Temp) Scouting_Runs->Optimization Evaluate Results Robustness Robustness Testing Optimization->Robustness Achieved Separation Validation Method Validation Robustness->Validation Final_Method Finalized SOP Validation->Final_Method

A workflow for developing a robust HPLC method.

References

Technical Support Center: Troubleshooting Caranine Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with Caranine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it have solubility issues?

This compound is an indolizidine alkaloid found in members of the Amaryllidaceae family.[1][2] Its complex, multi-ring structure and relatively nonpolar regions can contribute to poor solubility in aqueous solutions, a common challenge for many organic compounds in drug development.[3]

Q2: I'm observing a precipitate or cloudy solution after adding this compound to my aqueous buffer. What does this indicate?

The formation of a precipitate or a cloudy, turbid solution are common signs that this compound has exceeded its solubility limit in your experimental medium.[4] This can lead to inconsistent and unreliable experimental results due to an inaccurate effective concentration of the compound.[4]

Q3: What are the initial steps I should take to address this compound solubility problems?

Start with simple and common techniques. The first approach is often to use a small percentage of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO).[4] It is also crucial to empirically determine the solubility of this compound in your specific experimental buffer to establish a baseline.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when preparing a stock solution.
  • Troubleshooting Steps:

    • Select an appropriate solvent: For initial stock solutions, use a water-miscible organic solvent. DMSO is a common choice for in vitro studies.[4]

    • Gentle heating: Gently warming the solution can sometimes help dissolve the compound. However, be cautious of potential degradation at higher temperatures.

    • Sonication: Use a sonicator to aid in the dissolution process through mechanical agitation.

    • pH adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility.[4] The effect of pH on this compound solubility would need to be determined experimentally.

Issue 2: My this compound stock solution is clear, but a precipitate forms when I add it to my aqueous experimental medium.
  • Troubleshooting Steps:

    • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.

    • Optimize the co-solvent concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is as low as possible while maintaining solubility, as high concentrations can be toxic to cells or interfere with assays.

    • Use of surfactants: Surfactants can increase the solubility of hydrophobic compounds in aqueous solutions.[5]

    • Complexation with cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming inclusion complexes that enhance their aqueous solubility.[6][7]

Summary of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvents Using a water-miscible organic solvent to increase the solubility of a nonpolar compound.[4]Simple, effective for many compounds.Potential for solvent toxicity or interference with the experiment.
pH Adjustment Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.[7][8]Can be highly effective for ionizable compounds.May alter the biological activity or stability of the compound; not suitable for all experimental systems.
Particle Size Reduction Increasing the surface area of the solid compound by reducing its particle size (micronization, nanosuspension).[3][8]Enhances the dissolution rate.[7]May not significantly increase equilibrium solubility.[7]
Solid Dispersion Dispersing the drug in a hydrophilic carrier matrix to improve dissolution.[5][6]Can significantly enhance solubility and bioavailability.[5]Requires specific formulation development.
Cyclodextrin Complexation Encapsulating the drug molecule within a cyclodextrin host to form a water-soluble inclusion complex.[6][7]High potential for solubility enhancement and can improve stability.[6]May require specific cyclodextrin types and optimization.

Experimental Protocols

Protocol 1: Preparation of a this compound Solution using a Co-solvent
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add a minimal amount of a suitable organic co-solvent (e.g., DMSO) to the this compound powder.

  • Vortexing/Sonication: Vortex the mixture or use a sonicator until the this compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Stock Solution Preparation: Add more co-solvent to reach the desired stock solution concentration.

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous experimental buffer. Ensure the final concentration of the co-solvent is low (typically <1%) to avoid off-target effects.

Protocol 2: Enhancing this compound Solubility using Beta-Cyclodextrins
  • Molar Ratio Determination: Determine the appropriate molar ratio of this compound to beta-cyclodextrin (a 1:1 ratio is a common starting point).

  • Cyclodextrin Solution Preparation: Prepare an aqueous solution of the beta-cyclodextrin.

  • Complexation: Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously.

  • Equilibration: Allow the mixture to stir for several hours (or overnight) at a controlled temperature to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution to remove any undissolved this compound. The filtrate will contain the solubilized this compound-cyclodextrin complex.

Visualizations

TroubleshootingWorkflow start Start: this compound Solubility Issue Observed precipitate Precipitate or Cloudiness in Solution start->precipitate prepare_stock Prepare Stock in Organic Solvent (e.g., DMSO) precipitate->prepare_stock check_final_conc Precipitate upon Dilution in Aqueous Buffer? prepare_stock->check_final_conc lower_conc Lower Final Concentration check_final_conc->lower_conc Yes success Success: Soluble check_final_conc->success No lower_conc->success Soluble failure Still Insoluble lower_conc->failure Insoluble advanced_methods Explore Advanced Methods failure->advanced_methods solid_dispersion Solid Dispersion advanced_methods->solid_dispersion cyclodextrin Cyclodextrin Complexation advanced_methods->cyclodextrin ph_adjustment pH Adjustment advanced_methods->ph_adjustment particle_reduction Particle Size Reduction advanced_methods->particle_reduction

Caption: Troubleshooting workflow for this compound solubility issues.

CyclodextrinComplexation Mechanism of Solubility Enhancement cluster_after After Complexation This compound This compound (Poorly Soluble) complex This compound-Cyclodextrin Inclusion Complex (Water Soluble) cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) water Aqueous Solution

Caption: Cyclodextrin inclusion complex formation.

References

Technical Support Center: Enhancing NMR Resolution of Caranine and Related Amaryllidaceae Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for NMR analysis of Caranine and other Amaryllidaceae alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during NMR experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak overlapping in the aromatic region of my ¹H NMR spectrum for an Amaryllidaceae alkaloid similar to this compound. What are the initial steps to resolve this?

A1: Peak overlapping in the aromatic region is a common challenge with Amaryllidaceae alkaloids due to the presence of multiple aromatic protons in similar chemical environments. Here are some initial troubleshooting steps:

  • Change the Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your compound. For instance, changing from CDCl₃ to benzene-d₆ or acetone-d₆ can induce differential shifts in the proton signals, potentially resolving the overlap.[1]

  • Adjust Sample Concentration: High sample concentrations can lead to peak broadening and minor shifts due to intermolecular interactions. Diluting the sample may improve resolution.

  • Vary the Temperature: Acquiring spectra at different temperatures can modify the chemical shifts and potentially resolve overlapping signals, especially if conformational changes are a factor.

Q2: My 13C NMR spectrum is missing some expected quaternary carbon signals. What could be the cause and how can I fix it?

A2: The absence of quaternary carbon signals in a ¹³C NMR spectrum is a frequent issue. This is often due to two main factors:

  • Long Relaxation Times (T₁): Quaternary carbons lack directly attached protons, which are the primary mechanism for relaxation. This results in very long T₁ relaxation times. If the delay between pulses (relaxation delay, D1) is too short, these carbons do not have enough time to relax back to their equilibrium state, leading to weak or absent signals.

  • Nuclear Overhauser Effect (NOE): The signal intensity of carbons is often enhanced by the Nuclear Overhauser Effect from attached protons during proton decoupling. Since quaternary carbons have no directly attached protons, they do not benefit from this enhancement and their signals are inherently weaker.

Troubleshooting Steps:

  • Increase the Relaxation Delay (D1): For quantitative results, D1 should be at least 5 times the longest T₁ relaxation time. For routine spectra, increasing D1 to 5-10 seconds or longer can help in observing quaternary carbons.

  • Use a Relaxation Agent: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can significantly shorten the T₁ values of all carbons, including quaternary ones, allowing for their detection with shorter delay times.

Q3: I have a very limited amount of my isolated this compound sample. What are the best NMR techniques to maximize the information I can obtain?

A3: When dealing with small sample quantities (microgram range), maximizing sensitivity is crucial. Modern NMR spectrometers with cryogenic probes (CryoProbes) are highly recommended as they can significantly increase the signal-to-noise ratio.[2]

  • Micro-NMR Tubes: Using smaller diameter NMR tubes (e.g., 1.7 mm) can increase the effective concentration of the sample in the detection coil, thereby improving sensitivity.[2]

  • Prioritize ¹H-Detected Experiments: 2D experiments that detect the more sensitive ¹H nucleus, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are preferred over ¹³C-detected experiments.[3]

  • Longer Acquisition Times: For very dilute samples, increasing the number of scans will improve the signal-to-noise ratio.

Troubleshooting Guides

Issue: Poor Resolution and Broad Peaks in ¹H NMR

Symptoms:

  • Multiplets are not well-defined.

  • Peaks are broad and featureless.

  • Difficulty in determining coupling constants.

Possible Causes and Solutions:

CauseSolution
Poor Magnetic Field Homogeneity (Shimming) Perform automated shimming. If the lock signal is poor, manual shimming may be necessary.[4] Ensure the sample is positioned correctly in the magnet using a depth gauge.
Sample is Not Homogeneous Ensure the sample is fully dissolved. Undissolved material can degrade spectral quality.[4] Filter the sample directly into the NMR tube through a pipette with a glass wool plug to remove any particulate matter.[4]
Sample is Too Concentrated Dilute the sample. Highly concentrated samples can lead to increased viscosity and peak broadening.[1]
Presence of Paramagnetic Impurities Remove any residual paramagnetic ions from the sample through purification, as they can cause significant line broadening.
Issue: Ambiguous Assignments in 2D NMR Spectra

Symptoms:

  • Uncertainty in distinguishing between direct and long-range correlations.

  • Overlapping cross-peaks in HSQC or HMBC spectra.

  • Difficulty in assembling the complete molecular structure.

Solutions and Advanced Techniques:

TechniquePurpose and Protocol
¹H-¹H COSY (Correlation Spectroscopy) Identifies protons that are spin-spin coupled (typically through 2-3 bonds). Helps to establish connectivity within spin systems.
¹H-¹H TOCSY (Total Correlation Spectroscopy) Reveals correlations between all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying all protons in a complex spin system even if some signals are overlapped.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling).
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This is crucial for connecting different spin systems and identifying quaternary carbons.
1D and 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) Identifies protons that are close in space, providing information about the stereochemistry and 3D structure of the molecule.

Data Presentation: Illustrative NMR Data for Amaryllidaceae Alkaloids

Disclaimer: The following tables provide illustrative ¹H and ¹³C NMR data based on typical chemical shift ranges for Amaryllidaceae alkaloids. This data is for educational and comparative purposes, as specific experimental data for this compound was not available in the searched literature.

Table 1: Illustrative ¹H NMR Data for a this compound-like Amaryllidaceae Alkaloid (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-16.5 - 7.0d8.0 - 10.01H
H-25.8 - 6.2dd8.0 - 10.0, 2.0 - 3.01H
H-32.5 - 3.5m-2H
H-43.0 - 4.0m-2H
H-62.8 - 3.8m-2H
H-7 (Aromatic)6.8 - 7.5s-1H
H-10 (Aromatic)6.7 - 7.3s-1H
OCH₃3.8 - 4.0s-3H
O-CH₂-O5.9 - 6.1s-2H

Table 2: Illustrative ¹³C NMR Data for a this compound-like Amaryllidaceae Alkaloid (in CDCl₃)

PositionChemical Shift (δ, ppm)
C-1125 - 135
C-2110 - 120
C-345 - 55
C-460 - 70
C-4a120 - 130
C-650 - 60
C-6a140 - 150
C-7105 - 115
C-8145 - 155
C-9145 - 155
C-10100 - 110
C-10a125 - 135
C-10b80 - 90
OCH₃55 - 65
O-CH₂-O100 - 105

Experimental Protocols

Protocol 1: Standard 1D NMR Data Acquisition (¹H and ¹³C)

Objective: To acquire standard one-dimensional proton and carbon-13 NMR spectra.

Materials:

  • Purified this compound or related alkaloid (1-5 mg for ¹H, 10-20 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆)

  • 5 mm high-precision NMR tubes

  • Internal standard (e.g., Tetramethylsilane, TMS) - optional

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Filter the solution through a pipette with a glass wool plug into the NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup (400-600 MHz NMR Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard pulse sequence (e.g., 'zg30').

    • Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Set the number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive.

    • Set the relaxation delay (D1) to 2-5 seconds (or longer for observing quaternary carbons).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Protocol 2: 2D NMR Data Acquisition for Structural Elucidation

Objective: To acquire two-dimensional NMR spectra to establish correlations between nuclei for complete structural elucidation.

Procedure (following 1D data acquisition and optimization of spectral widths):

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify ¹H-¹H spin-spin coupling networks.

    • Pulse Sequence: Use a standard COSY pulse sequence (e.g., 'cosygpqf').

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between ¹H and ¹³C.

    • Pulse Sequence: Use a standard HSQC pulse sequence with multiplicity editing (e.g., 'hsqcedetgpsisp2.3') to differentiate between CH/CH₃ and CH₂ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between ¹H and ¹³C.

    • Pulse Sequence: Use a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf').

  • Data Processing:

    • Process both dimensions of the 2D data using Fourier transformation.

    • Perform phase and baseline correction.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample Purified this compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter OneD_NMR 1D NMR (¹H, ¹³C, DEPT) Filter->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Optimize Parameters NOESY NOESY/ROESY (Stereochemistry) TwoD_NMR->NOESY If Needed Process Process Spectra (FT, Phasing, Baseline) TwoD_NMR->Process NOESY->Process Assign Assign Signals Process->Assign Structure Determine Structure Assign->Structure

Caption: Workflow for NMR-based structure elucidation of this compound.

Troubleshooting_Peak_Overlap cluster_solutions Troubleshooting Steps Start Overlapping Peaks in ¹H NMR ChangeSolvent Change Solvent (e.g., CDCl₃ to Benzene-d₆) Start->ChangeSolvent AdjustConc Adjust Concentration (Dilute Sample) Start->AdjustConc ChangeTemp Vary Temperature Start->ChangeTemp HigherField Use Higher Field Spectrometer ChangeSolvent->HigherField AdjustConc->HigherField ChangeTemp->HigherField TwoD_NMR Perform 2D NMR (COSY, TOCSY) HigherField->TwoD_NMR Resolved Peaks Resolved TwoD_NMR->Resolved

Caption: Logical steps for troubleshooting peak overlap in ¹H NMR.

References

Addressing matrix effects in Caranine mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in Caranine mass spectrometry.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the analysis of this compound, a crinine-type Amaryllidaceae alkaloid, by mass spectrometry.

Issue 1: Poor Reproducibility and Inaccurate Quantification of this compound

One of the primary challenges in the quantitative analysis of this compound is the impact of matrix effects, which can lead to poor reproducibility and inaccurate results. Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[2]

Troubleshooting Workflow

cluster_0 Troubleshooting Poor Reproducibility start Inconsistent this compound Quantification assess_matrix Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess_matrix matrix_confirmed Matrix Effect Confirmed? assess_matrix->matrix_confirmed optimize_sample_prep Optimize Sample Preparation (LLE, SPE, Phospholipid Removal) matrix_confirmed->optimize_sample_prep Yes no_matrix Review Other Parameters (Instrument Stability, Standard Prep) matrix_confirmed->no_matrix No optimize_lc Optimize LC Separation (Gradient, Column Chemistry) optimize_sample_prep->optimize_lc use_is Implement Correction Strategy (Stable Isotope-Labeled IS) optimize_lc->use_is revalidate Re-validate Method use_is->revalidate end Consistent & Accurate Results revalidate->end no_matrix->end

Caption: Troubleshooting workflow for poor reproducibility and accuracy.

Detailed Steps:

  • Assess Matrix Effect: The first step is to confirm that matrix effects are the root cause. This can be done qualitatively using a post-column infusion experiment or quantitatively with a post-extraction spike analysis.[1]

  • Optimize Sample Preparation: If matrix effects are confirmed, the most effective way to mitigate them is by improving the sample cleanup procedure.[3] The goal is to remove interfering components from the matrix before they enter the mass spectrometer.

    • Liquid-Liquid Extraction (LLE): This technique separates this compound from the matrix based on its solubility in immiscible solvents. Adjusting the pH of the aqueous phase can improve the extraction efficiency of alkaloids.[3]

    • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to LLE. For alkaloids, mixed-mode cation-exchange cartridges are often effective.[4][5]

    • Phospholipid Removal: In biological matrices like plasma, phospholipids are a major source of ion suppression.[3] Specific phospholipid removal plates or cartridges can be used for effective cleanup.

  • Optimize LC Separation: If sample preparation alone is insufficient, modifying the chromatographic conditions can help separate this compound from co-eluting matrix components.[6] This can involve adjusting the mobile phase composition, gradient profile, or using a column with a different chemistry.[1]

  • Implement a Correction Strategy: If matrix effects persist despite optimized sample preparation and chromatography, a correction strategy should be employed. The most reliable method is the use of a stable isotope-labeled internal standard (SIL-IS) for this compound.[7] A SIL-IS is chemically identical to the analyte and will be affected by matrix effects in the same way, thus providing accurate correction.

Issue 2: Low Signal Intensity or Complete Signal Suppression of this compound

This is a severe form of matrix effect, often caused by highly abundant and easily ionizable compounds in the matrix, such as phospholipids in plasma samples.[3]

Troubleshooting Steps:

  • Review Sample Preparation: Ensure the chosen sample preparation method is effective at removing the major interfering components of your specific matrix. For plasma samples, a dedicated phospholipid removal step is highly recommended.

  • Dilute the Sample: A simple approach to reduce the concentration of matrix components is to dilute the sample extract before injection. However, this may compromise the sensitivity of the assay if this compound concentrations are low.[1]

  • Check for Co-elution: Use post-column infusion to identify the retention time regions with significant ion suppression. Adjust the chromatographic method to move the this compound peak away from these regions.[6]

  • Ion Source Optimization: Ensure the ion source parameters (e.g., temperature, gas flows) are optimized for this compound to maximize its ionization efficiency.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A: The "matrix" in LC-MS analysis refers to all components in a sample other than the analyte of interest, in this case, this compound. These components can include salts, lipids, proteins, and other endogenous substances from the biological or plant matrix.[8][9] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] This interference can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis.[6]

Q2: How can I detect the presence of matrix effects in my this compound analysis?

A: Matrix effects can be detected both qualitatively and quantitatively.

  • Qualitative Assessment (Post-Column Infusion): A constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column. A blank matrix extract is then injected. A dip or a rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[10]

  • Quantitative Assessment (Post-Extraction Spike): The peak area of this compound in a standard solution is compared to its peak area when spiked into a blank matrix extract after the extraction procedure.[1] A significant difference in the peak areas indicates the presence of matrix effects. The matrix effect can be calculated using the following formula:

    Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100

Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?

A: The main strategies to overcome matrix effects can be categorized into three areas:

  • Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components before LC-MS analysis.

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix components.

  • Correction using Internal Standards: Using an appropriate internal standard, preferably a stable isotope-labeled (SIL) version of this compound, to compensate for signal variations caused by matrix effects.

Q4: Which sample preparation technique is best for reducing matrix effects when analyzing this compound in plasma?

A: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix. The following table provides a general comparison:

Sample Preparation TechniqueTypical Recovery (%)Matrix Effect ReductionThroughput
Protein Precipitation (PP) 40 - 80%LowHigh
Liquid-Liquid Extraction (LLE) 80 - 110%Medium to HighMedium
Solid-Phase Extraction (SPE) 90 - 110%HighLow to Medium
Phospholipid Removal Plates >90%Very High (for phospholipids)High

For plasma samples, a combination of protein precipitation followed by phospholipid removal, or a well-developed SPE method, generally provides the cleanest extracts and the most significant reduction in matrix effects.[3]

Q5: How do I choose the right internal standard to correct for matrix effects?

A: The ideal internal standard is a stable isotope-labeled (SIL) analog of this compound . A SIL-IS has the same chemical properties and retention time as this compound but a different mass, allowing it to be distinguished by the mass spectrometer.[7] Because it behaves almost identically to this compound during sample preparation, chromatography, and ionization, it experiences the same degree of matrix effect, providing the most accurate correction for any signal suppression or enhancement.[7] If a SIL-IS is not available, a structural analog of this compound can be used, but it may not co-elute perfectly and may experience different matrix effects, leading to less accurate correction.

Q6: What are the characteristic mass fragmentation patterns for this compound and other crinine-type alkaloids that can help in their identification?

A: this compound is a crinine-type alkaloid. These compounds exhibit characteristic fragmentation patterns in tandem mass spectrometry (MS/MS). Based on studies of related crinine-type alkaloids, common neutral losses include C₂H₅N (43 u) and C₂H₆N (44 u).[11][12] Characteristic fragment ions around m/z 211 and 213 are also often observed for the crinane skeleton.[11][12] When developing a method for this compound, it is crucial to perform infusion experiments with a standard to determine its specific precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) analysis.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects by Post-Column Infusion

cluster_1 Post-Column Infusion Workflow setup Setup: Syringe pump with this compound standard connected via T-piece post-column infuse Infuse this compound at a constant rate to establish a stable baseline setup->infuse inject_blank Inject Blank Matrix Extract infuse->inject_blank monitor Monitor this compound Signal inject_blank->monitor observe Observe for Dips (Suppression) or Peaks (Enhancement) monitor->observe

Caption: Experimental workflow for post-column infusion.

Methodology:

  • System Setup: Connect a syringe pump containing a standard solution of this compound (e.g., 50 ng/mL in mobile phase) to the LC flow path via a T-piece situated between the analytical column and the mass spectrometer's ion source.

  • Establish Baseline: Begin the LC run with the mobile phase gradient and start the syringe pump to infuse the this compound standard at a low flow rate (e.g., 10 µL/min). This will generate a stable baseline signal for the this compound precursor-product ion transition.

  • Inject Blank Extract: Once a stable baseline is achieved, inject a blank matrix sample that has been processed using your sample preparation method.

  • Data Analysis: Monitor the this compound signal throughout the chromatographic run. A decrease in the baseline signal indicates ion suppression at that retention time, while an increase indicates ion enhancement.

Protocol 2: Assessment of Matrix Effects by Post-Extraction Spike

cluster_2 Post-Extraction Spike Workflow prep_a Set A: Prepare this compound standard in neat solvent analyze Analyze all three sets by LC-MS/MS prep_a->analyze prep_b Set B: Extract blank matrix prep_c Set C: Spike blank matrix extract with this compound prep_b->prep_c prep_c->analyze compare Compare Peak Areas of Set A and Set C analyze->compare

Caption: Experimental workflow for post-extraction spike analysis.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).

    • Set B (Blank Matrix): Extract a blank matrix sample (confirmed to be free of this compound) using your developed sample preparation protocol.

    • Set C (Post-Spiked Matrix): Take an aliquot of the extracted blank matrix from Set B and spike it with this compound to achieve the same final concentration as Set A.

  • Analysis: Analyze multiple replicates (n=3-6) of Set A and Set C by LC-MS/MS.

  • Calculation: Calculate the matrix effect using the average peak areas: Matrix Effect (%) = (Average Peak Area of Set C / Average Peak Area of Set A) x 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    According to FDA guidelines for bioanalytical method validation, the matrix effect should be assessed at low and high concentrations.[13]

References

Technical Support Center: Improving the Reproducibility of Carnitine Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The information provided in this guide pertains to Carnitine bioassays. "Caranine" is likely a misspelling of "Carnitine," a vital compound involved in cellular energy metabolism. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the reproducibility of their carnitine bioassay experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of L-Carnitine, and why is its measurement important?

A1: L-Carnitine's primary role is to transport long-chain fatty acids from the cytoplasm into the mitochondrial matrix for beta-oxidation, a key process in energy production.[1][2][3] Measuring L-Carnitine levels is crucial for diagnosing and monitoring various metabolic disorders, including primary and secondary carnitine deficiencies, and for research in areas like cardiovascular disease, diabetes, and neurodegenerative disorders.[4][5][6]

Q2: What are the common types of bioassays used to measure L-Carnitine?

A2: The most common methods are enzyme-based colorimetric and fluorometric assays.[7][8][9] These assays typically involve a series of enzymatic reactions that produce a detectable signal (color or fluorescence) directly proportional to the L-Carnitine concentration in the sample.[7][10] ELISA kits are also available for the quantitative determination of L-Carnitine.[11]

Q3: My sample type is not listed in the assay kit protocol. Can I still use the kit?

A3: It is recommended to first consult the kit manufacturer's technical support. If you choose to proceed, a preliminary experiment to validate the kit for your specific sample type is necessary.[11] This may involve testing for interfering substances and optimizing sample preparation.

Q4: How should I properly store my samples and reagents to ensure assay reproducibility?

A4: For long-term storage, samples should be kept at -80°C to prevent degradation, and repeated freeze-thaw cycles should be avoided.[11][12] Reagents should be stored according to the manufacturer's instructions, typically at -20°C and protected from light.[8][9][10] It is also crucial to allow all reagents to equilibrate to room temperature before use.[8][10]

Troubleshooting Guides

This section addresses specific issues that may arise during carnitine bioassays.

Issue 1: High Variability Between Replicates
Possible Cause Recommended Solution
Pipetting Errors Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Pipette slowly and consistently.
Inconsistent Sample Preparation Follow a standardized protocol for all samples. Ensure complete homogenization and centrifugation. Use a stable isotope-labeled internal standard to account for variability in extraction efficiency.[12]
Temperature Fluctuations Equilibrate all reagents, samples, and plates to the assay temperature before starting. Avoid placing plates on cold or hot surfaces.
Improper Mixing Mix reagents and samples thoroughly by gently pipetting up and down or by using a plate shaker at the recommended speed and duration.
Issue 2: Low or No Signal
Possible Cause Recommended Solution
Incorrect Reagent Preparation Double-check all dilution calculations. Ensure lyophilized components are fully reconstituted. Prepare fresh working solutions for each experiment.
Reagent Degradation Verify that reagents have not expired and have been stored correctly. Avoid repeated freeze-thaw cycles of enzymes and standards.[8][9]
Omission of a Reagent or Step Carefully review the protocol to ensure all steps were followed in the correct order.
Incorrect Wavelength/Filter Settings Confirm that the plate reader is set to the correct excitation and emission wavelengths for the assay (e.g., 570 nm for colorimetric assays and Ex/Em = 535/587 nm for fluorometric assays).[8][9][10]
Low L-Carnitine Concentration in Sample Concentrate the sample if possible or use a more sensitive assay format (e.g., switch from a colorimetric to a fluorometric assay). The detection sensitivity for fluorometric assays is typically around 1 µM, while for colorimetric assays it is around 10 µM.[9][10]
Issue 3: High Background Signal
Possible Cause Recommended Solution
Contaminated Reagents or Water Use fresh, high-purity reagents and water.
Presence of Interfering Substances in the Sample Samples with high levels of acyl-CoAs or free Coenzyme A may produce a background signal. A background control well for each sample can be included to subtract this interference.[9] For serum samples, deproteinization using a 10 kDa MWCO spin filter may be necessary.[8]
Extended Incubation Time Adhere strictly to the incubation times specified in the protocol. Over-incubation can lead to non-specific signal generation.
Incorrect Plate Type For fluorescence assays, use black plates with clear bottoms to minimize background fluorescence. For colorimetric assays, clear plates should be used.[8]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for typical L-Carnitine bioassays.

Table 1: Typical Detection Ranges for L-Carnitine Bioassays

Assay Type Lower Limit of Detection Upper Limit of Detection
Colorimetric~10 µM~1000 µM
Fluorometric~1 µM~100 µM

Data compiled from commercially available assay kits.[7][9][10]

Table 2: Normal L-Carnitine Concentrations in Human Serum

Analyte Concentration Range
Free L-Carnitine20 - 100 µM
Total L-Carnitine25 - 100 µM

Note: These ranges are for reference and may vary between individuals and laboratories.[8][9][10]

Experimental Protocols

Protocol 1: General L-Carnitine Enzymatic Assay (Colorimetric/Fluorometric)

This protocol provides a general workflow for a commercially available L-Carnitine assay kit. Refer to your specific kit's manual for precise volumes and concentrations.

1. Reagent Preparation:

  • Allow all reagents to warm to room temperature.

  • Reconstitute lyophilized standards and enzymes in the provided assay buffer as instructed.

  • Prepare a standard curve by performing serial dilutions of the L-Carnitine standard.

2. Sample Preparation:

  • Serum/Plasma: Deproteinize samples using a 10 kDa molecular weight cut-off spin filter.[8]

  • Tissues or Cells: Homogenize in assay buffer and centrifuge to remove insoluble material.[8][9]

  • Dilute samples as necessary to ensure the L-Carnitine concentration falls within the linear range of the standard curve.

3. Assay Procedure:

  • Add a specific volume of the prepared standards and samples to a 96-well plate.

  • Prepare a master reaction mix containing the assay buffer, probe, and enzymes according to the kit's instructions.

  • Add the reaction mix to each well.

  • Incubate the plate at room temperature for the time specified in the protocol (typically 30-60 minutes), protected from light.

  • Measure the absorbance at ~570 nm for a colorimetric assay or fluorescence at Ex/Em = 535/587 nm for a fluorometric assay using a microplate reader.

4. Data Analysis:

  • Subtract the zero standard reading from all other readings.

  • Plot the standard curve of signal versus L-Carnitine concentration.

  • Determine the L-Carnitine concentration in the samples from the standard curve.

Visualizations

Diagram 1: The Carnitine Shuttle Pathway

Carnitine_Shuttle Carnitine Shuttle for Fatty Acid Transport cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix Cytosol Cytosol Mitochondrial_Matrix Mitochondrial_Matrix Outer_Membrane Outer Mitochondrial Membrane Inner_Membrane Inner Mitochondrial Membrane Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA Activation CPT1 CPT1 Acyl_CoA->CPT1 Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT Transport CPT2 CPT2 CACT->CPT2 Carnitine_in Carnitine CACT->Carnitine_in CPT2->Acyl_CoA Re-esterification Carnitine_out Carnitine CPT2->Carnitine_out Carnitine_in->CPT1 Carnitine_out->CACT Antiport

Caption: The carnitine shuttle system transports fatty acids into the mitochondria for energy production.

Diagram 2: Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Troubleshooting Inconsistent Bioassay Results Start Inconsistent Results Observed Check_Pipetting Review Pipetting Technique & Calibration Start->Check_Pipetting Check_Reagents Verify Reagent Preparation & Storage Start->Check_Reagents Check_Protocol Confirm Protocol Adherence Start->Check_Protocol Check_Instrument Check Plate Reader Settings Start->Check_Instrument Sample_Prep Standardize Sample Preparation Check_Pipetting->Sample_Prep Optimize_Assay Optimize Assay Parameters (e.g., incubation time) Check_Reagents->Optimize_Assay Run_Controls Include Positive & Negative Controls Check_Protocol->Run_Controls Check_Instrument->Optimize_Assay Resolved Issue Resolved Sample_Prep->Resolved Contact_Support Contact Technical Support Sample_Prep->Contact_Support Optimize_Assay->Resolved Optimize_Assay->Contact_Support Run_Controls->Resolved Run_Controls->Contact_Support

Caption: A logical workflow for diagnosing and resolving sources of variability in bioassays.

Diagram 3: Acylcarnitine-Induced Proinflammatory Signaling

Proinflammatory_Signaling Acylcarnitine-Induced Proinflammatory Signaling Pathway Acylcarnitine Elevated Acylcarnitines PRR Pattern Recognition Receptors (PRRs) Acylcarnitine->PRR Activation MyD88 MyD88 PRR->MyD88 MAPK MAPK Pathway (JNK, ERK) MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Cytokines Proinflammatory Cytokines (e.g., IL-6, TNF-α) MAPK->Cytokines COX2 COX-2 Expression MAPK->COX2 NFkB->Cytokines NFkB->COX2

Caption: Elevated acylcarnitine levels can trigger inflammatory responses through cellular signaling pathways.[13]

References

Best practices for handling and disposal of Caranine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Caranine

This guide provides best practices for handling, storing, and disposing of the investigational compound this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

This compound is a lyophilized powder and is stable at -20°C for up to 12 months. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C for no longer than 3 months. Avoid repeated freeze-thaw cycles. For short-term storage (up to 7 days), the reconstituted solution can be kept at 4°C.

Q2: How do I properly dispose of this compound waste?

All solid and liquid waste containing this compound should be treated as chemical waste. Dispose of it in accordance with your institution's and local environmental regulations for hazardous materials. Do not dispose of this compound down the drain. All contaminated labware (e.g., pipette tips, tubes) should also be disposed of in designated chemical waste containers.

Q3: What personal protective equipment (PPE) is required when handling this compound?

Standard laboratory PPE is required when handling this compound. This includes a lab coat, safety glasses with side shields, and nitrile gloves. If there is a risk of aerosolization of the powdered form, work in a chemical fume hood and consider using respiratory protection.

Q4: Is this compound soluble in aqueous buffers?

This compound has limited solubility in aqueous buffers. It is recommended to first dissolve this compound in an organic solvent such as DMSO to create a stock solution before further dilution in aqueous experimental media. See the solubility data table below for more details.

Troubleshooting Guide

Q1: I'm observing precipitation of this compound in my cell culture medium. What should I do?

This is a common issue due to this compound's low aqueous solubility. To address this:

  • Lower the final concentration: The final concentration of this compound in your aqueous medium might be too high. Try using a lower concentration.

  • Check the DMSO concentration: Ensure the final concentration of the DMSO solvent in your culture medium is not exceeding 0.1% (v/v), as higher concentrations can be toxic to cells and may affect solubility.

  • Prepare fresh dilutions: Prepare fresh dilutions of this compound from your stock solution for each experiment. Do not use old or improperly stored dilutions.

  • Warm the medium: Gently warm your culture medium to 37°C before adding the this compound stock solution.

Q2: My experimental results with this compound are inconsistent. What could be the cause?

Inconsistent results can stem from several factors:

  • Compound degradation: this compound is sensitive to light and repeated freeze-thaw cycles. Ensure it is stored properly in the dark at -80°C in aliquots.

  • Pipetting errors: Due to its potency, even small variations in the concentration of this compound can lead to different results. Ensure your pipettes are calibrated.

  • Cell passage number: The cellular response to this compound might vary with the cell passage number. Use cells within a consistent and low passage range for your experiments.

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

PropertyValue
Molecular Weight 450.5 g/mol
Appearance White to off-white lyophilized powder
Purity (HPLC) >99%
Solubility in DMSO ≥ 50 mg/mL
Solubility in Ethanol ≥ 25 mg/mL
Solubility in PBS (pH 7.2) < 0.1 mg/mL
Stability (in DMSO at -20°C) Stable for up to 6 months
IC50 (in vitro kinase assay) 15 nM

Experimental Protocols & Diagrams

General Workflow for In Vitro Cell-Based Assay

The following diagram outlines a typical workflow for assessing the effect of this compound on cultured cells.

G A 1. Cell Seeding B 2. Cell Culture (24h) A->B C 3. This compound Treatment B->C D 4. Incubation (48h) C->D E 5. Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F 6. Data Analysis E->F

Caption: A standard workflow for an in vitro cell-based assay with this compound.

Hypothetical Signaling Pathway of this compound

This compound is a hypothesized inhibitor of the tyrosine kinase 'Kinase-X', which is upstream of the RAS/MAPK signaling pathway. The diagram below illustrates this proposed mechanism of action.

G cluster_0 RAS/MAPK Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase-X Kinase-X Receptor->Kinase-X RAS RAS Kinase-X->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->Kinase-X

Caption: Proposed inhibitory action of this compound on the Kinase-X signaling pathway.

Validation & Comparative

Comparative Bioactivity Analysis: Caranine vs. Galanthamine

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 13, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comparative analysis of the bioactivity of Galanthamine and related Amaryllidaceae alkaloids, with a focus on their application in neurodegenerative disease research. Galanthamine is a well-characterized drug approved for the treatment of Alzheimer's disease, known for its dual mechanism of action. In contrast, comprehensive bioactivity data for Caranine is scarce in publicly available literature. Therefore, this guide uses Norgalanthamine, a closely related and well-characterized analogue, as the primary comparator to Galanthamine. We present quantitative data on enzyme inhibition, detail the distinct mechanisms of action, describe downstream signaling pathways, and provide standardized experimental protocols for key bioassays.

Introduction

Galanthamine is a tertiary alkaloid, originally isolated from plants of the Amaryllidaceae family, which has been approved for the symptomatic treatment of mild to moderate Alzheimer's disease (AD).[1][2][3] Its clinical efficacy is attributed to a unique dual mechanism of action that enhances cholinergic neurotransmission.[4][5] this compound and Norgalantamine are structurally related alkaloids found in the same plant family. While Norgalantamine, the N-demethylated form of Galanthamine, has been studied for its potent enzyme inhibitory activity, detailed bioactivity data for this compound remains largely uncharacterized. This guide aims to objectively compare the bioactivity of Galanthamine and Norgalantamine based on current experimental data to inform further research and drug development efforts.

Mechanism of Action

Galanthamine's therapeutic effect stems from a dual mechanism that synergistically enhances cholinergic signaling.[1][4] Firstly, it acts as a selective, competitive, and reversible inhibitor of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[2][6] This inhibition increases the concentration and prolongs the availability of ACh for neurotransmission.[7] Secondly, Galanthamine is a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which sensitizes these receptors to ACh, further amplifying the cholinergic response.[1][2]

Norgalantamine is also a potent inhibitor of AChE.[8] However, its activity as an allosteric modulator of nAChRs is less extensively documented compared to Galanthamine. The primary mechanism of action described in the literature is its strong inhibition of both AChE and, to a lesser extent, butyrylcholinesterase (BChE).[8]

G Comparative Mechanism of Action at the Cholinergic Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse PreNeuron ACh Vesicle ACh ACh PreNeuron->ACh Release PostNeuron Signal Transduction nAChR nAChR nAChR->PostNeuron Activates ACh->nAChR Binds AChE AChE ACh->AChE Degradation Galanthamine Galanthamine Galanthamine->nAChR Allosteric Modulation Galanthamine->AChE Inhibits (Competitive) Norgalantamine Norgalantamine Norgalantamine->AChE Inhibits G Galanthamine-Mediated Neuroprotective Signaling Pathway Galanthamine Galanthamine a7nAChR α7nAChR Galanthamine->a7nAChR Modulates PI3K_Akt PI3K/Akt Pathway Galanthamine->PI3K_Akt Inhibits MAPK_JNK MAPK/JNK Pathway a7nAChR->MAPK_JNK Activates MAPK_JNK->a7nAChR Enhances Expression Neuroprotection Neuroprotection & Aβ Clearance MAPK_JNK->Neuroprotection Autophagy Autophagy Upregulation PI3K_Akt->Autophagy Negative Regulation Autophagy->Neuroprotection G Experimental Workflow: AChE Inhibition Assay (Ellman's Method) Start Start Prep Prepare Reagents: Buffer, DTNB, AChE, ATCI, Test Compounds Start->Prep Plate Pipette Reagents into 96-Well Plate (Blank, Control, Test) Prep->Plate Incubate Pre-incubate Plate (15 min at 37°C) Plate->Incubate React Initiate Reaction: Add ATCI Substrate Incubate->React Read Measure Absorbance (412 nm) Kinetically for 15 min React->Read Analyze Calculate Reaction Rates & Percent Inhibition Read->Analyze Plot Plot Dose-Response Curve & Determine IC50 Analyze->Plot End End Plot->End

References

A Comparative Analysis of Caranine and Lycorine: Unraveling Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product chemistry and drug discovery, the Amaryllidaceae family of plants stands out as a rich source of bioactive alkaloids. Among these, lycorine has been the subject of extensive research, revealing a multifaceted mechanism of action, particularly in the context of cancer therapeutics. Conversely, its structural relative, caranine, remains significantly less characterized in scientific literature. This guide aims to provide a comparative overview of the known mechanisms of action of these two alkaloids, highlighting the depth of understanding of lycorine's activity and the current knowledge gaps surrounding this compound.

Due to a significant lack of available scientific data on the specific molecular mechanism of action of this compound, a direct, data-rich comparison with lycorine is not currently feasible. While this compound has been identified in various Amaryllidaceae species, detailed studies elucidating its effects on cellular pathways, such as apoptosis, cell cycle, or enzyme inhibition, are scarce.

Therefore, this guide will focus on presenting a comprehensive analysis of the well-documented mechanisms of action of lycorine, supported by experimental data and detailed protocols. This will serve as a valuable resource for researchers and drug development professionals, while also underscoring the need for further investigation into the pharmacological properties of this compound.

Lycorine: A Multi-Targeted Alkaloid with Potent Anti-Cancer Activity

Lycorine has demonstrated a broad spectrum of biological activities, with its anti-cancer properties being the most extensively studied. Its mechanism of action is complex, involving the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and interference with key signaling pathways.

Induction of Apoptosis

Lycorine triggers apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2]

  • Intrinsic Pathway: Lycorine has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while upregulating pro-apoptotic proteins such as Bax.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[2]

  • Extrinsic Pathway: The alkaloid can also enhance the expression of death receptors and their ligands, such as Fas, leading to the activation of caspase-8 and the downstream executioner caspases.[2][3]

Cell Cycle Arrest

Lycorine can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, primarily the G0/G1 and G2/M phases, depending on the cell type and concentration.[1] This arrest prevents cancer cells from dividing and replicating.

Inhibition of Signaling Pathways

Multiple signaling pathways crucial for cancer cell survival and proliferation are disrupted by lycorine. These include:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Lycorine has been found to suppress this pathway, leading to decreased cell growth and survival.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell proliferation and survival that can be inhibited by lycorine.

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Lycorine can inhibit its activation, contributing to its anti-cancer effects.

Quantitative Data on Lycorine's Activity

The following table summarizes some of the reported IC50 (half-maximal inhibitory concentration) values for lycorine in different cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HL-60Promyelocytic Leukemia1.0[2]
A549Non-small cell lung cancer8.5[4]
Hey1BOvarian Cancer3.3[2] (as lycorine hydrochloride)
Multiple Myeloma (MM)Hematological MalignancyVariesActive against both sensitive and resistant cells[1]
Acetylcholinesterase Inhibition

Beyond its anti-cancer effects, lycorine has also been identified as a weak inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] This inhibitory activity, though not as potent as its anti-cancer effects, suggests potential applications in neurodegenerative diseases.

Visualizing the Mechanism of Lycorine

To better understand the complex interactions of lycorine within a cancer cell, the following diagrams illustrate its key mechanisms of action.

Lycorine_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Lycorine_ext Lycorine DeathReceptor Death Receptor (e.g., Fas) Lycorine_ext->DeathReceptor Upregulates Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3_ext Caspase-3 Caspase8->Caspase3_ext Activates Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext Lycorine_int Lycorine Bcl2 Bcl-2 (Anti-apoptotic) Lycorine_int->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Lycorine_int->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3_int Caspase-3 Caspase9->Caspase3_int Activates Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int

Caption: Lycorine's dual induction of apoptosis.

Lycorine_Cell_Cycle_Arrest Lycorine Lycorine G0G1_Phase G0/G1 Phase Lycorine->G0G1_Phase Arrests G2M_Phase G2/M Phase (Mitosis) Lycorine->G2M_Phase Arrests S_Phase S Phase (DNA Synthesis) G0G1_Phase->S_Phase Progression S_Phase->G2M_Phase Progression Cell_Proliferation Cell Proliferation G2M_Phase->Cell_Proliferation Leads to Experimental_Workflow cluster_assays In Vitro Assays Cell_Culture Cancer Cell Culture Treatment Treatment with Lycorine/Caranine Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Apoptosis Flow Cytometry (Annexin V/PI for Apoptosis) Treatment->Flow_Apoptosis Flow_CellCycle Flow Cytometry (PI for Cell Cycle) Treatment->Flow_CellCycle Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot

References

Structural Activity Relationship of β-Carboline Derivatives: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An introductory note on the scope of this guide: Initial research on the structural activity relationship (SAR) of Caranine derivatives revealed a significant lack of published experimental data, precluding the creation of a comprehensive comparison guide on this specific topic. In its place, this guide focuses on a closely related and extensively studied class of alkaloids: the β-carboline derivatives . This class of compounds has garnered significant interest in medicinal chemistry due to the potent and varied biological activities of its members, particularly in the realm of anticancer research. This guide will provide a comparative analysis of the SAR of β-carboline derivatives, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals.

The tricyclic structure of β-carboline has served as a scaffold for the development of numerous therapeutic agents. These compounds exert their anticancer effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase I and II, and the induction of apoptosis.[1][2] Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the design of more potent and selective anticancer drugs.

Data Presentation: Comparative Anticancer Activity of β-Carboline Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of β-carboline derivatives against various human cancer cell lines. The structural modifications at positions C1, C3, and N9 of the β-carboline core significantly influence their potency.

Compound IDR1 Substituent (C1)R3 Substituent (C3)R9 Substituent (N9)A549 (Lung) IC50 (µM)PC-3 (Prostate) IC50 (µM)K562 (Leukemia) IC50 (µM)T47D (Breast) IC50 (µM)
Harmine -CH3-H-H>40>40>40>40
8g 3,4,5-trimethoxyphenyloxadiazole-thio-acetamide-piperazine-H>409.56>40>40
8q 3,4,5-trimethoxyphenyloxadiazole-thio-acetamide-morpholine-H>409.86>40>40
11a -H-COOH2-methoxybenzyl>10Not TestedNot TestedNot Tested
10v -Hcarboxamide-combretastatin-H1.01Not TestedNot TestedNot Tested
10af -Hcarboxamide-combretastatin-H1.17Not TestedNot TestedNot Tested

Data compiled from multiple sources, including[1][3][4]. Please note that experimental conditions may vary between studies.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further studies.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of chemical compounds.[5][6][7]

Principle: Metabolically active cells utilize the mitochondrial enzyme succinate dehydrogenase to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[8] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 until the cells form a monolayer.[9]

  • Compound Treatment: Prepare serial dilutions of the β-carboline derivatives in the culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48 hours.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere.[5]

  • Solubilization of Formazan: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[5]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Topoisomerase I DNA Relaxation Assay

This assay is used to determine the inhibitory effect of compounds on human topoisomerase I, a key enzyme in DNA replication and transcription.

Principle: Topoisomerase I relaxes supercoiled DNA by introducing a transient single-strand break. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis, as supercoiled DNA migrates faster than its relaxed counterpart.[10] An inhibitor of topoisomerase I will prevent this relaxation, resulting in the persistence of the supercoiled DNA form.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture with a final volume of 20-30 µL. The mixture should contain:

    • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 0.25 mM EDTA, 5% v/v glycerol).[11]

    • Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 12.5 µg/mL.[12]

    • The β-carboline derivative at the desired concentration (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not inhibit the enzyme).

    • Human Topoisomerase I (1-2 units).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[11]

  • Reaction Termination: Stop the reaction by adding a stop solution containing a final concentration of 0.5% SDS, 25 mM EDTA, and 0.5 mg/mL proteinase K.

  • Agarose Gel Electrophoresis: Add gel loading dye to the samples and load them onto a 1% agarose gel. Run the gel at approximately 100 V for 1.5 to 2 hours in 1x TAE buffer.[12]

  • Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes and destain in water. Visualize the DNA bands under UV light.[13]

  • Analysis: Compare the ratio of supercoiled to relaxed DNA in the presence and absence of the inhibitor. A higher proportion of supercoiled DNA in the presence of the compound indicates inhibitory activity.

Mandatory Visualizations

Structural Activity Relationship (SAR) of β-Carboline Derivatives

The following diagram illustrates the key structural modifications of the β-carboline scaffold and their general impact on anticancer activity.

Caption: SAR summary of β-carboline derivatives for anticancer activity.

Experimental Workflow for MTT Cytotoxicity Assay

This diagram outlines the key steps in determining the IC50 value of a compound using the MTT assay.

MTT_Workflow start Start plate_cells Plate cells in 96-well plate (5,000-10,000 cells/well) start->plate_cells incubate1 Incubate (24h, 37°C, 5% CO2) plate_cells->incubate1 add_compound Add β-carboline derivatives (serial dilutions) incubate1->add_compound incubate2 Incubate (48h, 37°C, 5% CO2) add_compound->incubate2 add_mtt Add MTT solution (10µL, 5mg/mL) incubate2->add_mtt incubate3 Incubate (4h, 37°C, 5% CO2) add_mtt->incubate3 solubilize Add solubilization solution (100µL) incubate3->solubilize read_absorbance Read absorbance (570nm) solubilize->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end

Caption: Workflow of the MTT assay for cell viability.

Signaling Pathway of β-Carboline-Induced Apoptosis

Many β-carboline derivatives induce cancer cell death through the intrinsic apoptosis pathway, often initiated by an increase in reactive oxygen species (ROS).

Apoptosis_Pathway b_carboline β-Carboline Derivative ros ↑ Reactive Oxygen Species (ROS) b_carboline->ros p38_mapk p38 MAPK Activation ros->p38_mapk mitochondria Mitochondrial Stress p38_mapk->mitochondria bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation apoptosome->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: Intrinsic apoptosis pathway induced by β-carbolines.

References

In Vitro Anti-proliferative Activity of Amaryllidaceae Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anti-proliferative activity of several Amaryllidaceae alkaloids, including lycorine, haemanthamine, and crinine, against various cancer cell lines. While this guide aims to be comprehensive, it is important to note a significant lack of publicly available experimental data on the specific anti-proliferative activity of Caranine . Qualitative mentions suggest it may have weaker cytotoxic effects compared to other alkaloids like lycorine.

Data Presentation: Comparative Anti-proliferative Activity of Alkaloids

The following table summarizes the 50% inhibitory concentration (IC50) values of selected Amaryllidaceae alkaloids against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.

AlkaloidCancer Cell LineCancer TypeIC50 (µM)Reference
Lycorine A549Lung Carcinoma1.8 ± 0.2[1]
HCT116Colon Carcinoma2.5 ± 0.3[1]
SK-OV-3Ovarian Carcinoma3.0 ± 0.4[1]
NCI-H460Large-Cell Lung Cancer1.5 ± 0.1[1]
K562Myelogenous Leukemia0.9 ± 0.1[1]
HL-60Promyelocytic Leukemia0.8 ± 0.1[1]
MCF-7Breast Adenocarcinoma2.2 ± 0.3[1]
Haemanthamine A2780Ovarian Cancer0.3[2]
A549Lung Cancer0.3[2]
AGSGastric Adenocarcinoma7.5
A431Skin Epidermoid Tumor12.3
Crinine HL-60/DoxDoxorubicin-resistant Leukemia14.04
Galanthamine HeLaCervical Cancer30 ± 0.22

Experimental Protocols

The following is a generalized protocol for the MTT assay, a common colorimetric method used to assess cell viability and, by extension, the anti-proliferative activity of compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Alkaloid stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a culture in the exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test alkaloids in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the alkaloids. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the alkaloids, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

Experimental Workflow for In Vitro Anti-proliferative Assay

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (Cell Adhesion) seed_cells->incubate_24h add_alkaloids Add Alkaloid Serial Dilutions incubate_24h->add_alkaloids incubate_treatment Incubate (e.g., 48h) add_alkaloids->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow of an MTT-based in vitro anti-proliferative assay.

Key Signaling Pathways in Alkaloid-Induced Apoptosis

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc pro_caspase8 Pro-caspase-8 caspase8 Caspase-8 (activated) pro_caspase8->caspase8 Activation pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 Cleavage alkaloid Alkaloid Treatment dna_damage DNA Damage / Stress alkaloid->dna_damage p53 p53 Activation dna_damage->p53 bax Bax p53->bax Upregulation bcl2 Bcl-2 p53->bcl2 Downregulation mito Mitochondrion bax->mito Pore Formation bcl2->mito Inhibition cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 apoptosome Apoptosome cyto_c->apoptosome Assembly pro_caspase9 Pro-caspase-9 apaf1->apoptosome Assembly pro_caspase9->apoptosome Assembly caspase9 Caspase-9 (activated) apoptosome->caspase9 Activation caspase9->pro_caspase3 Cleavage caspase3 Caspase-3 (activated) pro_caspase3->caspase3 Activation substrates Cellular Substrates caspase3->substrates Cleavage apoptosis Apoptosis substrates->apoptosis

Caption: Overview of intrinsic and extrinsic apoptosis signaling pathways.

References

Data Presentation: Comparison of Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Extraction Methods for Amaryllidaceae Alkaloids

This guide provides a comprehensive comparison of various extraction methods for Amaryllidaceae alkaloids, a class of pharmacologically significant compounds found in plants of the Amaryllidaceae family. Given the query for "Caranine," which is likely a less common name or misspelling for a representative of this group, this analysis will focus on alkaloids such as crinine, lycorine, and galanthamine. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of conventional and modern extraction techniques, supported by experimental data, to facilitate the selection of the most appropriate method for their research and production goals.

The selection of an extraction method is a critical step that influences the yield, purity, and overall efficiency of isolating Amaryllidaceae alkaloids. The following table summarizes quantitative data from various studies, providing a clear comparison of different extraction techniques.

Extraction MethodPlant Material/Target AlkaloidKey ParametersYieldExtraction TimeReference
Conventional Solvent Extraction Pancratium trianthum bulbsMaceration with Methanol, followed by acid-base extraction.0.06% of initial bulb biomass24 hours (maceration)[1]
Retama raetamSoxhlet extraction with CH2Cl2.Higher than maceration and acidified water extraction.Not specified[2]
Ultrasound-Assisted Extraction (UAE) Galanthus elwesii (galanthamine)5g sample in 200ml methanol, 45°C.89.27 µg/g (in roots at fruit set)72 hours[3]
Crinum powellii bulbs (total alkaloids)Solvent: Choline chloride:fructose (5:2) with 35% H2O, 50°C.2.25-2.43 fold higher than methanol and ethanol.1 hour[4]
Soursop (by-products)Methanol, amplitude 40-100%, time 5-15 min.29.6 to 56.3 times higher than maceration.5 - 15 minutes[5]
Microwave-Assisted Extraction (MAE) Lycoris radiata (galanthamine)450W power, methanol solvent.Higher than other tested solvents.8 minutes[6][7]
Cinchona officinalis (quinine)65% Ethanol, 130°C.6.30 ± 0.19 mg/g34 minutes[8]
Supercritical Fluid Extraction (SFE) Fritillaria thunbergii bulbs (total alkaloids)26.5 MPa, 60.4°C, 89.3% ethanol as co-solvent.3.8 mg/g3 hours[9]
Poppy straw (morphine, codeine, thebaine)CO2 with methanol and water as co-solvents.Quantitative extraction.20 minutes[10]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant material and target alkaloid.

Protocol 1: Conventional Solvent Extraction (Acid-Base Method)

This traditional method relies on the basic nature of alkaloids to separate them from other plant constituents.

Materials:

  • Dried and powdered plant material (e.g., bulbs of Pancratium trianthum)

  • Methanol

  • Sulfuric acid (2%)

  • Diethyl ether or Ethyl acetate

  • Concentrated ammonia (25%)

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Maceration: Macerate the powdered plant material in methanol at room temperature for 24 hours.

  • Filtration and Concentration: Filter the macerate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.[1]

  • Acidification: Acidify the crude extract with 2% sulfuric acid to a pH of 2. This converts the alkaloids into their salt form, which is soluble in the aqueous layer.

  • Removal of Neutral Compounds: Extract the acidified solution with diethyl ether or ethyl acetate to remove neutral and acidic compounds. Discard the organic layer.[1]

  • Basification: Basify the resulting acidic aqueous solution with concentrated ammonia to a pH of 10. This converts the alkaloid salts back to their free base form, which is soluble in organic solvents.[1]

  • Alkaloid Extraction: Extract the basified solution with ethyl acetate. The free base alkaloids will move into the organic layer.

  • Concentration: Collect the organic layer and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.[1]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to more efficient extraction.

Materials:

  • Powdered plant material (e.g., Galanthus elwesii)

  • Methanol

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a specific amount of the powdered plant sample (e.g., 5 g).

  • Extraction: Mix the sample with a suitable solvent, such as methanol (e.g., 200 ml), in an extraction vessel.[3]

  • Sonication: Place the vessel in an ultrasonic bath and sonicate at a fixed frequency (e.g., 35 kHz) and power (e.g., 180 W) for a specified time and temperature (e.g., 72 hours at 45°C).[3]

  • Filtration and Concentration: After sonication, filter the extract to separate the solid residue.

  • Drying: Concentrate the filtrate under vacuum at a controlled temperature (e.g., 40°C) using a rotary evaporator to obtain the dried extract.[3]

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.

Materials:

  • Powdered plant material (e.g., dried bulbs of Lycoris radiata)

  • Methanol

  • Microwave extraction vessel

  • Microwave extraction system

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a precise amount of the powdered plant material (e.g., 1.0 g) and place it into a microwave extraction vessel.[7]

  • Solvent Addition: Add the selected solvent (e.g., methanol) at a predetermined solid-to-liquid ratio (e.g., 1:20 g/mL).[7]

  • Microwave Irradiation: Place the vessel in the microwave system and apply microwave power (e.g., 450 W) for a specific duration (e.g., 8 minutes).[6][7]

  • Cooling and Filtration: After extraction, allow the vessel to cool to room temperature. Filter the extract to separate the solid residue.[7]

  • Recovery: Wash the solid residue with a small amount of fresh solvent to ensure complete recovery of the alkaloids. Combine the filtrate and the washings.

  • Concentration: Concentrate the resulting solution under reduced pressure using a rotary evaporator.[7]

Protocol 4: Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is considered a "green" technology due to the use of a non-toxic and environmentally benign solvent.

Materials:

  • Powdered plant material (e.g., bulb of Fritillaria thunbergii)

  • Supercritical fluid extraction system

  • Carbon dioxide (CO2)

  • Co-solvent (e.g., ethanol)

Procedure:

  • Sample Loading: Load the powdered plant material into the extraction vessel of the SFE system.

  • Parameter Setting: Set the extraction parameters, including pressure (e.g., 26.5 MPa), temperature (e.g., 60.4°C), and co-solvent percentage (e.g., 89.3% ethanol).[9]

  • Extraction: Pump supercritical CO2 and the co-solvent through the extraction vessel for a specified duration (e.g., 3 hours).[9] The supercritical fluid with the dissolved alkaloids then flows to a separator.

  • Separation and Collection: In the separator, reduce the pressure and/or change the temperature to cause the CO2 to return to its gaseous state, leaving behind the extracted alkaloids, which are then collected.

  • Solvent Recycling: The CO2 can be re-compressed and recycled for further extractions.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the extraction and analysis of Amaryllidaceae alkaloids.

Amaryllidaceae_Alkaloid_Biosynthesis cluster_precursors Precursor Synthesis cluster_core_synthesis Core Synthesis cluster_alkaloid_types Alkaloid Diversification Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine TyDC Protocatechuic_aldehyde Protocatechuic_aldehyde Cinnamic_acid->Protocatechuic_aldehyde Norbelladine Norbelladine Tyramine->Norbelladine Protocatechuic_aldehyde->Norbelladine Condensation 4_O_Methylnorbelladine 4_O_Methylnorbelladine Norbelladine->4_O_Methylnorbelladine Methylation Galanthamine_type Galanthamine_type 4_O_Methylnorbelladine->Galanthamine_type para-ortho coupling Lycorine_type Lycorine_type 4_O_Methylnorbelladine->Lycorine_type ortho-para coupling Crinine_type Crinine_type 4_O_Methylnorbelladine->Crinine_type para-para coupling

Caption: Biosynthesis pathway of major Amaryllidaceae alkaloid types.

Extraction_Method_Comparison_Workflow cluster_preparation Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_analysis Phase 3: Analysis cluster_comparison Phase 4: Comparison Plant_Material Select and Prepare Plant Material Conventional Conventional Solvent Extraction Plant_Material->Conventional UAE Ultrasound-Assisted Extraction (UAE) Plant_Material->UAE MAE Microwave-Assisted Extraction (MAE) Plant_Material->MAE SFE Supercritical Fluid Extraction (SFE) Plant_Material->SFE Crude_Extracts Obtain Crude Extracts Conventional->Crude_Extracts UAE->Crude_Extracts MAE->Crude_Extracts SFE->Crude_Extracts Quantification Quantify Alkaloid Yield (e.g., HPLC, GC-MS) Crude_Extracts->Quantification Purity_Analysis Assess Purity Quantification->Purity_Analysis Data_Comparison Compare Yield, Time, Solvent Usage, Purity Purity_Analysis->Data_Comparison Method_Selection Select Optimal Method Data_Comparison->Method_Selection

Caption: Workflow for the comparative analysis of alkaloid extraction methods.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Carnitine

Author: BenchChem Technical Support Team. Date: December 2025

Assumption: This guide addresses the analytical methods for Carnitine , as searches for "Caranine" did not yield sufficient relevant data, suggesting a possible misspelling.

This guide provides a comprehensive comparison of various analytical methods for the quantification of L-Carnitine, a vital compound involved in fatty acid metabolism and energy production. The accurate determination of L-Carnitine concentrations in various matrices, including pharmaceuticals, biological fluids, and food products, is crucial for quality control, clinical diagnostics, and research. This document outlines the experimental protocols and performance characteristics of commonly employed analytical techniques, offering an objective comparison to aid researchers, scientists, and drug development professionals in method selection and cross-validation.

Principles of Analytical Method Cross-Validation

In analytical chemistry, cross-validation involves a critical assessment of the data generated by two or more different methods to ensure the reliability and comparability of results.[1] This process is essential for verifying that a new or alternative method provides data equivalent to an established method. Key performance parameters evaluated during cross-validation include:

  • Specificity and Selectivity: The ability to accurately measure the analyte in the presence of other components.[2]

  • Linearity: The direct proportionality of the method's response to the concentration of the analyte over a given range.[2][3]

  • Accuracy: The closeness of the measured value to the true value.[2]

  • Precision: The degree of agreement between repeated measurements of the same sample, often expressed as the relative standard deviation (RSD).[2]

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[4]

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters.[2]

Comparative Performance of Analytical Methods

The choice of an analytical method for L-Carnitine quantification depends on factors such as the sample matrix, required sensitivity, desired throughput, and available instrumentation. The following tables summarize the quantitative performance of different analytical techniques based on published data.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

MethodSample MatrixLinearity RangePrecision (%RSD)Accuracy/Recovery (%)
RP-HPLC-UV [2]Tablets84.74–3389.50 µg/mL< 2.0%100.83%–101.54%
RP-HPLC-UV [3]Tablets70–1120 µg/mLNot SpecifiedMean Purity: 99.80%
HPLC-Fluorescence [5]Infant Powdered MilkNot SpecifiedNot Specified97.16%–106.56%

Table 2: Mass Spectrometry (MS) Based Methods

MethodSample MatrixLinearity RangePrecision (%RSD)Accuracy/Recovery (%)
UPLC-MS/MS [6]Human SerumNot Specified (R2 > 0.999)< 9.84%91.29%–98.23%
UPLC-MS/MS [4]Dried Blood Spots & PlasmaNot Specified (r2: 0.990-0.999)0.8%–8.8%103% (mean)
GC-MS [7]Oral Fluid (for Cathine)20–2000 ng/mL (r2 > 0.98)Intra-assay: 1.6-12.5%, Inter-assay: 1.5-9.5%-5.9% to 6.7%

Note: Data for GC-MS is for Cathine, a structurally related compound, as direct comparative data for L-Carnitine was limited in the search results.

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols represent typical procedures and may require optimization for specific applications.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is commonly used for the quantification of L-Carnitine in pharmaceutical dosage forms.[2][3]

  • Chromatographic Conditions:

    • Column: C18 analytical column.[2]

    • Mobile Phase: A mixture of 0.05 M phosphate buffer (pH adjusted to 3.0 or 3.2) and methanol or ethanol in varying ratios (e.g., 95:5 or 99:1 v/v).[2][3] Some methods include an ion-pairing agent like sodium 1-heptanesulfonate.[2]

    • Flow Rate: Typically around 0.9 to 1.0 mL/min.[3][8]

    • Detection: UV detection at 225 nm.[2][3]

    • Column Temperature: Maintained at 50°C.[2]

  • Sample Preparation (Tablets):

    • Accurately weigh and crush a number of tablets to obtain a fine powder.[3]

    • Dissolve a portion of the powder equivalent to a known amount of L-Carnitine in a suitable solvent (e.g., water).[3]

    • The solution may be sonicated to ensure complete dissolution.[3]

    • Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[3]

  • Validation:

    • Linearity: Prepare a series of standard solutions of L-Carnitine at different concentrations and inject them into the HPLC. Plot the peak area versus concentration to establish a calibration curve.[2][3]

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of L-Carnitine at different concentration levels.[2]

    • Precision: Analyze multiple preparations of a homogeneous sample to determine intraday and interday variability.[2]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of endogenous L-Carnitine in biological matrices like serum and plasma.[4][6]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A sub-2 µm particle column, such as an XSelect HSS T3 C18.[6]

    • Mobile Phase: A gradient elution using methanol and water, often containing a modifier like 0.01% ammonia water.[6]

    • Flow Rate: Typically around 0.2 mL/min.[6]

    • Ionization: Electrospray ionization (ESI) in positive mode.[6]

    • Detection: Multiple Reaction Monitoring (MRM) to detect specific precursor-product ion transitions for L-Carnitine and its internal standard.[6]

  • Sample Preparation (Human Serum):

    • To a small volume of serum, add a protein precipitation agent like acetonitrile.[6]

    • An internal standard (e.g., Acetyl-l-carnitine-d3) is added before precipitation.[6]

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Inject the clear supernatant into the UPLC-MS/MS system.[6]

  • Validation:

    • Linearity: Prepare calibration curves by spiking blank serum with known concentrations of L-Carnitine.[6]

    • Accuracy and Precision: Evaluate using quality control (QC) samples at low, medium, and high concentrations within the calibration range.[6]

    • Matrix Effect: Assess the influence of endogenous matrix components on the ionization of the analyte.[6]

    • Stability: Evaluate the stability of L-Carnitine in the biological matrix under various storage conditions.[6]

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Tablet Powder Dissolution Dissolve in Solvent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (225 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: General workflow for the RP-HPLC-UV analysis of L-Carnitine in tablets.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma/Serum Sample Spiking Add Internal Standard Plasma->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UPLC Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection MassSpecData Acquire Mass Spectra Detection->MassSpecData Quantification Quantify Analyte/IS Ratio MassSpecData->Quantification

Caption: Typical workflow for the UPLC-MS/MS analysis of L-Carnitine in biological fluids.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring data quality and reliability in research and development. For the quantification of L-Carnitine, both HPLC-UV and UPLC-MS/MS are robust and reliable methods. The choice between them will largely depend on the specific application. HPLC-UV is a cost-effective and straightforward method suitable for quality control of pharmaceutical formulations where L-Carnitine concentrations are relatively high. In contrast, UPLC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for analyzing complex biological matrices where L-Carnitine is present at lower concentrations. When implementing a new method or comparing results between laboratories, a thorough cross-validation study that evaluates key performance parameters is essential to guarantee the consistency and accuracy of the data.

References

Unveiling the Enantiomeric Puzzle: A Comparative Guide to the Biological Activity of Caranine

Author: BenchChem Technical Support Team. Date: December 2025

Caranine belongs to the crinine group of Amaryllidaceae alkaloids, a class of natural products known for a range of biological effects, including antiviral, antibacterial, antiproliferative, antimalarial, and apoptosis-inducing properties.[1] The stereochemistry of these molecules often plays a crucial role in their biological function.

Acetylcholinesterase Inhibitory Activity

One of the most studied biological activities of Amaryllidaceae alkaloids is their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[2] The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[3]

While specific data for the individual enantiomers of this compound are not available, studies on the broader class of crinine alkaloids provide some context. For instance, the alkaloid crinine has been evaluated for its AChE inhibitory activity.

CompoundTargetIC50 (µM)Source
CrinineAcetylcholinesterase (AChE)461 ± 14[4][5]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The moderate inhibitory activity of crinine suggests that alkaloids of this type, including this compound, may serve as scaffolds for the development of more potent AChE inhibitors. The lack of data on this compound's specific enantiomers, however, represents a significant knowledge gap. The precise orientation of key functional groups, dictated by the stereochemistry at chiral centers, can dramatically influence binding affinity to the active site of AChE.

Cytotoxic Activity

Amaryllidaceae alkaloids are well-documented for their cytotoxic effects against various cancer cell lines.[6][7][8][9] This activity is a key area of interest for potential anticancer drug development. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[8]

Studies on a range of Amaryllidaceae alkaloids have demonstrated significant cytotoxic potential. However, specific comparative data for this compound enantiomers is not present in the reviewed literature. The cytotoxic activity of the broader crinine class is acknowledged, but quantitative data for this compound itself is sparse.

It is widely recognized that the stereochemistry of alkaloids can significantly impact their cytotoxic profile. For many chiral compounds, one enantiomer exhibits significantly higher activity than the other. This highlights the importance of enantioselective synthesis and evaluation in drug discovery.[10][11][12][13]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the literature for evaluating the biological activities of Amaryllidaceae alkaloids.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure AChE activity.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the enzyme activity and can be measured at 412 nm.

Procedure:

  • Prepare a solution of the test compound (e.g., crinine) at various concentrations.

  • In a 96-well plate, add the test compound solution, a buffer solution (e.g., phosphate buffer, pH 8.0), and a solution of acetylthiocholine iodide.

  • Initiate the reaction by adding a solution of AChE.

  • Add DTNB solution.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition of AChE activity for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Experimental Workflow for AChE Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Test Compound Solutions D Dispense Reagents and Test Compound into 96-well Plate A->D B Prepare Reagent Solutions (Buffer, ATCI, DTNB) B->D C Prepare AChE Solution E Initiate Reaction with AChE C->E D->E F Incubate at 37°C E->F G Measure Absorbance at 412 nm F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Workflow for determining AChE inhibitory activity.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., a crinine-type alkaloid) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the test compound concentration.

Experimental Workflow for Cytotoxicity (MTT) Assay

cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for Formazan Formation D->E F Solubilize Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability G->H I Determine IC50 Value H->I cluster_apoptosis Apoptosis Pathway cluster_cholinergic Cholinergic Synapse Crinine Crinine-Type Alkaloid Mitochondria Mitochondria Crinine->Mitochondria Induces Stress Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Releases Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis AChE AChE ACh Acetylcholine AChE->ACh Hydrolyzes ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Crinine_AChE Crinine-Type Alkaloid Crinine_AChE->AChE Inhibits

References

A Comparative Guide to Acetylcholinesterase Inhibitors: Donepezil, Galantamine, and Rivastigmine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by a deficit in cholinergic transmission. These agents act by blocking the acetylcholinesterase enzyme, thereby increasing the concentration of the neurotransmitter acetylcholine in the synaptic cleft. This guide provides a comparative analysis of three widely prescribed AChE inhibitors: Donepezil, Galantamine, and Rivastigmine.

It is important to note that a comprehensive search for "Caranine" as an acetylcholinesterase inhibitor did not yield specific experimental data, such as IC50 values, to include in this direct comparison. Therefore, this guide focuses on the aforementioned well-established drugs to provide a valuable reference for researchers in the field.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of a compound against acetylcholinesterase is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The following table summarizes the in vitro IC50 values for Donepezil, Galantamine, and Rivastigmine against acetylcholinesterase. It is crucial to consider that these values can vary between studies due to different experimental conditions, such as the source of the enzyme and the specific assay methodology used.

DrugAcetylcholinesterase (AChE) IC50 (µM)Source
Donepezil0.0067[1]
Galantamine0.0005 - 0.001[1]
Rivastigmine0.0043[1]

Note: The IC50 values presented are representative values from published literature and should be considered in the context of the specific studies from which they were derived.

Mechanism of Action: The Cholinergic Signaling Pathway

Acetylcholinesterase inhibitors enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine (ACh) in the synaptic cleft. This leads to an increased concentration and prolonged availability of ACh to bind with its receptors on the postsynaptic neuron, thereby compensating for the cholinergic deficit observed in neurodegenerative diseases.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Vesicle ACh Vesicle ACh Acetylcholine (ACh) ACh Vesicle->ACh ACh Release Choline Transporter Choline Transporter Choline Transporter->ACh Vesicle Choline Uptake AChE AChE ACh->AChE Hydrolysis ACh Receptor ACh Receptor ACh->ACh Receptor Binding AChE->Choline Transporter Products AChE Inhibitor AChE Inhibitor AChE Inhibitor->AChE Inhibition

Cholinergic signaling pathway and the action of AChE inhibitors.

Experimental Protocols

Determination of Acetylcholinesterase Inhibition (IC50) using Ellman's Assay

The most common method for measuring acetylcholinesterase activity and inhibition in vitro is the spectrophotometric method developed by Ellman.[2]

Principle:

This assay is based on the reaction of the sulfhydryl group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (potential inhibitors)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent (e.g., DMSO), followed by further dilution in phosphate buffer.

  • Assay Protocol (in a 96-well plate):

    • Add phosphate buffer to each well.

    • Add the test compound solution at various concentrations to the respective wells.

    • Add the AChE enzyme solution to all wells except the blank.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding a mixture of DTNB and ATCI to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (enzyme activity without the inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity, as determined from the dose-response curve.

Reagent_Prep Reagent Preparation (Enzyme, Substrate, DTNB, Inhibitors) Plate_Setup Plate Setup (Buffer, Inhibitor, Enzyme) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubation (e.g., 15 min at 37°C) Plate_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add DTNB and Substrate) Pre_incubation->Reaction_Initiation Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction_Initiation->Measurement Data_Analysis Data Analysis (Calculate % Inhibition and IC50) Measurement->Data_Analysis

Experimental workflow for IC50 determination using Ellman's assay.

References

Comparative Analysis of Caranine's Antimalarial Activity Against Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global effort to combat malaria, a disease that continues to pose a significant threat to public health, the exploration of novel therapeutic agents is paramount.[1][2] This guide provides a comparative overview of the antimalarial properties of Caranine, an Amaryllidaceae alkaloid, against established standard treatments, including Chloroquine (CQ) and Artemisinin-based Combination Therapies (ACTs). The emergence of drug-resistant strains of Plasmodium falciparum necessitates the investigation of new compounds that can overcome these challenges.[3][4]

Executive Summary

This document synthesizes available in vitro and in vivo data to evaluate the efficacy of this compound as a potential antimalarial agent. Quantitative data from preclinical studies are presented to offer a clear comparison with first-line drugs like Chloroquine and Artemisinin derivatives. Detailed experimental protocols are provided to ensure transparency and facilitate reproducibility. Visual diagrams generated using Graphviz illustrate key experimental workflows and proposed mechanisms of action.

In Vitro Antiplasmodial Activity

The initial assessment of any potential antimalarial compound is its ability to inhibit the growth of the Plasmodium falciparum parasite in vitro. The standard metric for this is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of parasite growth.

Data Presentation: IC50 Values

The following table summarizes the in vitro efficacy of this compound and standard antimalarial drugs against both chloroquine-sensitive (e.g., 3D7, NF54) and chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum.

CompoundP. falciparum StrainIC50 (µM)Selectivity Index (SI)Reference
This compound (Placeholder)(Data not available)(Data not available)
1-O-acetylthis compound(Not Specified)~7.1 (3.21 µg/ml)(Data not available)
Chloroquine 3D7 (Sensitive)0.016>1000[5]
K1 (Resistant)0.380>100[5]
Artesunate Field Isolates0.0006 - 0.031>1000
3D7 (Sensitive)~0.00325>1000[6]
Quinine Field Isolates(Varies)~100[7]

Note: IC50 values for standard drugs can vary significantly between studies and parasite strains.[8][6][9] The data presented are representative values. The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the antiplasmodial IC50, indicating the compound's specificity for the parasite.

Experimental Protocol: In Vitro SYBR Green I-based Assay

The antiplasmodial activity is commonly determined using a SYBR Green I-based fluorescence assay.

  • Parasite Culture: Asexual stages of P. falciparum are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a controlled gas environment (5% CO2, 5% O2, 90% N2).

  • Drug Dilution: Test compounds (this compound, Chloroquine, etc.) are prepared in dimethyl sulfoxide (DMSO) and serially diluted in a 96-well plate.

  • Incubation: Synchronized ring-stage parasites (at ~0.5% parasitemia and 2% hematocrit) are added to the wells containing the drug dilutions and incubated for 72 hours.

  • Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing SYBR Green I dye is then added. SYBR Green I intercalates with the DNA of the parasites.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader (excitation at 485 nm, emission at 530 nm). The intensity is proportional to the number of viable parasites.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a nonlinear regression model.

In Vivo Antimalarial Efficacy

In vivo studies, typically conducted in rodent models infected with Plasmodium berghei, are crucial for evaluating a compound's efficacy within a living organism. These studies assess the ability of the compound to suppress parasitemia and prolong survival.

Data Presentation: In Vivo Suppressive Activity

The standard model for this is the 4-day suppressive test (Peter's test).

CompoundDose (mg/kg/day)Route% Parasitemia Suppression (Day 4)Mean Survival Time (Days)
This compound (Placeholder)(Oral/IP)(Data not available)(Data not available)
Chloroquine 10Oral>99%>30
Artesunate 5Oral>95%>25
Manzamine A (Alkaloid) ~25 (50 µmol/kg)IP>90%>30[10][11]

Note: Data for Manzamine A, another marine-derived alkaloid, is included for illustrative purposes of potential in vivo efficacy of natural compounds.[10][11][12] The efficacy of ACTs in human clinical trials remains high, generally above 95%.[13][14][15][16][17][18]

Experimental Protocol: 4-Day Suppressive Test
  • Animal Model: Swiss albino mice are used for this model.

  • Infection: Mice are inoculated intraperitoneally (IP) with Plasmodium berghei-infected red blood cells.

  • Treatment: Two to four hours post-infection, the mice are randomly divided into groups. The test groups receive various doses of this compound (e.g., administered orally or via IP injection) daily for four consecutive days. A positive control group receives a standard drug (e.g., Chloroquine), and a negative control group receives the vehicle.

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined under a microscope to determine the percentage of parasitized red blood cells.

  • Calculation: The average percentage of parasitemia suppression is calculated for each group relative to the negative control group.

  • Survival Monitoring: The mice are monitored daily, and the mean survival time for each group is recorded.

G cluster_workflow 4-Day Suppressive Test Workflow infection Day 0: Inoculate Mice with P. berghei treatment_start Day 0 (2-4h post-infection): Administer First Dose (Test/Control) infection->treatment_start survival Monitor Daily for Mean Survival Time treatment_daily Days 1-3: Administer Daily Doses treatment_start->treatment_daily blood_smear Day 4: Prepare Blood Smears from Tail Vein treatment_daily->blood_smear parasitemia_count Count Parasitemia (Giemsa Stain) blood_smear->parasitemia_count data_analysis Calculate % Suppression vs. Control Group parasitemia_count->data_analysis

Caption: Workflow for the in vivo 4-day suppressive test in a murine model.

Potential Mechanism of Action

The precise mechanism of action for this compound against Plasmodium has not been fully elucidated. However, like many quinoline-containing drugs and other alkaloids, its activity may be linked to the parasite's hemoglobin digestion pathway within the acidic food vacuole.

A widely accepted mechanism for drugs like Chloroquine and Quinine involves the inhibition of hemozoin biocrystallization.[19][20] The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin. Inhibition of this process leads to a buildup of toxic heme, causing oxidative stress and parasite death.[19] Other potential targets for antimalarial compounds include the purine salvage pathway, phospholipid metabolism, and actin-myosin motor proteins essential for parasite motility and invasion.[21][22][23][24]

G cluster_pathway Proposed Mechanism: Heme Detoxification Pathway rbc Host Red Blood Cell hemoglobin Hemoglobin rbc->hemoglobin Ingestion by Parasite parasite Parasite Food Vacuole (Acidic pH) heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Hemozoin (Inert Crystal) heme->hemozoin Polymerization (Heme Polymerase) death Parasite Death (Oxidative Stress) heme->death drug This compound / Chloroquine drug->hemozoin Inhibition

Caption: Inhibition of hemozoin formation, a common antimalarial drug target.

Conclusion

While preliminary data on related Amaryllidaceae alkaloids show promise, comprehensive studies on this compound itself are required to fully ascertain its potential as an antimalarial candidate. Its efficacy, particularly against drug-resistant parasite strains, warrants further investigation. The established protocols for in vitro and in vivo testing provide a clear pathway for evaluating this compound's activity in direct comparison to standard-of-care treatments like ACTs, which remain the cornerstone of malaria therapy.[14][16] Future research should focus on determining this compound's specific molecular target, its pharmacokinetic and pharmacodynamic profiles, and its potential for synergistic interactions with existing antimalarial drugs.

References

Comparative Cytotoxicity of Amaryllidaceae Alkaloids: A Focus on Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amaryllidaceae alkaloids represent a promising class of natural compounds with demonstrated anticancer properties.[1][2][3] The primary mechanism of their cytotoxic action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][3][4] Notably, several studies indicate that these alkaloids can exhibit a degree of selectivity, showing higher potency against cancer cells while being less toxic to normal, healthy cells.[1][4][5] This selective cytotoxicity is a critical attribute for the development of effective and safer cancer chemotherapeutics.

Quantitative Analysis of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Amaryllidaceae alkaloids against different human cancer cell lines and a normal human cell line. A lower IC50 value indicates a higher cytotoxic potency. The data presented here is compiled from studies on alkaloids structurally related to Caranine, providing a valuable, albeit indirect, comparative perspective.

AlkaloidCancer Cell LineCell TypeIC50 (µM)Normal Cell LineCell TypeIC50 (µM)Selectivity Index (SI)Reference
LycorineCaco-2Colon Carcinoma0.99 - 3.28FHS-74Normal Intestine>15>4.6 - 15.2[4]
HT-29Colon Carcinoma0.59 - 1.72FHS-74Normal Intestine>15>8.7 - 25.4[4]
HaemanthamineCaco-2Colon Carcinoma0.99 - 3.28FHS-74Normal Intestine>15>4.6 - 15.2[4]
HT-29Colon Carcinoma0.59 - 1.72FHS-74Normal Intestine>15>8.7 - 25.4[4]
HaemanthidineCaco-2Colon Carcinoma0.99 - 3.28FHS-74Normal IntestineNot Reported-[4]
HT-29Colon Carcinoma0.59 - 1.72FHS-74Normal IntestineNot Reported-[4]
NarciclasineVarious Colon Cancer LinesColon Carcinoma0.023 - 5.5CoNNormal Colon Epithelial-~25-30 fold less toxic[5]
LycorineVarious Colon Cancer LinesColon Carcinoma0.023 - 5.5CoNNormal Colon Epithelial-~25-30 fold less toxic[5]
HaemanthamineVarious Colon Cancer LinesColon Carcinoma0.023 - 5.5CoNNormal Colon Epithelial-~25-30 fold less toxic[5]

Note: The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. The data for Narciclasine, Lycorine, and Haemanthamine on various colon cancer lines and the CoN normal cell line is presented as a range and a fold-difference in toxicity as reported in the source.

Experimental Protocols

The following is a generalized protocol for a standard cytotoxicity assay used to determine the IC50 values of compounds like Amaryllidaceae alkaloids.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test alkaloid (e.g., this compound or a related compound). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, under the same conditions as above.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms of Action

The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and a plausible signaling pathway for the induction of apoptosis by Amaryllidaceae alkaloids in cancer cells.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Seed Cancer and Normal Cells in 96-well plates incubation1 Incubate Overnight (37°C, 5% CO2) start->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 mtt_add Add MTT Reagent incubation2->mtt_add incubation3 Incubate for 2-4 hours mtt_add->incubation3 solubilize Solubilize Formazan Crystals incubation3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Cell Viability read->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for determining the IC50 of a compound.

G Proposed Apoptotic Signaling Pathway for Amaryllidaceae Alkaloids cluster_0 Initiation cluster_1 Mitochondrial Pathway cluster_2 Caspase Activation cluster_3 Execution This compound Amaryllidaceae Alkaloid (e.g., this compound) bcl2 Bcl-2 Family Modulation (Increased Bax/Bcl-2 ratio) This compound->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp dna DNA Fragmentation casp3->dna apoptosis Apoptosis parp->apoptosis dna->apoptosis

Caption: A potential apoptotic pathway for these alkaloids.

Conclusion

The available evidence on Amaryllidaceae alkaloids strongly suggests their potential as selective anticancer agents. The data indicates that these compounds can be significantly more cytotoxic to various cancer cell lines than to normal cells, a highly desirable characteristic for cancer therapeutics. The primary mechanisms of action appear to be the induction of apoptosis and cell cycle arrest.

While specific data on this compound is lacking, the information gathered on related alkaloids provides a strong rationale for further investigation into its cytotoxic and mechanistic properties. Future studies should focus on determining the IC50 values of this compound on a broad panel of cancer and normal cell lines to establish its selectivity and on elucidating the specific signaling pathways it modulates. Such research is crucial for advancing our understanding of this promising class of natural products and for their potential development into novel cancer therapies.

References

Safety Operating Guide

Proper Disposal of Caranine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Caranine, an indolizidine alkaloid.

Essential Safety and Logistical Information

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its handling and disposal is required. The following procedures are based on best practices for managing potentially hazardous and biologically active compounds.

Personal Protective Equipment (PPE) and Handling

When handling this compound, especially in its pure form, the following PPE should be worn to minimize exposure:

  • Gloves: Nitrile or other chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts, a properly fitted respirator (e.g., N95 or higher) should be used.

All handling of solid this compound or concentrated solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.

Waste Categorization and Segregation

Proper segregation of this compound waste is crucial for safe and compliant disposal. Waste should be categorized as follows:

  • Solid Waste: Includes contaminated consumables such as gloves, weighing papers, and paper towels.

  • Liquid Waste: Encompasses solutions containing this compound, including reaction mixtures and rinsing solvents.

  • Sharps Waste: Consists of any contaminated needles, scalpels, or glass Pasteur pipettes.

Each waste category must be collected in separate, clearly labeled, and leak-proof containers.

Disposal Plan and Procedures

The primary methods for the disposal of this compound waste are incineration and chemical neutralization. The choice of method will depend on the nature of the waste and local regulations.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table provides a qualitative summary of disposal considerations.

Waste TypeRecommended Disposal MethodKey Considerations
Solid this compound High-temperature incineration by a licensed waste disposal facility.Must be packaged in a sealed, labeled container. Avoid generating dust during packaging.
Liquid Waste 1. Collection by a licensed chemical waste contractor for incineration. 2. Chemical neutralization (for dilute aqueous solutions, if validated).Do not mix with incompatible waste streams. Neutralization procedures must be thoroughly evaluated for efficacy and safety before implementation.
Contaminated Labware Decontamination followed by disposal as regular lab waste, or disposal as chemical waste if decontamination is not feasible.Glassware can be decontaminated by rinsing with an appropriate solvent. Solvents used for rinsing must be collected as liquid chemical waste.
Experimental Protocols for Neutralization (Hypothetical)

While no specific, validated neutralization protocols for this compound have been published, a potential approach for dilute aqueous solutions could involve chemical degradation. It is critical to note that any such procedure must be thoroughly tested and validated on a small scale in a controlled laboratory setting before being implemented for routine disposal.

A hypothetical protocol could involve treatment with a strong oxidizing agent, such as potassium permanganate in an acidic solution, followed by neutralization of the excess oxidant and adjustment of the pH before disposal. The efficacy of the degradation would need to be confirmed using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

CaranineDisposalWorkflow cluster_start cluster_identification Step 1: Waste Identification cluster_categorization Step 2: Waste Categorization cluster_containment Step 3: Containment cluster_disposal Step 4: Final Disposal start Start: This compound Waste Generated identify_waste Identify Waste Type start->identify_waste solid Solid Waste identify_waste->solid Solid liquid Liquid Waste identify_waste->liquid Liquid sharps Sharps Waste identify_waste->sharps Sharps contain_solid Seal in Labeled Solid Waste Container solid->contain_solid contain_liquid Collect in Labeled Liquid Waste Container liquid->contain_liquid contain_sharps Place in Puncture-Proof Sharps Container sharps->contain_sharps incineration Arrange for Professional Incineration contain_solid->incineration neutralization_check Dilute Aqueous Waste? contain_liquid->neutralization_check contain_sharps->incineration neutralization_check->incineration No neutralize Validated Chemical Neutralization neutralization_check->neutralize Yes drain_disposal Dispose via Drain (Post-Neutralization & Verification) neutralize->drain_disposal

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the surrounding ecosystem. It is imperative to consult and comply with all local, state, and federal regulations regarding chemical waste disposal.

References

Essential Safety Protocols for Handling Amaryllidaceae Alkaloids: A Focus on Caranine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

When handling Carane, Carmine, or any compound where the specific hazards are not fully known, a comprehensive approach to personal protection is crucial. The following PPE is mandatory to minimize exposure and ensure laboratory safety.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be necessary when there is a splash hazard.Protects against splashes, dust, and aerosols that can cause eye irritation or injury.
Skin Protection Chemical-resistant gloves (e.g., nitrile) must be worn and inspected before use.[2][3] Fire/flame resistant and impervious clothing is also recommended.[1] A fully buttoned lab coat is required.Prevents skin contact, which can lead to irritation or absorption of the chemical.[3] Impervious clothing offers additional protection against spills.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Handling should occur in a well-ventilated area, preferably a certified chemical fume hood.Minimizes the inhalation of dust or aerosols, which can be harmful.

Operational and Disposal Plans: A Step-by-Step Guide

The following procedures provide a framework for the safe handling and disposal of Carane and Carmine, which should be adapted for Caranine, assuming similar properties.

1. Pre-Handling and Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Information Review: Obtain and carefully read the Safety Data Sheet (SDS) for the specific chemical.

  • Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4] An emergency eyewash station and safety shower must be easily accessible.[4]

  • PPE Donning: Put on all required personal protective equipment as detailed in the table above.

2. Handling the Chemical:

  • Ventilation: All handling of the chemical should be performed in a well-ventilated area.[1]

  • Avoid Contamination: Avoid contact with skin and eyes.[1][2] Do not breathe in dust or aerosols.[2]

  • Spill Prevention: Use non-sparking tools and take measures to prevent fire from electrostatic discharge.[1]

3. In Case of a Spill:

  • Immediate Action: Evacuate the area if necessary and alert others.

  • Containment: For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.[5] For liquid spills, use an inert absorbent material.

  • Cleanup: Carefully collect the spilled material and any contaminated items into a designated, leak-proof hazardous waste container.[4][6]

  • Decontamination: Clean the spill area with a suitable solvent, such as ethanol, followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.[5]

4. Disposal Plan:

  • Waste Segregation: All waste contaminated with the chemical, including unused product, contaminated consumables (e.g., gloves, pipette tips), and cleaning materials, must be collected in a dedicated and clearly labeled hazardous waste container.[4][5]

  • Container Labeling: The waste container must be labeled as "Hazardous Waste" with the full chemical name.[7]

  • Professional Disposal: The disposal of the chemical waste must be handled by a licensed hazardous waste disposal company.[4][7] Do not dispose of this chemical down the drain or in regular trash.[7]

  • Empty Containers: Even "empty" original containers must be treated as hazardous waste.[7]

Experimental Protocols

As specific experimental protocols for "this compound" are not available, researchers should adapt established procedures for similar compounds, always prioritizing safety. Methodologies should be designed to minimize the generation of dust and aerosols. Any analytical instrumentation used should have its vapors or aerosols captured through local exhaust ventilation or vented into a chemical fume hood.[8]

Safe Chemical Handling Workflow

The following diagram illustrates the logical workflow for safely handling potentially hazardous chemicals like this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase RiskAssessment Conduct Risk Assessment ReviewSDS Review Safety Data Sheet RiskAssessment->ReviewSDS Input for PrepArea Prepare Work Area (Fume Hood) ReviewSDS->PrepArea Informs DonPPE Don Appropriate PPE PrepArea->DonPPE Prerequisite for HandleChemical Handle Chemical in Ventilated Area DonPPE->HandleChemical Ready for SpillResponse Spill Response Protocol HandleChemical->SpillResponse If Spill Occurs SegregateWaste Segregate Hazardous Waste HandleChemical->SegregateWaste After Use SpillResponse->SegregateWaste Waste from Cleanup LabelContainer Label Waste Container SegregateWaste->LabelContainer Next Step ProfessionalDisposal Arrange Professional Disposal LabelContainer->ProfessionalDisposal Final Step

Caption: Logical workflow for safe chemical handling.

By adhering to these stringent safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound and its analogs.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caranine
Reactant of Route 2
Reactant of Route 2
Caranine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。